Ethaboxam
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[cyano(thiophen-2-yl)methyl]-4-ethyl-2-(ethylamino)-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS2/c1-3-9-12(21-14(18-9)16-4-2)13(19)17-10(8-15)11-6-5-7-20-11/h5-7,10H,3-4H2,1-2H3,(H,16,18)(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRFDNJEBWAUBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=N1)NCC)C(=O)NC(C#N)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2057994 | |
| Record name | Ethaboxam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2057994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162650-77-3 | |
| Record name | Ethaboxam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162650-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethaboxam [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162650773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethaboxam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2057994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHABOXAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7MP0L17BM8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethaboxam: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mode of action of Ethaboxam, a thiazole carboxamide fungicide. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.
Chemical Identity and Structure
This compound is the common name for the chemical N-(cyano-2-thienylmethyl)-4-ethyl-2-(ethylamino)-5-thiazolecarboxamide. It is a synthetic, systemic fungicide belonging to the thiazole carboxamide chemical family.[1][2] this compound possesses a chiral center and is used as a racemic mixture of its (R) and (S) enantiomers.
| Identifier | Value |
| IUPAC Name | (RS)-N-(α-cyano-2-thenyl)-4-ethyl-2-(ethylamino)-1,3-thiazole-5-carboxamide |
| CAS Number | 162650-77-3 |
| Molecular Formula | C₁₄H₁₆N₄OS₂ |
| Molecular Weight | 320.43 g/mol [3] |
| Canonical SMILES | CCC1=C(SC(=N1)NCC)C(=O)NC(C#N)C2=CC=CS2 |
| InChI Key | NQRFDNJEBWAUBL-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of this compound are crucial for understanding its environmental fate and behavior, as well as its biological activity.
| Property | Value |
| Melting Point | ~189 °C (decomposes)[4] |
| Boiling Point | Decomposes before boiling |
| Density | 1.323 ± 0.06 g/cm³ (Predicted)[4] |
| Water Solubility | 27.4 mg/L at 20 °C |
| Vapor Pressure | 6.1 x 10⁻⁷ torr (8.1 x 10⁻⁵ mPa) at 20-25 °C[3] |
| Octanol-Water Partition Coefficient (log Kow) | 2.89 at 20 °C |
| Dissociation Constant (pKa) | 3.6 (weak acid) |
Experimental Protocols
The determination of the physicochemical properties of chemical substances like this compound generally follows internationally recognized protocols, such as the OECD Guidelines for the Testing of Chemicals. These guidelines ensure data reliability and comparability across different laboratories and regulatory bodies.[1][3][4][5][6]
-
Melting Point: Determined using methods like the capillary tube method as described in OECD Guideline 102.
-
Water Solubility: Typically measured using the flask method or the column elution method, following OECD Guideline 105.
-
Vapor Pressure: Can be determined by methods such as the vapor pressure balance, gas saturation, or effusion methods outlined in OECD Guideline 104.
-
Octanol-Water Partition Coefficient (Kow): The shake-flask method is a common technique, as detailed in OECD Guideline 107. HPLC methods (OECD Guideline 117) can also be used.
-
Density: Determined using methods such as the oscillating densitometer or pycnometer method according to OECD Guideline 109.
Mode of Action and Signaling Pathway
This compound's primary mode of action is the disruption of β-tubulin assembly during mitosis in oomycetes.[2] This interference with microtubule formation leads to the inhibition of cell division and ultimately the death of the pathogen.[7] Studies have shown that this compound specifically targets microtubule integrity in Phytophthora infestans, while not affecting the microtubules in fungi like Aspergillus nidulans or mammalian cells, indicating a high degree of specificity.[8] It is classified under FRAC (Fungicide Resistance Action Committee) Group 22.[2]
Caption: Mode of Action of this compound.
Experimental Workflow: Fungicide Sensitivity Testing
A common experimental workflow to assess the sensitivity of a pathogen to a fungicide like this compound involves determining the effective concentration (EC₅₀) that inhibits 50% of its growth.
Caption: General workflow for fungicide sensitivity testing.
Detailed Methodology for Fungicide Sensitivity Testing
A representative protocol for determining the EC₅₀ value of this compound against an oomycete pathogen is as follows:
-
Preparation of Fungicide Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.
-
Preparation of Growth Medium: A suitable growth medium for the target pathogen, such as potato dextrose agar (PDA), is prepared and autoclaved.
-
Amendment of Medium: The autoclaved medium is cooled to approximately 50-55 °C. The this compound stock solution is then added to the molten agar to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control medium with only the solvent is also prepared. The amended agar is then poured into petri dishes.
-
Inoculation: A mycelial plug of a specific diameter (e.g., 5 mm) is taken from the margin of an actively growing culture of the pathogen and placed in the center of each this compound-amended and control plate.
-
Incubation: The inoculated plates are incubated at an optimal temperature for the pathogen's growth (e.g., 25 °C) in the dark.
-
Data Collection: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Data Analysis: The percentage of mycelial growth inhibition is calculated for each concentration relative to the control. The EC₅₀ value is then determined by probit analysis or by regressing the inhibition percentage against the logarithm of the fungicide concentration.
References
- 1. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 2. mda.state.mn.us [mda.state.mn.us]
- 3. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 4. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. canada.ca [canada.ca]
- 8. experts.azregents.edu [experts.azregents.edu]
Ethaboxam: A Technical Guide for Researchers
Ethaboxam is a synthetic fungicide belonging to the thiazole carboxamide chemical class, demonstrating both protective and curative properties against a range of plant-pathogenic oomycetes.[1][2] This technical guide provides an in-depth overview of its chemical properties, mechanism of action, fungicidal efficacy, and relevant experimental protocols for research and development professionals.
Core Chemical and Physical Properties
This compound's fundamental chemical identifiers and physicochemical properties are summarized below.
| Identifier | Value | Reference |
| CAS Number | 162650-77-3 | [1][3][4][5][6] |
| Molecular Formula | C₁₄H₁₆N₄OS₂ | [3][4][5][6] |
| IUPAC Name | N-[cyano(thiophen-2-yl)methyl]-4-ethyl-2-(ethylamino)-1,3-thiazole-5-carboxamide | [3] |
| Molecular Weight | 320.43 g/mol | [1][4][6] |
| Physical State | Very pale yellow solid powder | [7] |
| Vapor Pressure | 6.1 x 10⁻⁷ torr | [3] |
| Water Solubility | Moderately soluble | [2] |
| Soil Aerobic Half-life | 0.9 to 9.6 days | [3] |
| Aquatic Aerobic Half-life | 29 to 52 days | [3] |
| Soil Mobility (Koc) | 404 to 1,684 ml/g (Slightly to moderately mobile) | [3] |
Mechanism of Action
This compound is classified by the Fungicide Resistance Action Committee (FRAC) as a Group 22 fungicide.[1][3] Its primary mode of action is the disruption of β-tubulin assembly during mitosis.[1][2][3] This interference with microtubule formation is a critical mechanism in its fungicidal activity against oomycetes.[1]
Beyond its primary target, this compound is believed to possess multiple sites of action, including the inhibition of nuclear migration from the growing germ tube and mycelia, and the apparent inhibition of mitochondrial oxygen consumption.[3] This multi-faceted mechanism contributes to its efficacy and potentially lowers the risk of resistance development compared to single-site action fungicides.[1][8]
Caption: Proposed mechanism of action for this compound.
Fungicidal Activity and Efficacy
This compound is particularly effective against oomycete pathogens, which cause destructive diseases such as late blight, downy mildew, and root rot in various crops.[1] Its efficacy has been quantified through in vitro studies, with Minimum Inhibitory Concentration (MIC) and 50% Effective Concentration (EC₅₀) values determined for several key pathogens.
| Pathogen | Parameter | Value (mg/L) | Reference |
| Phytophthora infestans | MIC | 0.1 - 0.5 | [1] |
| Phytophthora capsici | MIC | 1.0 - 5.0 | [1] |
| Pythium sylvaticum | EC₅₀ | Lower at 13°C than 23°C | [4] |
| Pythium torulosum | EC₅₀ | Higher at 23°C than 13°C | [4] |
In further studies, this compound demonstrated the ability to completely inactivate all tested isolates of P. infestans within 48 hours at a concentration of 10 mg/L, and all tested isolates of P. capsici within 96 hours at the same concentration.[9]
Experimental Protocols
General Synthesis Route
The commercial production of this compound involves a multi-step chemical synthesis centered around its thiazole carboxamide structure.[2] While specific proprietary methods may vary, a general synthesis can be conceptualized as follows:
-
Preparation of Key Intermediates: This involves the synthesis of 4-ethyl-2-(ethylamino)-1,3-thiazole-5-carboxylic acid and amino(thiophen-2-yl)acetonitrile.
-
Amide Bond Formation: The carboxylic acid intermediate is activated, for example, by conversion to an acid chloride or using a coupling agent.
-
Coupling Reaction: The activated carboxylic acid is then reacted with the amino(thiophen-2-yl)acetonitrile intermediate to form the final this compound molecule through an amide linkage.
-
Purification: The crude product is purified using standard techniques such as recrystallization or chromatography to yield the final, high-purity compound.
In Vitro Fungicidal Activity Assay (MIC Determination)
This protocol outlines a general method for determining the Minimum Inhibitory Concentration (MIC) of this compound against oomycete pathogens.
-
Media Preparation: Prepare a suitable growth medium (e.g., V8 juice agar or lima bean agar) and autoclave. Allow the medium to cool to approximately 50-60°C.
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Serial Dilutions: Perform serial dilutions of the this compound stock solution to create a range of desired test concentrations.
-
Amended Media: Add the this compound dilutions to the molten agar to achieve the final test concentrations. Also, prepare control plates containing only the solvent (DMSO) and unamended control plates.
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the actively growing edge of a pathogen culture onto the center of each agar plate.
-
Incubation: Incubate the plates in the dark at an appropriate temperature for the specific pathogen (e.g., 20-25°C).
-
Data Collection: Measure the radial growth of the mycelium daily until the growth on the control plates reaches the edge of the plate.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the pathogen.
Analytical Method for this compound Residue in Soil
This protocol is based on methods validated by the U.S. Environmental Protection Agency for the determination of this compound in soil using Liquid Chromatography with Tandem Mass Spectrometry (LC/MS/MS).[10][11]
-
Sample Extraction:
-
Weigh 20 g of soil into a polyethylene bottle.
-
Add 80 mL of an extraction solvent (e.g., 70:30 acetonitrile/water).
-
Shake for approximately 30 minutes.
-
Centrifuge the sample to separate the solid and liquid phases.
-
Filter the supernatant.
-
Repeat the extraction process and combine the extracts.
-
-
Liquid-Liquid Partitioning:
-
Transfer an aliquot of the extract and add water.
-
Perform a liquid-liquid extraction with hexane to remove nonpolar interferences. Discard the hexane layer.
-
Perform a subsequent extraction with ethyl acetate to isolate the this compound. Collect the ethyl acetate layer.
-
-
Evaporation and Reconstitution:
-
Evaporate the ethyl acetate extract to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent mixture (e.g., 50:50 methanol/water) for analysis.
-
-
LC/MS/MS Analysis:
-
Inject the reconstituted sample into an LC/MS/MS system.
-
Use a suitable column (e.g., C18) and a mobile phase gradient (e.g., water and methanol with formic acid) for chromatographic separation.
-
Detect and quantify this compound using tandem mass spectrometry in positive electrospray ionization mode, monitoring for specific precursor and product ion transitions.
-
Caption: Workflow for this compound residue analysis in soil.
References
- 1. This compound | Oomycete Fungicide for Plant Research [benchchem.com]
- 2. This compound (Ref: LGC 30473) [sitem.herts.ac.uk]
- 3. mda.state.mn.us [mda.state.mn.us]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. This compound | C14H16N4OS2 | CID 11174640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. primaryinfo.com [primaryinfo.com]
- 8. epa.gov [epa.gov]
- 9. researchgate.net [researchgate.net]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
Ethaboxam's Mechanism of Action: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the molecular mechanism of action of ethaboxam, a thiazole carboxamide fungicide, against oomycete pathogens. This document is intended for researchers, scientists, and professionals in the field of drug development and plant pathology, offering a comprehensive overview of its biochemical interactions, efficacy data, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: Disruption of Microtubule Dynamics
This compound is classified under the Fungicide Resistance Action Committee (FRAC) Group 22.[1][2][3] Its primary mode of action is the disruption of β-tubulin assembly during mitosis.[1][3] This interference with the microtubule cytoskeleton is a critical blow to the cellular integrity and division processes of oomycetes.
Studies on Phytophthora infestans have demonstrated that this compound exposure leads to the disruption of microtubule organization.[4][5] This disruption is selective, as similar experimental conditions did not affect the microtubules in the ascomycete fungus Aspergillus nidulans or in mammalian cells, indicating a specific targeting of oomycete tubulin.[4]
The binding of this compound to β-tubulin inhibits the polymerization of tubulin dimers into microtubules. This has several downstream consequences for the oomycete cell:
-
Inhibition of Mitosis: Without functional microtubules to form the mitotic spindle, nuclear division is arrested.
-
Disruption of Cell Structure and Transport: Microtubules are essential for maintaining cell shape, intracellular transport of organelles and vesicles, and motility. Their disruption leads to a loss of these vital functions.
-
Inhibition of Growth and Development: The inability to undergo cell division and maintain cellular organization ultimately inhibits mycelial growth and the germination of zoospores.[6][7][8][9]
While the primary target is well-established, some evidence suggests that this compound may have multiple sites of action, including the inhibition of nuclear migration and mitochondrial oxygen consumption.[1] However, the most profound and well-documented effect remains the potent inhibition of microtubule assembly.
Quantitative Efficacy Data
The in vitro efficacy of this compound has been quantified against a range of oomycete pathogens. The following tables summarize key findings from various studies.
Table 1: In Vitro Activity of this compound Against Phytophthora Species
| Oomycete Species | Parameter | Value (mg/L or µg/mL) | Reference |
| Phytophthora infestans (9 isolates) | MIC | 0.1 - 0.5 | |
| Phytophthora capsici (8 isolates) | MIC | 1.0 - 5.0 | |
| Phytophthora infestans (5 isolates) | Inactivation Time | 48 hours at 10 mg/L | |
| Phytophthora capsici (5 isolates) | Inactivation Time | 96 hours at 10 mg/L | |
| Phytophthora cinnamomi | EC50 (mycelial growth) | 0.017 - 0.069 (mean 0.035) | [10] |
| Phytophthora sojae (112 isolates) | EC50 (mycelial growth) | mean 0.033 µg/mL | [11] |
Table 2: Efficacy of this compound Against Pythium Species
| Oomycete Species | Parameter | Value (µg/mL) | Temperature (°C) | Reference |
| Pythium sylvaticum | EC50 | Lower at 13°C | 13 | [12] |
| Pythium torulosum | EC50 | Higher at 23°C | 23 | [12] |
Molecular Basis of Resistance
Resistance to this compound in oomycetes is associated with specific mutations in the β-tubulin gene. Studies on Phytophthora sojae have identified point mutations at amino acid positions Q8L, C165Y, or I258V that confer resistance.[11] The C165Y mutation, in particular, has been shown to induce high levels of resistance.[11]
Interestingly, cross-resistance studies have revealed positive cross-resistance between this compound and zoxamide for the Q8L and I258V mutations, and negative cross-resistance for the C165Y mutation. No cross-resistance has been detected between this compound and other oomycete fungicides such as cymoxanil, metalaxyl, flumorph, and oxathiapiprolin. This information is critical for designing effective resistance management strategies.
Experimental Protocols
The following sections detail the methodologies employed in key studies to investigate the mechanism of action and resistance to this compound.
Immunofluorescence and Confocal Microscopy for Microtubule Visualization
This protocol was adapted from studies on Phytophthora infestans to observe the in vivo effects of this compound on microtubule integrity.[4]
Objective: To visualize the microtubule network in oomycete hyphae following treatment with this compound.
Methodology:
-
Culture Preparation: Grow Phytophthora infestans on a suitable medium (e.g., V8 agar) to obtain actively growing hyphae.
-
This compound Treatment: Expose hyphal cells to various concentrations of this compound (e.g., 0.01 to 1.0 µg/mL) for different incubation times (e.g., 30, 60, and 120 minutes).
-
Fixation: Fix the hyphal cells with a suitable fixative (e.g., paraformaldehyde and glutaraldehyde in a phosphate buffer) to preserve cellular structures.
-
Cell Wall Digestion: Treat the fixed cells with cell wall degrading enzymes (e.g., cellulase and β-glucuronidase) to allow for antibody penetration.
-
Immunostaining:
-
Incubate the cells with a primary antibody that specifically binds to tubulin (e.g., monoclonal anti-α-tubulin).
-
Wash the cells to remove unbound primary antibody.
-
Incubate the cells with a secondary antibody conjugated to a fluorescent dye (e.g., FITC-conjugated goat anti-mouse IgG) that binds to the primary antibody.
-
-
Microscopy: Mount the stained cells on a microscope slide and observe using a laser scanning confocal microscope.
Fungicide Sensitivity Assays (EC50 Determination)
This protocol is a standard method for determining the concentration of a fungicide that inhibits 50% of the mycelial growth of a pathogen.
Objective: To quantify the sensitivity of oomycete isolates to this compound.
Methodology:
-
Media Preparation: Prepare a suitable agar medium (e.g., V8 agar or cornmeal agar) and amend it with a series of this compound concentrations. A non-amended medium serves as the control.
-
Inoculation: Place a mycelial plug of the oomycete isolate in the center of each agar plate.
-
Incubation: Incubate the plates at an appropriate temperature in the dark.
-
Measurement: After a defined incubation period, measure the radial growth of the mycelium.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the control. Use probit analysis or a similar statistical method to determine the EC50 value.
Identification of Resistance-Conferring Mutations
This workflow outlines the steps to identify the molecular basis of this compound resistance.
Objective: To identify mutations in the β-tubulin gene that are responsible for this compound resistance.
Methodology:
-
Selection of Resistant Mutants: Generate or select for oomycete isolates that exhibit resistance to this compound, typically by continuous culturing on this compound-amended media.
-
DNA Extraction: Extract genomic DNA from both the resistant mutants and the sensitive parental isolates.
-
PCR Amplification: Amplify the β-tubulin gene from the extracted DNA using specific primers.
-
Gene Sequencing: Sequence the amplified PCR products.
-
Sequence Alignment and Analysis: Align the nucleotide and deduced amino acid sequences of the β-tubulin gene from the resistant and sensitive isolates to identify any point mutations.
-
Confirmation of Mutation's Role (e.g., using CRISPR/Cas9):
-
Design a guide RNA (gRNA) that targets the wild-type β-tubulin sequence.
-
Introduce the Cas9 nuclease and the gRNA into a sensitive oomycete strain along with a donor DNA template containing the putative resistance-conferring mutation.
-
Select for transformants that have incorporated the mutation and confirm their resistance to this compound.
-
Conclusion
This compound is a potent and specific inhibitor of oomycete growth and development. Its well-defined mechanism of action, centered on the disruption of β-tubulin and microtubule dynamics, provides a clear molecular basis for its fungicidal activity. The availability of quantitative efficacy data and a growing understanding of the molecular mechanisms of resistance are crucial for the strategic deployment of this compound in integrated pest management programs to ensure its long-term effectiveness. Further research into potential secondary modes of action and the fitness costs associated with resistance mutations will continue to refine our understanding of this important oomycete fungicide.
References
- 1. mda.state.mn.us [mda.state.mn.us]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. This compound | Oomycete Fungicide for Plant Research [benchchem.com]
- 4. experts.azregents.edu [experts.azregents.edu]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. The Effect of Fungicides on Mycelial Growth and Conidial Germination of the Ginseng Root Rot Fungus, Cylindrocarpon destructans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The inhibitory action of plant extracts on the mycelial growth of Ascosphaera apis, the causative agent of chalkbrood disease in Honey bee - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 12. apsjournals.apsnet.org [apsjournals.apsnet.org]
Ethaboxam: A Technical Review of Research Trends, Efficacy, and Resistance Management
Abstract
Ethaboxam is a thiazole carboxamide fungicide highly effective against plant pathogenic oomycetes.[1] Classified by the Fungicide Resistance Action Committee (FRAC) under Group 22, its primary mode of action is the disruption of β-tubulin assembly during mitosis, which inhibits cell division and mycelial growth.[1][2] This technical guide provides a comprehensive review of the current research trends surrounding this compound, including its mechanism of action, spectrum of activity, and the development of resistance. It summarizes key quantitative efficacy data and provides detailed experimental protocols for assessing fungicide sensitivity. Furthermore, this document employs visualizations to illustrate the molecular pathway of this compound's action, a standard experimental workflow, and strategies for integrated pest management to mitigate resistance.
Introduction
Oomycetes, or water molds, are a group of destructive plant pathogens responsible for significant economic losses in agriculture worldwide. Diseases such as late blight, downy mildew, and root rot, caused by species of Phytophthora and Pythium, pose a constant threat to crop yield and quality.[2] Chemical control remains a cornerstone of disease management, but the efficacy of many fungicides is threatened by the emergence of resistant pathogen populations.[3]
This compound is a systemic fungicide with both protective and curative properties, developed to control diseases caused by various oomycetes.[2][4] Its unique mode of action, targeting β-tubulin assembly, distinguishes it from other common oomycete fungicides like metalaxyl/mefenoxam (FRAC Group 4) and strobilurins (FRAC Group 11), making it a valuable tool for resistance management programs.[2][3] This review synthesizes the existing literature on this compound, focusing on its molecular interactions, fungicidal efficacy, and its role in sustainable agriculture.
Mechanism of Action: Disruption of Microtubule Assembly
The fungicidal activity of this compound stems from its ability to interfere with mitosis and cell division in oomycetes.[2] It specifically targets the β-tubulin protein, a critical component of microtubules.[2] Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for several cellular processes, including the formation of the mitotic spindle, which segregates chromosomes during cell division.[5][6]
This compound binds to the β-tubulin subunit, inhibiting its polymerization into functional microtubules.[2][4] This disruption leads to a failure in mitotic spindle formation, arresting the cell cycle and ultimately preventing the growth and proliferation of the pathogen.[6] This targeted action is highly effective against oomycetes but does not extend to true fungi, which may have different tubulin structures.[7] Some research also suggests this compound may have multiple sites of action, including the inhibition of nuclear migration and oxygen consumption by mitochondria.[1]
Efficacy and Spectrum of Activity
This compound demonstrates high efficacy against a range of economically important oomycete pathogens. It is utilized in various applications, including foliar sprays, soil treatments, and seed treatments, to manage diseases in crops like soybeans, potatoes, and vegetables.[1][2]
Quantitative Efficacy Data
The effectiveness of a fungicide is often quantified by its Minimum Inhibitory Concentration (MIC) or the Effective Concentration required to inhibit 50% of growth (EC50). Lower values indicate higher potency. Research has established baseline sensitivity for this compound across numerous species.
Table 1: In Vitro Efficacy of this compound Against Phytophthora Species
| Pathogen Species | Efficacy Metric | Value Range (µg/mL or mg/L) | Mean Value (µg/mL or mg/L) | Source(s) |
|---|---|---|---|---|
| Phytophthora infestans | MIC | 0.1 - 0.5 | - | [2] |
| Phytophthora capsici | MIC | 1.0 - 5.0 | - | [2] |
| Phytophthora cinnamomi | EC50 | 0.017 - 0.069 | 0.035 | [8] |
| Phytophthora nagaii | EC50 | 0.0178 - 0.0236 | 0.0207 | [9] |
| Phytophthora tentaculata | EC50 | 0.0653 - 0.0815 | 0.0745 |[9] |
Note: 1 µg/mL is equivalent to 1 mg/L.
Use in Combination Therapies
A key trend in this compound research is its use in combination with other fungicides. Tank-mixing or using pre-formulated mixtures with fungicides that have different modes of action is a primary strategy for broadening the spectrum of control and managing resistance.[1] Studies have shown that combining this compound with metalaxyl or mefenoxam can provide more effective control against certain Pythium and Phytophthora species than either compound used alone.[10][11][12] This is particularly important for managing pathogen populations that may have inherent insensitivity to one of the active ingredients.[13][14] For example, while most oomycetes are sensitive to mefenoxam, some species are inherently less sensitive to this compound, and vice-versa, making a combination product more robust.[14]
Fungicide Resistance
The development of fungicide resistance is a significant challenge in disease management. This compound is generally considered to have a low to medium risk for the development of resistance.[3][10] This is attributed to its specific mode of action. However, as with any single-site fungicide, repeated and exclusive use can exert selection pressure on pathogen populations, potentially leading to reduced sensitivity.
Resistance Management Strategies
The primary strategy to mitigate the risk of resistance is to avoid the overuse of this compound as a standalone product. Integrated pest management (IPM) programs recommend:
-
Rotation: Alternating this compound with fungicides from different FRAC groups.
-
Mixtures: Using this compound in pre-mixes or tank-mixes with multi-site fungicides or fungicides with a different single-site mode of action.[3]
-
Limiting Applications: Adhering to label recommendations regarding the maximum number of applications per season.
The inclusion of this compound (FRAC Group 22) in rotation with fungicides like mefenoxam (FRAC Group 4) or azoxystrobin (FRAC Group 11) is crucial for managing pathogens like Pythium spp. that have already developed resistance to other chemical classes.[2][3]
Detailed Experimental Protocols
Assessing the sensitivity of oomycete populations to this compound is critical for monitoring resistance and making effective treatment decisions. The Amended Agar Medium (AAM) assay is the gold-standard method for this purpose.[15][16]
Protocol: Mycelial Growth Inhibition Assay (Amended Agar Medium)
This protocol details the steps to determine the EC50 value of this compound for an oomycete isolate.
1. Materials:
-
Oomycete isolate of interest, actively growing on culture medium.
-
Potato Dextrose Agar (PDA) or other suitable growth medium (e.g., V8 juice agar).[17][18]
-
Technical grade this compound.
-
Solvent (e.g., Dimethyl sulfoxide - DMSO, or acetone).
-
Sterile distilled water.
-
Sterile 90 mm Petri dishes.
-
Sterile flasks or media bottles.
-
Micropipettes and sterile tips.
-
Cork borer (5-mm diameter).
-
Incubator set to the optimal temperature for the test organism (e.g., 20-24°C).[15][16]
-
Ruler or calipers for measurement.
2. Preparation of Fungicide Stock Solution:
-
Prepare a high-concentration stock solution of this compound (e.g., 1,000 mg/L) in a suitable solvent. Ensure the fungicide is completely dissolved.
-
From this stock, perform serial dilutions in sterile distilled water to create a range of working concentrations.[18] The final concentrations in the agar should bracket the expected EC50 value (e.g., 0, 0.01, 0.05, 0.1, 0.5, 1.0, 5.0, 10.0 mg/L).
3. Preparation of Amended Agar Plates:
-
Prepare the agar medium (e.g., PDA) according to the manufacturer's instructions and autoclave.[18]
-
Allow the medium to cool in a water bath to approximately 50-55°C. Holding it at this temperature prevents solidification while minimizing heat degradation of the fungicide.
-
Add the appropriate volume of each this compound working solution to the molten agar to achieve the desired final concentrations. For the control plates, add an equivalent volume of solvent without the fungicide.
-
Gently swirl the flasks to ensure homogenous mixing and immediately pour approximately 20-25 mL of the amended medium into each sterile Petri dish.[15]
-
Allow the plates to solidify completely in a sterile environment.
4. Inoculation and Incubation:
-
Using a sterile 5-mm cork borer, take mycelial plugs from the leading edge of an actively growing culture of the oomycete isolate.[15]
-
Place one mycelial plug, mycelium-side down, in the center of each amended agar plate.[15]
-
Prepare at least three to four replicate plates for each fungicide concentration.[15]
-
Seal the plates with paraffin film and incubate them in the dark at the appropriate temperature.
5. Data Collection and Analysis:
-
After a set incubation period (e.g., 4-7 days), when the colony on the control plates has reached a substantial diameter but not the edge of the plate, measure the colony growth.[15]
-
For each colony, measure two perpendicular diameters and calculate the mean. Subtract the diameter of the initial plug (5 mm) to get the net growth.
-
Calculate the percent inhibition of mycelial growth for each concentration relative to the control (0 mg/L) using the formula:
-
% Inhibition = 100 * ( (Control Diameter - Treatment Diameter) / Control Diameter )
-
-
Plot the percent inhibition against the log-transformed fungicide concentrations. Use regression analysis to determine the EC50 value, which is the concentration that causes 50% inhibition of mycelial growth.[19]
Conclusion
This compound remains a highly effective and important fungicide for the control of oomycete pathogens in modern agriculture. Its distinct mode of action, targeting β-tubulin assembly, provides a crucial tool for managing diseases, especially in the context of resistance to other fungicide classes. Quantitative data consistently demonstrates its high potency against key pathogens like Phytophthora and Pythium. The prevailing research trend emphasizes the use of this compound within an integrated resistance management framework, primarily through rotations and mixtures with fungicides possessing different modes of action. Continued monitoring of pathogen sensitivity through standardized laboratory assays is essential to ensure the long-term durability and effectiveness of this valuable chemical tool. Future research may focus on optimizing combination therapies, understanding the molecular basis of inherent insensitivity in some oomycete species, and exploring potential synergistic interactions with novel biocontrol agents.
References
- 1. mda.state.mn.us [mda.state.mn.us]
- 2. This compound | Oomycete Fungicide for Plant Research [benchchem.com]
- 3. epa.gov [epa.gov]
- 4. This compound (Ref: LGC 30473) [sitem.herts.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. A review of research progress of antitumor drugs based on tubulin targets - Cheng - Translational Cancer Research [tcr.amegroups.org]
- 7. Analysis of β-tubulin-carbendazim interaction reveals that binding site for MBC fungicides does not include residues involved in fungicide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. researchgate.net [researchgate.net]
- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 11. The Efficacy of this compound as a Soybean Seed Treatment Toward Phytophthora, Phytopythium, and Pythium in Ohio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 13. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 14. Crop Protection Network [cropprotectionnetwork.org]
- 15. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 17. agristudentbikash.wordpress.com [agristudentbikash.wordpress.com]
- 18. Fungicide Resistance Protocol — Research — Department of Plant Science [plantscience.psu.edu]
- 19. researchgate.net [researchgate.net]
Ethaboxam: A Technical Guide to its Oomycete Targets in Agricultural Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethaboxam is a systemic, thiazole carboxamide fungicide recognized for its targeted efficacy against plant diseases caused by oomycetes, a group of destructive water molds.[1][2] Belonging to the Fungicide Resistance Action Committee (FRAC) Group 22, its unique mode of action makes it a critical tool in integrated pest management (IPM) and resistance management strategies.[2][3] This technical guide provides an in-depth overview of this compound's target pathogens, quantitative efficacy, mode of action, and the experimental protocols used in its evaluation.
Primary Target Pathogens
This compound demonstrates high activity against a range of economically important oomycete pathogens. Its primary targets are within the genera Phytophthora, Pythium, and Phytopythium, which are responsible for devastating diseases such as late blight, damping-off, and root rot in various crops.[2][4][5] It is also effective against downy mildews, including Pseudoperonospora cubensis and Bremia lactucae.[6]
Quantitative Efficacy Data
The efficacy of this compound is quantified through in vitro assays determining the Minimum Inhibitory Concentration (MIC) and the Effective Concentration to inhibit 50% of growth (EC50). These values demonstrate the fungicide's potency against specific pathogens.
In Vitro Efficacy Against Phytophthora Species
| Pathogen | Isolate Count | Efficacy Metric | Value Range (mg/L or µg/mL) | Reference |
| Phytophthora infestans | 9 | MIC | 0.1 - 0.5 mg/L | [6] |
| Phytophthora capsici | 8 | MIC | 1.0 - 5.0 mg/L | [6] |
| Phytophthora nagaii | - | EC50 | 0.01782 - 0.02356 µg/mL | [1] |
| Phytophthora tentaculata | - | EC50 | 0.06527 - 0.08145 µg/mL | [1] |
In Vitro Efficacy Against Pythium and Other Oomycetes
| Pathogen | Efficacy Metric | Value Range (µg/mL or ppm) | Notes | Reference |
| Pythium ultimum (Metalaxyl-Sensitive) | EC50 | 0.012 - 0.183 ppm | Demonstrates high sensitivity. | [6] |
| Pythium ultimum (Metalaxyl-Resistant) | EC50 | 11.35 - 49.96 ppm | Shows significantly lower sensitivity. | [6] |
| Pseudoperonospora cubensis | EC50 | 0.18 - 3.08 µg/mL | Median EC50 of 1.55 µg/mL. | [7] |
| Bremia lactucae | EC50 | 0.017 - 0.069 µg/mL | Mean EC50 of 0.035 µg/mL. | [6] |
Mode of Action: Inhibition of Mitosis
This compound's primary mode of action is the disruption of microtubule assembly by binding to β-tubulin in oomycetes.[3][4] This interference prevents the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division. The inhibition of mitosis ultimately leads to the cessation of mycelial growth and pathogen development.[3][8] Some studies also suggest it may have secondary action sites, including the inhibition of nuclear migration and mitochondrial oxygen consumption.[3]
Caption: this compound inhibits β-tubulin assembly, blocking mitosis and pathogen growth.
Experimental Protocols
The evaluation of this compound's efficacy relies on standardized in vitro and in vivo laboratory procedures.
In Vitro Mycelial Growth Inhibition Assay (Agar Dilution Method)
This assay determines the EC50 value of this compound against a target pathogen.
Methodology:
-
Preparation of Fungicide Stock: Prepare a stock solution of technical grade this compound in a suitable solvent (e.g., acetone).
-
Media Amendment: Autoclave a nutrient-rich agar medium (e.g., Potato Dextrose Agar for fungi, V8 or cornmeal agar for oomycetes). After cooling to approximately 50-55°C, amend the medium with serial dilutions of the this compound stock solution to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control medium is prepared with the solvent alone.
-
Inoculation: Dispense the amended agar into sterile petri dishes. Once solidified, place a mycelial plug (typically 5 mm in diameter) taken from the leading edge of an actively growing pathogen culture onto the center of each plate.
-
Incubation: Incubate the plates in the dark at a temperature optimal for the specific pathogen's growth (e.g., 20-25°C).
-
Data Collection: After a set incubation period (e.g., 3-7 days), or when the control plate's mycelial growth has reached a predefined diameter, measure the colony diameter on each plate.
-
Analysis: Calculate the percentage of mycelial growth inhibition relative to the solvent control for each concentration. Use probit or logistic regression analysis to determine the EC50 value, which is the concentration of this compound that inhibits mycelial growth by 50%.
In Vivo Seed Treatment Efficacy Assay (Seed Plate Assay)
This laboratory-based assay evaluates the ability of this compound as a seed treatment to protect against seed rot and damping-off.[4]
Methodology:
-
Pathogen Culture: Grow the target pathogen (Pythium spp., Phytophthora spp.) on a suitable agar medium until the culture is actively growing.
-
Seed Treatment: Treat seeds of a susceptible host plant (e.g., soybean) with a commercial formulation of this compound at the recommended rate. Include an untreated control group.
-
Assay Setup: Place a mycelial plug from the pathogen culture in the center of a petri dish containing a medium like potato carrot agar.[4]
-
Seed Placement: Arrange treated and untreated seeds equidistantly around the mycelial plug on the agar surface.
-
Incubation: Incubate the plates under conditions conducive to disease development (e.g., specific temperature and light cycles).
-
Evaluation: After a defined period (e.g., 5-10 days), assess disease severity. Metrics can include the rate of seed germination, seedling stand count, and visual disease ratings (e.g., extent of seed rot, lesion development on seedlings).[4]
-
Analysis: Compare the disease severity in the this compound-treated group to the untreated control to determine the level of protection provided by the seed treatment.
Caption: Standard workflows for in vitro and in vivo evaluation of this compound efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. mda.state.mn.us [mda.state.mn.us]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. epa.gov [epa.gov]
- 6. This compound | Oomycete Fungicide for Plant Research [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
An In-depth Technical Guide on the Preliminary Efficacy of Ethaboxam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethaboxam is a thiazole carboxamide fungicide that has demonstrated significant efficacy against a range of oomycete pathogens, a class of destructive plant pathogens often referred to as water molds. Belonging to the Fungicide Resistance Action Committee (FRAC) Group 22, its primary mode of action is the inhibition of β-tubulin assembly during mitosis.[1] This disruption of microtubule formation is a key mechanism in its fungicidal activity. This technical guide provides a comprehensive overview of preliminary efficacy studies on this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its mode of action and experimental workflows.
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the in vitro efficacy of this compound against various species of Phytophthora and Pythium, two of the most economically significant genera of oomycete pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) and Effective Concentration for 50% inhibition (EC50) values.
Table 1: In Vitro Efficacy of this compound against Phytophthora Species
| Pathogen Species | Isolate Information | Efficacy Metric | Value (µg/mL) | Reference |
| Phytophthora infestans | 9 isolates | MIC Range | 0.1 - 0.5 | |
| Phytophthora capsici | 8 isolates | MIC Range | 1.0 - 5.0 | |
| Phytophthora cinnamomi | 71 isolates | EC50 Range | 0.017 - 0.069 | [1] |
| Phytophthora cinnamomi | 71 isolates | Mean EC50 | 0.035 | [1] |
| Phytophthora nagaii | KACC45737 | EC50 Range | 0.01782 - 0.02356 | |
| Phytophthora nagaii | KACC45737 | Mean EC50 | 0.02065 | |
| Phytophthora tentaculata | KACC40912 | EC50 Range | 0.06527 - 0.08145 | |
| Phytophthora tentaculata | KACC40912 | Mean EC50 | 0.07452 | |
| Phytophthora citrophthora | 62 isolates | Mean EC50 | 0.068 | |
| Phytophthora syringae | 71 isolates | Mean EC50 | 0.005 | |
| Phytophthora nicotianae | 31 isolates | Mean EC50 | 0.016 | |
| Phytophthora hibernalis | 2 isolates | Mean EC50 | 0.030 | |
| Phytophthora sojae | 112 isolates | Mean EC50 | 0.033 |
Table 2: In Vitro Efficacy of this compound against Pythium Species
| Pathogen Species | Isolate Information | Efficacy Metric | Value (µg/mL) | Temperature (°C) | Reference |
| Pythium ultimum | Metalaxyl-sensitive isolates | EC50 Range | 0.012 - 0.183 | Not Specified | |
| Pythium ultimum | Metalaxyl-resistant isolates | EC50 Range | 11.35 - 49.96 | Not Specified | |
| Pythium sylvaticum | Not specified | EC50 | Lower at 13°C vs 23°C | 13 and 23 | [2] |
| Pythium torulosum | Not specified | EC50 | Higher at 23°C vs 13°C | 13 and 23 | [2] |
| Pythium spp. | 5 of 7 species showed significant growth reduction | Not specified | 5 and 100 ppm | Not Specified | [2] |
| Pythium torulosum | Not specified | Reduced sensitivity | Not specified | Not Specified | [3] |
Data Presentation: Field Efficacy of this compound as a Soybean Seed Treatment
Field trials have demonstrated the practical efficacy of this compound as a seed treatment for soybeans, leading to improved plant stands and yields in environments with oomycete disease pressure.
Table 3: Impact of this compound Seed Treatment on Soybean Agronomic Performance
| Trial Information | Treatment | Impact on Plant Stand | Impact on Yield | Reference |
| Multi-environment trials in Illinois (2017) | This compound + Metalaxyl | Increased stand counts by 12.8% at VC and 8.2% at V2 | 0.6% greater yield (not statistically significant) | |
| Field trial in Urbana, IL (2018) | This compound + Metalaxyl | Increased stand counts by 17.8% (VC), 18.6% (V2), 18.4% (V4), and 15.6% (R8) | Increased yield by 7.8% | |
| Multi-environment trials in Ohio | This compound in combination with metalaxyl or mefenoxam | Significantly greater stands in 3 of 8 environments | Significantly greater yield in 3 of 8 environments | [2][4] |
Experimental Protocols
In Vitro Efficacy Assessment: Fungicide-Amended Agar Assay
This method is a standard for determining the inhibitory effect of fungicides on the mycelial growth of oomycetes.
1. Media Preparation:
-
Prepare a suitable culture medium such as Potato Dextrose Agar (PDA) or V8 juice agar.
-
Autoclave the medium and allow it to cool to approximately 50-60°C.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Add appropriate volumes of the this compound stock solution to the molten agar to achieve a range of desired final concentrations. Ensure the final solvent concentration is consistent across all treatments, including a solvent-only control, and does not inhibit fungal growth.
-
Pour the amended agar into sterile Petri dishes and allow them to solidify.
2. Inoculation:
-
From the growing edge of an actively growing oomycete culture on non-amended agar, take a mycelial plug of a standardized diameter (e.g., 5 mm).
-
Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.
3. Incubation:
-
Incubate the plates at a controlled temperature suitable for the specific oomycete species being tested (e.g., 20-25°C) in the dark.
4. Data Collection and Analysis:
-
After a defined incubation period (e.g., 3-7 days), or when the mycelial growth in the control plates has reached a specific diameter, measure the colony diameter in two perpendicular directions for each plate.
-
Calculate the average colony diameter for each treatment.
-
Determine the percentage of mycelial growth inhibition for each concentration relative to the control using the following formula:
-
Inhibition (%) = [(Diameter of Control - Diameter of Treatment) / Diameter of Control] x 100
-
-
Use probit or log-logistic regression analysis to calculate the EC50 value, which is the concentration of the fungicide that inhibits mycelial growth by 50%.
Field Efficacy Assessment: Soybean Seed Treatment Trial
This protocol outlines a typical field trial to evaluate the efficacy of this compound as a seed treatment against soilborne oomycete pathogens.
1. Experimental Design:
-
The trial is typically set up as a randomized complete block design or a split-plot design with multiple replications (e.g., four to eight).
-
Whole plots may consist of different soybean cultivars with varying levels of resistance to specific pathogens, while subplots would be the different seed treatments.
-
Plots are typically four rows wide with a defined length (e.g., 9.1 meters) and row spacing (e.g., 76.2 cm).
2. Seed Treatment Application:
-
Soybean seeds are treated with this compound alone or in combination with other fungicides at specified rates (e.g., µg of active ingredient per seed).
-
A non-treated control and often a base fungicide treatment (without this compound) are included for comparison.
-
The treatments are applied using appropriate seed treatment equipment to ensure uniform coverage.
3. Planting and Field Management:
-
Treated and untreated seeds are planted at a consistent seeding rate.
-
Standard agronomic practices for the region are followed throughout the growing season.
-
To ensure disease pressure, trials are often conducted in fields with a history of oomycete seedling diseases or may be artificially inoculated.
4. Data Collection:
-
Plant Stand Counts: The number of emerged seedlings is counted in a designated length of the central rows of each plot at different growth stages (e.g., VC, V2, V4, and R8).
-
Disease Severity Assessment:
-
Root Rot Rating: At a specific growth stage (e.g., V4-V6), a set number of plants are carefully dug up from each plot. The roots are washed, and the severity of root rot is assessed using a rating scale. For example, a 0-4 scale can be used where 0 = no symptoms, 1 = 1-25% of the root system discolored, 2 = 26-50%, 3 = 51-75%, and 4 = >75% of the root system discolored and significant stunting or plant death.
-
Foliar Symptoms: For diseases that manifest with foliar symptoms, a disease severity index can be calculated based on the percentage of leaf area affected.
-
-
Yield: At maturity, the central rows of each plot are harvested, and the grain yield is determined, adjusting for moisture content.
5. Statistical Analysis:
-
Data on plant stand, disease severity, and yield are subjected to analysis of variance (ANOVA) to determine the statistical significance of the treatment effects.
-
Mean separation tests (e.g., Fisher's Protected LSD) are used to compare the performance of different treatments.
Mandatory Visualization
Signaling Pathway of this compound's Mode of Action
The primary mode of action of this compound is the disruption of microtubule formation in oomycetes. This is achieved through the inhibition of β-tubulin polymerization. The following diagram illustrates this targeted mechanism.
Caption: this compound's targeted inhibition of β-tubulin disrupts microtubule assembly.
Experimental Workflow for In Vitro Fungicide Efficacy Testing
The following diagram outlines the key steps in the fungicide-amended agar assay for determining the EC50 of this compound.
Caption: Workflow for determining fungicide efficacy using the amended agar method.
Logical Relationship in Field Trial Design for Seed Treatment Efficacy
This diagram illustrates the logical structure of a split-plot field trial for evaluating this compound seed treatments on different soybean cultivars.
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. DOT Language | Graphviz [graphviz.org]
Ethaboxam: A Technical Guide to its Mode of Action and FRAC Classification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethaboxam is a systemic thiazole carboxamide fungicide highly effective against oomycete pathogens, a group of destructive water molds responsible for diseases such as late blight, downy mildew, and root rot in a variety of crops.[1] This technical guide provides an in-depth analysis of the biochemical mode of action of this compound, its classification by the Fungicide Resistance Action Committee (FRAC), and the experimental evidence supporting these classifications.
FRAC Group and Resistance Management
This compound is classified under FRAC Group 22, which encompasses benzamide and thiazole carboxamide fungicides.[1][2] The mode of action for this group is the disruption of cytoskeleton and motor proteins, specifically by affecting β-tubulin assembly during mitosis.[1][2] This distinct mechanism of action means that this compound generally does not exhibit cross-resistance with fungicides from other chemical groups, such as the phenylamides (FRAC Group 4, e.g., metalaxyl) or the Quinone outside Inhibitors (QoIs) (FRAC Group 11, e.g., azoxystrobin). This makes this compound a valuable tool in fungicide resistance management programs, where it can be used in rotation or as a mixture partner to control oomycete populations that may have developed resistance to other fungicide classes. The risk of resistance development to this compound is considered to be low to medium.[3][4]
Core Mechanism: Inhibition of Mitosis and Cell Division
The primary mode of action of this compound is the inhibition of mitosis and cell division in oomycetes.[5] It achieves this by disrupting the assembly of β-tubulin, a key protein component of microtubules.[3] Microtubules are essential for various cellular processes, including the formation of the mitotic spindle, which is responsible for segregating chromosomes during cell division. By interfering with β-tubulin assembly, this compound prevents the formation of functional microtubules, leading to a halt in the cell cycle and ultimately, the death of the pathogen.[2] It is believed that this compound may also have multiple sites of action, as it has been observed to inhibit the migration of nuclei in growing germ tubes and mycelia, and appears to affect oxygen consumption by mitochondria.[1][6]
Molecular Target: β-Tubulin
The specific molecular target of this compound is the β-tubulin protein. While the precise binding site is still under investigation, it is hypothesized that this compound, like other benzamide fungicides, interacts with the colchicine binding site on β-tubulin. Evidence suggests a crucial role for the cysteine residue at position 239 (C239) of the β-tubulin protein in the binding of benzamide fungicides. A mutation at this position, specifically a change from cysteine to serine (C239S), has been identified in certain Pythium species and coincides with inherent insensitivity to this compound.[1] This suggests that the presence of a cysteine at this position is critical for the fungicidal activity of this compound.
Caption: Signaling pathway of this compound's mode of action.
Quantitative Data
The efficacy of this compound has been quantified against various oomycete pathogens. The following tables summarize key quantitative data from published studies.
Table 1: In Vitro Activity of this compound against Phytophthora species
| Pathogen | Number of Isolates | MIC Range (mg/L) | Reference |
| Phytophthora infestans | 9 | 0.1 - 0.5 | |
| Phytophthora capsici | 8 | 1.0 - 5.0 |
Table 2: In Vitro Activity of this compound against Pythium species
| Pathogen | EC50 (µg/mL) | Temperature (°C) | Reference |
| Pythium sylvaticum | Lower at 13°C | 13 | [3] |
| Pythium torulosum | Higher at 23°C | 23 | [3] |
| Sensitive Pythium spp. | < 5 | Not specified | [1] |
| Insensitive Pythium spp. | > 11 | Not specified | [1] |
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₆N₄OS₂ | [7] |
| Molecular Weight | 320.4 g/mol | [7] |
| Vapor Pressure | 6.1 x 10⁻⁷ torr | [6] |
| Water Solubility | Moderate | [8] |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 404 - 1,684 mL/g | [6] |
| Aerobic Soil Half-life | 0.9 - 9.6 days | [6] |
Experimental Protocols
The mode of action of this compound has been elucidated through various experimental approaches. A key methodology has been immunofluorescence microscopy to visualize the effects of the fungicide on the microtubule cytoskeleton of oomycetes.
Immunofluorescence Microscopy of Phytophthora infestans Hyphae
This protocol is based on the methodology described by Uchida et al. (2005) to investigate the in vivo effects of this compound on microtubule integrity.
1. Culture Preparation:
-
Phytophthora infestans is grown on a suitable solid medium (e.g., rye A agar) to obtain actively growing hyphae.
2. This compound Treatment:
-
Hyphal cells are exposed to various concentrations of this compound (e.g., 0.01 to 1.0 µg/mL) for different incubation times (e.g., 30, 60, and 120 minutes). A control group with no this compound treatment is also prepared.
3. Fixation:
-
The treated and control hyphae are fixed to preserve their cellular structure. This is typically done using a solution of formaldehyde and glutaraldehyde in a phosphate buffer.
4. Cell Wall Digestion:
-
The cell walls of the fixed hyphae are partially digested using enzymes like β-glucuronidase and cellulase to allow for the penetration of antibodies.
5. Permeabilization:
-
The cell membranes are permeabilized, for instance with a detergent like Triton X-100, to further facilitate antibody access to intracellular structures.
6. Antibody Incubation:
-
Primary Antibody: The samples are incubated with a primary antibody that specifically binds to β-tubulin (e.g., a monoclonal anti-β-tubulin antibody).
-
Secondary Antibody: After washing to remove unbound primary antibody, the samples are incubated with a secondary antibody that is conjugated to a fluorescent dye (e.g., fluorescein isothiocyanate - FITC) and specifically binds to the primary antibody.
7. Microscopy:
-
The stained samples are mounted on microscope slides and observed using a laser scanning confocal microscope. The fluorescent signal from the secondary antibody allows for the visualization of the microtubule network.
Expected Results:
-
In untreated control cells, a well-organized network of microtubules is observed.
-
In this compound-treated cells, a disruption of the microtubule network is expected, with fragmented or absent microtubules, providing direct visual evidence of this compound's mode of action.
Caption: Experimental workflow for immunofluorescence microscopy.
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. researchgate.net [researchgate.net]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. mda.state.mn.us [mda.state.mn.us]
- 7. This compound | C14H16N4OS2 | CID 11174640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound (Ref: LGC 30473) [sitem.herts.ac.uk]
An In-depth Technical Guide to the Initial Biological Activity of Ethaboxam
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the initial reports on the biological activity of the thiazole carboxamide fungicide, Ethaboxam. The document details its mode of action, summarizes key quantitative data from early studies, outlines experimental protocols used to determine its efficacy, and illustrates its role in resistance management strategies.
Core Mechanism and Mode of Action
This compound is a synthetic, systemic fungicide specifically developed to control plant diseases caused by Oomycetes.[1] According to the Fungicide Resistance Action Committee (FRAC), this compound is classified under Group 22.[1][2][3] Its primary mode of action is the inhibition of mitosis and cell division within these pathogens.[1] This is achieved by targeting and disrupting the assembly of β-tubulin, a critical component of microtubules.[1][2][4][5] The disruption of microtubule formation leads to the cessation of cell division and ultimately, fungicidal activity.[1] Research has shown this effect to be specific, as microtubules in the model fungus Aspergillus nidulans and in mammalian mouse cells were unaffected by this compound under similar experimental conditions. Some reports also suggest it may have multiple sites of action, including the inhibition of nuclei migration and oxygen consumption by mitochondria.[2]
Quantitative Biological Activity Data
Initial in vitro studies have quantified the inhibitory activity of this compound against a range of economically significant Oomycete pathogens. The data highlights its efficacy, particularly against species that may have developed resistance to other fungicides.
| Pathogen Species | Isolate Type | Efficacy Metric | Value Range | Reference |
| Phytophthora infestans | Wild Type | MIC | 0.1 - 0.5 mg/L | [1] |
| Phytophthora capsici | Wild Type | MIC | 1.0 - 5.0 mg/L | [1] |
| Phytophthora cinnamomi | Wild Type | EC₅₀ | 0.017 - 0.069 µg/mL | |
| Bremia lactucae | Wild Type | EC₅₀ | 0.017 - 0.069 µg/mL | [1] |
| Pythium ultimum | Metalaxyl-Sensitive (MS) | EC₅₀ | 0.012 - 0.183 ppm | [1] |
| Pythium ultimum | Metalaxyl-Resistant (MR) | EC₅₀ | 11.35 - 49.96 ppm | [1] |
MIC: Minimum Inhibitory Concentration; EC₅₀: Effective concentration to inhibit growth by 50%.
Key Experimental Protocols
The following methodologies were central to the initial characterization of this compound's biological activity.
This protocol is designed to quantify the concentration of this compound required to inhibit the growth of a target pathogen.
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) or the 50% Effective Concentration (EC₅₀) of this compound against Oomycete mycelial growth.
-
Methodology:
-
Media Preparation: A suitable culture medium (e.g., potato dextrose agar for agar-based assays or a liquid broth for microtiter assays) is prepared and autoclaved.
-
Fungicide Amendment: this compound, dissolved in a suitable solvent, is added to the molten agar or liquid broth to achieve a range of final concentrations (e.g., a serial dilution). A control group with no fungicide is also prepared.
-
Inoculation: For agar-based assays, a mycelial plug from an actively growing culture of the target Oomycete is placed in the center of each fungicide-amended plate. For liquid assays, a mycelial suspension is added to the wells of a microtiter plate.
-
Incubation: Plates or microtiter plates are incubated in the dark at a temperature optimal for the specific pathogen's growth (e.g., 20°C or 25°C).[4][5]
-
Data Collection: After a set incubation period (e.g., 7 days), the diameter of the mycelial colony is measured in agar assays.[5] In liquid assays, mycelial growth can be quantified spectrophotometrically.[1]
-
Analysis: The percentage of growth inhibition relative to the control is calculated for each concentration. The EC₅₀ value is then determined by regression analysis of the dose-response curve. The MIC is the lowest concentration that completely inhibits visible growth.
-
This protocol visualizes the direct impact of this compound on the cellular machinery of the pathogen.
-
Objective: To observe the effects of this compound on the microtubule organization within Phytophthora infestans hyphal cells.
-
Methodology:
-
Cell Culture and Treatment: Hyphal cells of P. infestans are cultured in a suitable liquid medium.
-
This compound Exposure: The cells are exposed to various concentrations of this compound (e.g., 0.01 to 1.0 µg/mL) for specific incubation times (e.g., 30, 60, and 120 minutes).
-
Fixation: The hyphal cells are fixed using an appropriate chemical fixative to preserve their cellular structure.
-
Permeabilization: The cell walls are permeabilized using enzymes to allow the entry of antibodies.
-
Immunostaining: The cells are incubated with a primary antibody that specifically binds to β-tubulin. Subsequently, a secondary antibody, conjugated to a fluorescent dye (e.g., fluorescein isothiocyanate), is added which binds to the primary antibody.
-
Microscopy: The stained cells are mounted on microscope slides and observed using a laser scanning confocal microscope.
-
Analysis: The integrity and organization of the microtubule network in treated cells are compared to untreated control cells. Studies reported that microtubules were disrupted after just 30 minutes of exposure to this compound at a concentration of 0.01 µg/mL.
-
Role in Resistance Management
The development of resistance to fungicides is a significant challenge in agriculture. This compound's unique mode of action makes it a valuable tool for resistance management programs.[1][6] Oomycete populations have developed resistance to other common fungicides, such as phenylamides (FRAC Group 4) and Quinone outside inhibitors (QoIs, FRAC Group 11).[3][4] Because this compound (FRAC Group 22) has a different target site, it can control pathogens that are resistant to these other chemical classes.[1] Therefore, incorporating this compound into a rotation or tank-mix program with fungicides that have different modes of action is a critical strategy to delay the development of resistance and preserve the efficacy of existing and new chemistries.[3][6] The risk for developing resistance to this compound itself is generally considered low to medium.[1][4][5]
References
A Technical Guide to the Development and Registration of Ethaboxam
Introduction
Ethaboxam is a systemic, thiazole carboxamide fungicide developed for the control of plant diseases caused by oomycetes, a group of destructive pathogens responsible for diseases like late blight, downy mildew, and root rot.[1] Classified by the Fungicide Resistance Action Committee (FRAC) in Group 22, this compound's unique mode of action targets β-tubulin assembly in mitosis, making it a critical tool in integrated pest management (IPM) and resistance management programs.[1] This technical guide provides an in-depth overview of its development history, regulatory journey, mechanism of action, and key technical data for researchers and professionals in the field.
History of Development and Commercialization
This compound was the first proprietary fungicide to be developed in Korea.[1] It was discovered in 1993 by scientists at LG Chemical Ltd. (which later became LG Life Sciences).[1] Following extensive evaluation, it was first registered in South Korea in 1998 and commercially launched in 1999.[1] The fungicide entered the global market in various countries around 2005 for foliar and soil applications.[1][2]
A significant milestone in its commercial history occurred in December 2011, when Sumitomo Chemical Co., Ltd. (SCC) acquired the this compound business from LG Life Sciences.[2] Under the agreement, LG Life Sciences would continue to manufacture the technical grade active ingredient for SCC.[2] SCC's U.S. subsidiary, Valent U.S.A. LLC, now manages the registration and marketing of this compound in North America.[2][3]
Mechanism of Action
This compound's primary mode of action is the inhibition of mitosis and cell division in oomycete pathogens.[1][3] It specifically targets the β-tubulin protein, interfering with its assembly into microtubules.[1] Microtubules are essential components of the cytoskeleton and are critical for the formation of the mitotic spindle, which segregates chromosomes during cell division. By disrupting this process, this compound halts the proliferation of the pathogen.[1] It exhibits both protective and curative properties, meaning it can prevent infection and act on existing infections.[1] Some evidence also suggests it may have multiple sites of action, including the inhibition of nuclei migration and mitochondrial oxygen consumption.
Registration and Regulatory Status
This compound's registration has expanded globally since its initial approval in Korea. In North America, Health Canada's Pest Management Regulatory Agency (PMRA) granted full registration for its use as a seed treatment on November 4, 2014.[4] The United States Environmental Protection Agency (EPA) first registered this compound Technical Fungicide on March 4, 2014.[5] As of 2024, it is registered for use on a variety of crops, including tuberous and corm vegetables, cucurbits, and brassicas, as well as for seed treatments.[3][6] In February 2022, Valent U.S.A. LLC petitioned the EPA for an extension of the exclusive use period for data supporting this compound, which was granted, extending data protection to March 4, 2027.[5][7] this compound is not currently approved for use in Great Britain or the European Union.
| Table 1: Key Registration Milestones | |
| Date | Event |
| 1998 | First registered in South Korea.[1] |
| 2006 | Import tolerance established in the United States for residues on grapes.[1] |
| Sep 2011 | Registration applications submitted in the USA and Canada by Valent U.S.A.[2] |
| Mar 4, 2014 | First registration granted by the U.S. EPA (EPA Reg. No. 59639-185).[5] |
| Nov 4, 2014 | Full registration for sale and use granted by Health Canada.[4] |
| Apr 25, 2023 | U.S. EPA grants a 3-year extension of the exclusive use data protection period.[5] |
Fungicidal Efficacy
In vitro studies have quantified this compound's potent activity against key oomycete pathogens. The Minimum Inhibitory Concentration (MIC) is a standard measure of a compound's effectiveness.
| Table 2: In Vitro Fungicidal Activity of this compound | ||
| Pathogen | Metric | Value / Time |
| Phytophthora infestans (Late Blight) | MIC Range | 0.1 to 0.5 mg/L[8] |
| Phytophthora capsici (Phytophthora Blight) | MIC Range | 1.0 to 5.0 mg/L[8] |
| Phytophthora infestans (5 isolates) | Time to Inactivation (at 10 mg/L) | Within 48 hours[8] |
| Phytophthora capsici (5 isolates) | Time to Inactivation (at 10 mg/L) | Within 96 hours[8] |
These studies demonstrate that this compound effectively suppresses the development of major crop diseases like tomato late blight and pepper Phytophthora blight.[8]
Key Experimental Methodologies
Protocol for Determining Minimum Inhibitory Concentration (MIC) This generalized protocol is based on standard broth or agar dilution methods used to evaluate antimicrobial agents.
-
Preparation of Fungal Inoculum: Cultures of the target oomycete (e.g., Phytophthora infestans) are grown on a suitable nutrient agar. A suspension of zoospores or mycelial fragments is prepared and standardized to a specific concentration (e.g., 1 x 10^5 CFU/mL).
-
Preparation of this compound Dilutions: A stock solution of this compound is prepared in a suitable solvent. A series of two-fold dilutions are then made in a liquid growth medium within a 96-well microtiter plate to achieve a range of final concentrations (e.g., from 100 mg/L down to <0.1 mg/L).
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized fungal suspension. Control wells containing only the growth medium (negative control) and medium with the fungal inoculum but no this compound (positive control) are included.
-
Incubation: The plate is incubated at an optimal temperature (e.g., 20-25°C) for a period sufficient for visible growth to appear in the positive control wells (typically 48-96 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the pathogen.[7][9]
Protocol for Residue Analysis in Plant Tissues (Based on Method RM-49R) This protocol outlines a method for determining this compound residues in crop samples for regulatory purposes.[1]
-
Sample Extraction: A homogenized crop sample (e.g., 15 g) is extracted twice with a solution of acetone and water (3:1, v/v). The mixture is centrifuged to separate the liquid extract from solid plant material.
-
Dilution and Filtration: The combined liquid extracts are diluted with methanol or an internal standard solution and water. The resulting solution is passed through a syringe filter to remove any remaining particulates.
-
Instrumental Analysis: The filtered sample is analyzed using Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS) with electrospray ionization (ESI) in positive ion mode.
-
Quantification: Separation is achieved via gradient elution. The concentration of this compound is determined by comparing the resulting signal to that of known analytical standards. The limit of detection for this type of method can be in the low parts per billion (ppb) range.
Protocol for In Vitro Tubulin Polymerization Assay This biochemical assay can be used to confirm this compound's mechanism of action by directly measuring its effect on microtubule formation.
-
Reagent Preparation: Purified porcine or bovine brain tubulin is reconstituted in a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA) on ice. GTP is added to a final concentration of 1 mM to initiate polymerization.
-
Assay Setup: The tubulin/GTP mixture is added to the wells of a microplate. Test compounds, including a negative control (solvent only), a positive control inhibitor (e.g., nocodazole), and various concentrations of this compound, are added to the wells.
-
Polymerization Monitoring: The plate is immediately transferred to a spectrophotometer pre-warmed to 37°C. Tubulin polymerization is monitored by measuring the increase in optical density (turbidity) at 350 nm over time (e.g., for 60-90 minutes). Polymerization of tubulin into microtubules causes light to scatter, increasing the absorbance reading.
-
Data Analysis: The rate and extent of polymerization are calculated from the resulting curves. An inhibitory compound like this compound will show a dose-dependent decrease in the rate and final optical density compared to the negative control.
Toxicology and Environmental Profile
Regulatory agencies have conducted extensive reviews of this compound's toxicological and environmental fate characteristics. The following tables summarize key quantitative data.
| Table 3: Human Health Risk Assessment Summary | |
| Endpoint | Value |
| Acute Population Adjusted Dose (PAD) | No hazard from single exposure |
| Chronic Population Adjusted Dose (cPAD) | 0.055 mg/kg/day |
| Carcinogenicity Classification | Suggestive evidence of carcinogenic potential |
| Table 4: Ecotoxicology Summary | ||
| Organism Group | Endpoint | Value |
| Fish | Acute | 51 ppb |
| Chronic | 880 ppb | |
| Aquatic Invertebrate | Acute | 185 ppb |
| Chronic | 50 ppb | |
| Aquatic Plants (Vascular) | IC50 | 13,000 ppb |
| Aquatic Plants (Non-vascular) | IC50 | 3,600 ppb |
| Honey Bee | Acute Contact (LD50) | 20.4 µ g/bee |
| Acute Oral (LD50) | 44.7 µ g/bee |
| Table 5: Environmental Fate Characteristics | |
| Parameter | Value |
| Soil Aerobic Half-life | 0.9 to 9.6 days |
| Soil Anaerobic Half-life | 135 days |
| Water Photolysis Half-life | 4.5 days |
| Soil Mobility (Koc) | 404 to 1,684 mL/g (Slightly to moderately mobile) |
| Volatility | Nonvolatile (Vapor pressure = 6.1 x 10⁻⁷ torr) |
From its discovery in Korea to its acquisition and global expansion by Sumitomo Chemical, this compound represents a significant advancement in the control of oomycete pathogens. Its unique FRAC Group 22 mode of action, targeting β-tubulin assembly, provides a vital tool for managing fungicide resistance. Supported by a comprehensive regulatory data package, this compound is registered for a growing number of uses in North America and other regions. Its well-characterized efficacy, combined with established protocols for use and analysis, ensures its continued role as a key component in modern agricultural disease management programs.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. en.iacld.com [en.iacld.com]
- 3. Magnitude of the Residue Analyses in Minor Crops from Experimental Applications of Pesticides - AGRICULTURAL RESEARCH SERVICE [portal.nifa.usda.gov]
- 4. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mda.state.mn.us [mda.state.mn.us]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. idexx.dk [idexx.dk]
The Discovery of Ethaboxam: A Technical Guide to a Novel Oomycete Fungicide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the key research milestones in the discovery and development of Ethaboxam, a potent thiazole carboxamide fungicide. This document details its synthesis, mechanism of action, fungicidal activity, and the structure-activity relationships that guided its development.
Introduction
This compound, chemically known as (RS)-N-(α-cyano-2-thenyl)-4-ethyl-2-(ethylamino)-1,3-thiazole-5-carboxamide, is a selective fungicide highly effective against plant pathogenic oomycetes. First described in the early 2000s, its unique mode of action and efficacy against a range of devastating plant diseases, such as those caused by Phytophthora and Pythium species, have made it a valuable tool in agriculture. This guide synthesizes the foundational research that led to its discovery and elucidates the key scientific principles underpinning its fungicidal properties.
Synthesis of this compound
The synthesis of this compound involves a multi-step process culminating in the formation of the thiazole carboxamide core. The key steps, based on foundational patents and publications, are outlined below.
Experimental Protocol: Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is provided in U.S. Patent 5,514,643 A. The general synthetic scheme is as follows:
Step 1: Synthesis of 2-amino-4-ethyl-1,3-thiazole-5-carboxylic acid ethyl ester
-
Reactants: Ethyl 2-chloroacetoacetate and N-ethylthiourea.
-
Procedure: A mixture of ethyl 2-chloroacetoacetate and N-ethylthiourea in a suitable solvent (e.g., ethanol) is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by crystallization or column chromatography.
Step 2: Hydrolysis to 2-amino-4-ethyl-1,3-thiazole-5-carboxylic acid
-
Reactant: 2-amino-4-ethyl-1,3-thiazole-5-carboxylic acid ethyl ester.
-
Procedure: The ethyl ester from Step 1 is hydrolyzed using a base, such as sodium hydroxide, in an aqueous alcohol solution. The mixture is heated until the hydrolysis is complete. The solution is then acidified to precipitate the carboxylic acid, which is collected by filtration, washed, and dried.
Step 3: Chlorination to 2-amino-4-ethyl-1,3-thiazole-5-carbonyl chloride
-
Reactants: 2-amino-4-ethyl-1,3-thiazole-5-carboxylic acid and a chlorinating agent (e.g., thionyl chloride or oxalyl chloride).
-
Procedure: The carboxylic acid from Step 2 is treated with an excess of the chlorinating agent, often in an inert solvent like dichloromethane, sometimes with a catalytic amount of dimethylformamide (DMF). The reaction mixture is stirred at room temperature or gently heated until the conversion to the acid chloride is complete. The excess chlorinating agent and solvent are removed under vacuum.
Step 4: Condensation with 2-amino-2-(2-thienyl)acetonitrile
-
Reactants: 2-amino-4-ethyl-1,3-thiazole-5-carbonyl chloride and 2-amino-2-(2-thienyl)acetonitrile.
-
Procedure: The acid chloride from Step 3 is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane). To this solution, 2-amino-2-(2-thienyl)acetonitrile and a non-nucleophilic base (e.g., triethylamine or pyridine) are added at a low temperature (e.g., 0 °C). The reaction mixture is stirred and allowed to warm to room temperature. After the reaction is complete, the mixture is washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated. The crude this compound is then purified by column chromatography or recrystallization.
Characterization: The final product is characterized by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Caption: Synthetic pathway for this compound.
Mechanism of Action: Disruption of Microtubule Assembly
This compound's fungicidal activity stems from its ability to disrupt the microtubule cytoskeleton in oomycetes. It is classified by the Fungicide Resistance Action Committee (FRAC) as a Group 22 fungicide, targeting β-tubulin assembly during mitosis.[1]
The Signaling Pathway of this compound's Action
Research has shown that this compound specifically targets the microtubules in oomycetes, leading to a cascade of events that ultimately result in cell death.[2] The proposed mechanism is as follows:
-
Cellular Uptake: this compound is absorbed by the oomycete cells.
-
Binding to β-tubulin: Inside the cell, this compound binds to the β-tubulin subunit of the tubulin heterodimer.
-
Inhibition of Polymerization: This binding event inhibits the polymerization of tubulin dimers into microtubules.
-
Microtubule Disruption: The inhibition of polymerization leads to a net depolymerization and disruption of the existing microtubule network.
-
Mitotic Arrest: The disruption of the mitotic spindle, a structure essential for chromosome segregation during cell division, causes an arrest in mitosis.
-
Inhibition of Nuclear Migration: this compound has also been observed to inhibit the migration of nuclei in growing germ tubes and mycelia.[1]
-
Cell Death: The cumulative effects of mitotic arrest and disruption of other microtubule-dependent processes lead to apoptosis and cell death.
Caption: this compound's inhibitory pathway on microtubule dynamics.
Experimental Protocol: In Vivo Microtubule Staining
The effect of this compound on microtubule integrity can be visualized using immunofluorescence microscopy, as detailed in the study by Uchida et al. (2005).
-
Organism: Phytophthora infestans hyphae.
-
Treatment: Hyphal cells are exposed to various concentrations of this compound (e.g., 0.01 to 1.0 µg/mL) for different incubation times (e.g., 30, 60, and 120 minutes).
-
Fixation: The cells are fixed with a suitable fixative, such as a mixture of formaldehyde and glutaraldehyde in a stabilizing buffer.
-
Cell Wall Digestion: The cell walls are partially digested using enzymes like β-glucuronidase and cellulase to allow for antibody penetration.
-
Immunostaining:
-
The fixed and permeabilized cells are incubated with a primary antibody that specifically binds to β-tubulin (e.g., a monoclonal anti-β-tubulin antibody).
-
After washing, the cells are incubated with a secondary antibody conjugated to a fluorescent dye (e.g., FITC-conjugated goat anti-mouse IgG).
-
-
Microscopy: The stained cells are observed using a laser scanning confocal microscope to visualize the microtubule structures.
-
Expected Results: In untreated cells, a well-organized network of microtubules is observed. In this compound-treated cells, a dose- and time-dependent disruption and depolymerization of the microtubules are evident.[2]
Fungicidal Activity of this compound
This compound exhibits potent and selective activity against a range of oomycete pathogens. The foundational research by Kim et al. (2004) provides key quantitative data on its in vitro efficacy.
In Vitro Fungicidal Activity
The minimum inhibitory concentration (MIC) is a key metric for assessing the in vitro potency of an antimicrobial agent. The following table summarizes the MIC values of this compound against various Phytophthora and Pythium species.
| Pathogen | Isolate(s) | MIC (mg L-1) | Reference |
| Phytophthora infestans | 9 isolates | 0.1 - 0.5 | Kim et al., 2004 |
| Phytophthora capsici | 8 isolates | 1.0 - 5.0 | Kim et al., 2004 |
| Pythium aphanidermatum | KACC 40160 | > 100 | Kim et al., 2004 |
| Pythium graminicola | KACC 40161 | 5.0 | Kim et al., 2004 |
| Pythium spinosum | KACC 40162 | 20 | Kim et al., 2004 |
| Pythium ultimum | KACC 40163 | 1.0 | Kim et al., 2004 |
Experimental Protocol: In Vitro Fungicidal Assay (MIC Determination)
The MIC values are typically determined using a broth or agar dilution method.
-
Media Preparation: A suitable growth medium for oomycetes (e.g., V8 juice agar or rye A agar) is prepared and autoclaved.
-
Compound Preparation: A stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) is prepared. A series of two-fold dilutions of the stock solution are made.
-
Plate Preparation: The this compound dilutions are incorporated into the molten agar medium to achieve a range of final concentrations. The agar is then poured into Petri dishes. Control plates containing only the solvent are also prepared.
-
Inoculation: Mycelial plugs from the actively growing edge of a young oomycete culture are placed on the center of each agar plate.
-
Incubation: The plates are incubated at an optimal temperature for the specific oomycete (e.g., 20-25°C) in the dark.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the mycelium after a defined incubation period (e.g., 3-7 days).
Structure-Activity Relationship (SAR) Studies
While a comprehensive, dedicated SAR study for this compound has not been published in a single key paper, analysis of the foundational patents and related literature on thiazole carboxamide fungicides allows for the elucidation of key structural features important for its activity.
The general structure of this compound can be divided into three main parts: the thiazole ring, the carboxamide linker, and the N-substituent.
Caption: Core structural components of this compound.
-
The Thiazole Ring: The 2-amino-4-ethyl-1,3-thiazole core is crucial for the fungicidal activity. Modifications to this ring system, such as the nature and position of substituents, can significantly impact efficacy. The ethyl group at the 4-position appears to be optimal for activity.
-
The Carboxamide Linker: The amide bond provides a rigid and planar linker between the thiazole ring and the N-substituent. This planarity is often important for binding to the target protein. The hydrogen bonding capabilities of the amide group are also likely involved in the interaction with the β-tubulin binding site.
-
The N-substituent: The (RS)-N-(α-cyano-2-thenyl) group is a key determinant of this compound's potency. The cyano group and the thiophene ring are critical for high fungicidal activity. Variations in the aromatic or heteroaromatic ring and the nature of the α-substituent have been explored in related series of fungicides, indicating that these positions are sensitive to steric and electronic modifications.
Conclusion
The discovery of this compound represents a significant advancement in the control of oomycete pathogens. Its novel mode of action, targeting β-tubulin assembly, provides an effective tool for disease management, particularly in the context of increasing resistance to other fungicide classes. The research outlined in this guide highlights the multidisciplinary approach, encompassing chemical synthesis, biological screening, and mechanistic studies, that was instrumental in bringing this important fungicide to fruition. Further research into the precise molecular interactions between this compound and its target site could pave the way for the design of even more potent and selective next-generation fungicides.
References
Ethaboxam: A Technical Guide to its Physical and Chemical Characteristics for Research Applications
Introduction
Ethaboxam is a synthetic, systemic fungicide belonging to the thiazole carboxamide chemical family.[1] It is specifically formulated for the control of plant diseases caused by oomycetes, a destructive group of water mold pathogens.[1] Classified by the Fungicide Resistance Action Committee (FRAC) under Group 22, its primary mode of action is the inhibition of mitosis and cell division through the disruption of β-tubulin assembly.[1][2] This unique mechanism makes it a critical tool in integrated pest management (IPM) and fungicide resistance management programs, particularly against pathogens that have developed resistance to other common fungicides.[1][3] this compound exhibits both protective and curative properties and is applied through various methods including foliar sprays, seed treatments, and soil applications.[1][4]
Core Physical and Chemical Data
The fundamental properties of this compound are summarized below. These values are essential for designing experimental protocols, understanding environmental fate, and developing formulations.
Table 1: General Chemical Identification of this compound
| Identifier | Value | Source(s) |
| IUPAC Name | N-[cyano(thiophen-2-yl)methyl]-4-ethyl-2-(ethylamino)-1,3-thiazole-5-carboxamide | [5][6] |
| CAS Number | 162650-77-3 | [1][4][5] |
| Molecular Formula | C₁₄H₁₆N₄OS₂ | [4][5][7] |
| Molecular Weight | 320.4 g/mol | [1][5] |
| Chemical Family | Thiazole Carboxamide | [1] |
| Appearance | Off-White to Light Pink / Very Pale Yellow Solid Powder | [7][8] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Melting Point | 185 °C / ~189 °C (decomposes) | [4][7] |
| Boiling Point | Decomposes before boiling | [4] |
| Vapor Pressure | 6.1 x 10⁻⁷ torr | [2] |
| 8.10 x 10⁻² mPa (at 20 °C) | [4] | |
| Water Solubility | Moderately soluble | [4] |
| Solubility (Other) | Chloroform (Slightly), Methanol (Very Slightly) | [7] |
| Octanol-Water Partition Coeff. (Log P) | 2.89 (at 20°C, pH 7) | [4] |
| Dissociation Constant (pKa) | 3.6 (Weak Acid) | [4] |
| 10.83 ± 0.46 (Predicted) | [7][9] | |
| Henry's Law Constant | 3.8 x 10⁻⁸ atm·m³/mol | [2] |
| Stability | Stable to hydrolysis; Sensitive to light | [2][7] |
Mechanism of Action
This compound's fungicidal activity stems from its ability to disrupt the process of mitosis in oomycetes.[1][4] It specifically targets the assembly of β-tubulin, a critical protein component of microtubules.[1][2] By interfering with β-tubulin, this compound prevents the formation of the mitotic spindle, a structure essential for the segregation of chromosomes during cell division.[1][10] This disruption leads to an arrest of the cell cycle, inhibiting both nuclear migration and mycelial growth.[2] Some evidence also suggests that this compound may have a secondary site of action by inhibiting oxygen consumption in mitochondria.[2]
Experimental Protocols
Determination of Octanol-Water Partition Coefficient (Log P) - Shake Flask Method (OECD 107)
The octanol-water partition coefficient (Kow or P) is a measure of a chemical's lipophilicity and is determined by measuring its distribution between n-octanol and water.[11] The shake-flask method is a classical and straightforward approach.
Methodology:
-
Preparation: Prepare a saturated solution of n-octanol with water and a corresponding solution of water with n-octanol. Use these pre-saturated solvents to prepare the test solutions.
-
Test Substance Addition: Dissolve a known quantity of this compound in either water or n-octanol. The concentration should be below the saturation limit in each phase.
-
Partitioning: Combine the two phases in a vessel (e.g., a separatory funnel) at a fixed volume ratio (e.g., 1:1). The vessel is then agitated vigorously at a constant temperature (e.g., 20-25°C) until equilibrium is reached. Centrifugation is typically required to fully separate the two phases.
-
Analysis: Determine the concentration of this compound in both the n-octanol and water phases using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The final result is expressed as its base-10 logarithm (Log P).
In Vitro Fungicidal Activity - Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a fungicide that will inhibit the visible growth of a microorganism.
Methodology:
-
Media Preparation: Prepare a suitable growth medium (e.g., potato dextrose agar or V8 juice agar) and sterilize it by autoclaving.
-
Fungicide Incorporation: While the medium is still molten, amend it with various concentrations of this compound. This is typically done by adding a stock solution of this compound (dissolved in a solvent like DMSO) to the agar to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 mg/L). A control plate containing only the solvent should also be prepared.
-
Inoculation: Place a mycelial plug of the target oomycete (e.g., Phytophthora infestans) onto the center of each solidified agar plate.
-
Incubation: Incubate the plates in the dark at an optimal temperature for the pathogen's growth (e.g., 18-22°C).
-
Observation: After a set incubation period (e.g., 5-7 days), measure the radial growth of the mycelium on the treated and control plates.
-
Determination: The MIC is the lowest concentration of this compound that completely inhibits any visible mycelial growth.[1]
Application in Research: Resistance Management
The unique mode of action of this compound (FRAC Group 22) is vital for managing fungicide resistance.[3] Pathogens like Pythium spp. have developed resistance to fungicides in other classes, such as phenylamides (FRAC Group 4) and Quinone outside inhibitors (QoI, FRAC Group 11).[1][3] Integrating this compound into a rotational spray program helps to reduce the selection pressure for resistance to any single mode of action, prolonging the efficacy of all available fungicides.
References
- 1. This compound | Oomycete Fungicide for Plant Research [benchchem.com]
- 2. mda.state.mn.us [mda.state.mn.us]
- 3. epa.gov [epa.gov]
- 4. This compound (Ref: LGC 30473) [sitem.herts.ac.uk]
- 5. This compound | C14H16N4OS2 | CID 11174640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 7. This compound CAS#: 162650-77-3 [amp.chemicalbook.com]
- 8. primaryinfo.com [primaryinfo.com]
- 9. Page loading... [wap.guidechem.com]
- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 11. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Evaluating Ethaboxam against Phytophthora infestans in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of ethaboxam in controlling Phytophthora infestans, the causal agent of late blight in potatoes and tomatoes. The included methodologies, data presentation guidelines, and visual representations of experimental workflows are designed to assist in the systematic assessment of this fungicide.
Introduction
Phytophthora infestans is a devastating oomycete pathogen responsible for significant crop losses worldwide[1]. This compound is a thiazole carboxamide fungicide that has demonstrated efficacy against various oomycete species, including P. infestans[2][3]. Its primary mode of action is the disruption of microtubule assembly by targeting β-tubulin, which inhibits mitosis and cell division within the pathogen[3][4]. These protocols outline key in vitro experiments to quantify the inhibitory effects of this compound on the mycelial growth, sporangia germination, and zoospore release of P. infestans.
Quantitative Data Summary
The following tables summarize the key quantitative data on the efficacy of this compound against Phytophthora infestans.
Table 1: In Vitro Inhibitory Activity of this compound against Phytophthora infestans
| Parameter | Value | Unit | Reference |
| Minimum Inhibitory Concentration (MIC) | 0.1 - 0.5 | mg/L | |
| Time for Complete Inactivation (at 10 mg/L) | 48 | hours |
Table 2: Effective Concentrations (EC₅₀) of this compound against Various Oomycetes (for comparative context)
| Pathogen Species | EC₅₀ Value | Unit | Reference |
| Pythium ultimum (Metalaxyl-Sensitive) | 0.012 - 0.183 | ppm | [5] |
| Pythium ultimum (Metalaxyl-Resistant) | 11.35 - 49.96 | ppm | [5] |
| Bremia lactucae | 0.017 - 0.069 (mean 0.035) | µg/mL | [5] |
| Phytophthora citrophthora (mycelial growth) | 0.068 | mg/mL | [6] |
Experimental Protocols
Mycelial Growth Inhibition Assay
This protocol utilizes the poison food technique to determine the effect of this compound on the mycelial growth of P. infestans[3].
Materials:
-
Phytophthora infestans culture (actively growing on Rye A or V8 agar)
-
Rye A or V8 agar medium
-
Sterile Petri dishes (90 mm)
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Sterile distilled water
-
Sterile cork borer (5 mm diameter)
-
Incubator (18°C)
-
Ruler or calipers
Procedure:
-
Prepare Rye A or V8 agar medium and sterilize by autoclaving.
-
Cool the molten agar to 45-50°C.
-
Prepare a series of this compound concentrations by adding the appropriate volume of the stock solution to the molten agar. Ensure the final solvent concentration is consistent across all treatments and the control (typically ≤0.5%). The control plates should contain the solvent alone.
-
Gently swirl the flasks to ensure thorough mixing of this compound with the medium.
-
Pour the amended and control media into sterile Petri dishes and allow them to solidify.
-
Using a sterile 5 mm cork borer, cut mycelial plugs from the margin of an actively growing P. infestans culture.
-
Place one mycelial plug, mycelium-side down, in the center of each agar plate.
-
Seal the plates with parafilm and incubate at 18°C in the dark for 7-10 days, or until the mycelium in the control plate has reached the edge of the dish.
-
Measure the colony diameter in two perpendicular directions for each plate.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(C - T) / C] x 100
-
Where C is the average diameter of the mycelial growth in the control plates, and T is the average diameter of the mycelial growth in the treated plates.
-
-
-
The EC₅₀ value (the concentration of this compound that inhibits mycelial growth by 50%) can be determined by probit analysis of the inhibition data.
Sporangia Production and Germination Assay
This protocol is for assessing the impact of this compound on the formation and germination of P. infestans sporangia.
Materials:
-
Phytophthora infestans culture (10-14 days old, grown on Rye A agar)
-
Sterile distilled water (ice-cold)
-
Sterile spreader
-
Cheesecloth
-
Hemocytometer
-
Microscope
-
Sterile multi-well plates or Petri dishes
-
This compound stock solution
Procedure:
Part A: Sporangia Production
-
Grow P. infestans on Rye A agar plates at 18°C in the dark for 10-14 days.
-
Flood the plates with 5 mL of ice-cold sterile distilled water.
-
Gently scrape the surface with a sterile spreader to release the sporangia.
-
Filter the sporangial suspension through two layers of sterile cheesecloth to remove mycelial fragments.
-
To assess the effect on sporangia production, mycelial plugs can be grown on agar amended with sub-lethal concentrations of this compound, and the resulting sporangia can be counted.
Part B: Sporangia Germination Assay
-
Harvest sporangia as described in Part A.
-
Count the sporangia using a hemocytometer and adjust the concentration to approximately 1 x 10⁵ sporangia/mL with sterile distilled water.
-
Prepare a series of this compound dilutions in sterile distilled water in the wells of a multi-well plate or in small Petri dishes.
-
Add an equal volume of the sporangial suspension to each well.
-
Incubate the plates at 18°C for 24 hours.
-
Using a microscope, count the number of germinated and non-germinated sporangia (a minimum of 100 sporangia per replicate). A sporangium is considered germinated if the germ tube is at least half the length of the sporangium.
-
Calculate the percentage of germination inhibition.
Zoospore Release and Motility Assay
This protocol evaluates the effect of this compound on the release of zoospores from sporangia and their subsequent motility.
Materials:
-
Sporangial suspension (prepared as in Protocol 2, Part A)
-
Hemocytometer
-
Microscope with a cooling stage (optional)
-
Sterile multi-well plates
-
This compound stock solution
Procedure:
-
Prepare a sporangial suspension as described in Protocol 2, Part A.
-
To induce zoospore release, incubate the sporangial suspension at 4°C for 1-2 hours[7].
-
Prepare a series of this compound dilutions in ice-cold sterile distilled water in the wells of a multi-well plate.
-
Add the chilled sporangial suspension to the wells containing the this compound dilutions.
-
Incubate at 4°C for another 30-60 minutes to allow for zoospore release.
-
Observe the suspension under a microscope to assess the number of released, motile zoospores. A hemocytometer can be used to quantify the concentration of motile zoospores.
-
The effect of this compound on zoospore motility can be further observed by adding the fungicide to a suspension of already motile zoospores and observing changes in their swimming behavior and subsequent encystment.
Visualizations
Experimental Workflow for Mycelial Growth Inhibition Assay
Caption: Workflow for the mycelial growth inhibition assay.
Mechanism of Action of this compound in Phytophthora infestans
Caption: this compound's mechanism of action on P. infestans.
References
- 1. scispace.com [scispace.com]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. jppp.journals.ekb.eg [jppp.journals.ekb.eg]
- 4. experts.azregents.edu [experts.azregents.edu]
- 5. This compound | Oomycete Fungicide for Plant Research [benchchem.com]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. Phytophthora infestans (Late blight) Infection Assay in a Detached Leaf of Potato - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Field Trial Evaluation of Ethaboxam Fungicide
Introduction
Ethaboxam is a systemic fungicide belonging to the thiazole carboxamide chemical family, classified under FRAC Group 22.[1][2] It is effective against oomycete pathogens, such as Phytophthora and Pythium species, which cause diseases like late blight, downy mildew, and root rot in a variety of crops.[1][2] Its mode of action involves the inhibition of mitosis and cell division by disrupting β-tubulin assembly in these pathogens.[2][3] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the field trial methodology for evaluating the efficacy of this compound.
Mechanism of Action
This compound's primary mode of action is the disruption of microtubule assembly during mitosis in oomycete pathogens.[4] This systemic fungicide possesses both protective and curative properties, allowing it to prevent infection and act on existing diseases.[2]
Caption: Mechanism of action of this compound in oomycete pathogens.
Experimental Protocols
Field Trial Design
A well-designed field trial is crucial for obtaining reliable data on fungicide efficacy.
Objective: To evaluate the efficacy of this compound in controlling a target oomycete disease on a specific crop under field conditions.
Experimental Design:
-
Randomized Complete Block Design (RCBD): This design is recommended to minimize the effects of field variability.[5] The field should be divided into blocks, and each block should contain all treatments in a random order.
-
Split-Plot Design: This can be utilized when evaluating multiple factors, such as different this compound application rates and various crop cultivars.[4][6]
Treatments:
-
Untreated Control: A plot that receives no fungicide application is essential for baseline disease measurement.[7]
-
This compound Treatment(s): Include one or more application rates of this compound. For potatoes, a maximum single application rate is 0.25 lb a.i./A, with a maximum annual rate of 0.5 lbs a.i./A.[1]
-
Standard Fungicide Control: A currently registered and effective fungicide for the target disease should be included for comparison.
-
Replicates: A minimum of three to four replications for each treatment is recommended to ensure statistical validity.[5][7]
Plot Size: Plot dimensions should be sufficient to minimize edge effects and be compatible with application and harvesting equipment. A typical plot size might be 18 m² (e.g., 1.8m x 10m).[5]
Treatment Application
Accurate and uniform application of treatments is critical for the integrity of the trial.
Application Methods:
-
Seed Treatment: this compound can be applied as a seed treatment to protect against soil-borne pathogens.[4][6]
-
Foliar Spray: Applied to the plant foliage using a calibrated sprayer.
-
Soil Drench: Applied directly to the soil around the base of the plants.[8]
Equipment:
-
Use a calibrated, hand-operated compressed air boom sprayer or a tractor-mounted sprayer for uniform coverage.[5]
-
Select appropriate nozzles and pressure to achieve the desired droplet size and spray volume (e.g., 200 l/ha).[5]
Timing:
-
Application timing should be based on the disease lifecycle and crop growth stage. This may be preventative (before disease symptoms appear) or curative (at the first sign of disease).
-
For some crops like potatoes, a minimum interval of 25 days between applications is recommended, with a maximum of two applications per season.[1]
Data Collection and Disease Assessment
Systematic data collection is necessary to evaluate the efficacy of the treatments.
Parameters to Measure:
-
Disease Incidence: The percentage of plants showing disease symptoms in each plot.
-
Disease Severity: The extent of disease on the affected plants. This can be assessed by estimating the percentage of leaf area infected.[5] Assessments should be made at multiple points in the plant canopy (top, middle, bottom).[5]
-
Stand Count: The number of established plants per plot, particularly important for seed treatment trials.[6]
-
Phytotoxicity: Visually assess any damage to the crop caused by the fungicide treatments on a scale of 0 to 10 (0 = dead crop, 10 = no phytotoxicity).[5]
-
Yield: Measure the crop yield from each plot at harvest.
Assessment Timing:
-
Conduct a pre-treatment assessment to establish baseline disease levels.
-
Perform subsequent assessments at regular intervals (e.g., 7-14 days) after each application and throughout the disease development period.
Data Analysis
Statistical analysis is essential to determine if the observed differences between treatments are significant.[7][9]
-
Analysis of Variance (ANOVA): Use ANOVA to analyze the collected data for disease incidence, severity, and yield.
-
Mean Separation Tests: If the ANOVA shows significant treatment effects, use a mean separation test (e.g., Tukey's HSD) to compare the treatment means.
-
Software: Utilize statistical software for data analysis.
Experimental Workflow
The following diagram outlines the typical workflow for an this compound fungicide field trial.
Caption: General workflow for conducting a fungicide efficacy field trial.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Example Treatment Plan for this compound Field Trial
| Treatment Number | Treatment Description | Application Rate | Application Method |
| 1 | Untreated Control | N/A | N/A |
| 2 | This compound | Rate 1 (e.g., 0.20 lb a.i./A) | Foliar Spray |
| 3 | This compound | Rate 2 (e.g., 0.25 lb a.i./A) | Foliar Spray |
| 4 | Standard Fungicide | Manufacturer's Recommended Rate | Foliar Spray |
Table 2: Example Data Summary from a Field Trial
| Treatment | Mean Disease Severity (%) | Mean Yield ( kg/ha ) |
| Untreated Control | 45.2 a | 2500 c |
| This compound (Rate 1) | 15.8 b | 3500 b |
| This compound (Rate 2) | 10.5 b | 3800 ab |
| Standard Fungicide | 12.1 b | 4000 a |
| Means in the same column followed by the same letter are not significantly different (P > 0.05) according to Tukey's HSD test. |
Table 3: this compound Application Rates and Intervals for Specific Crops
| Crop | Maximum Single Application Rate (lb a.i./A) | Maximum Annual Application Rate (lb a.i./A) | Minimum Application Interval |
| Potato | 0.25 | 0.5 | 25 days |
| Celery | 0.250 - 0.256 (per 100 gal) | 0.500 - 0.512 (per 100 gal) | 13-14 days |
| Data sourced from Minnesota Department of Agriculture and Regulations.gov.[1][8] |
These protocols and guidelines provide a robust framework for conducting scientifically sound field trials to evaluate the efficacy of this compound fungicide. Adherence to these methodologies will ensure the generation of high-quality, reliable data.
References
- 1. mda.state.mn.us [mda.state.mn.us]
- 2. This compound | Oomycete Fungicide for Plant Research [benchchem.com]
- 3. This compound (Ref: LGC 30473) [sitem.herts.ac.uk]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. pgro.org [pgro.org]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. Crop Protection Network [cropprotectionnetwork.org]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. Understanding Field Trials | SGS [sgs.com]
Application Notes and Protocols for the Preparation of Ethaboxam Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation of Ethaboxam stock solutions for various experimental purposes. Adherence to these protocols is crucial for ensuring the accuracy, reproducibility, and reliability of experimental results.
Physicochemical Properties of this compound
This compound is a fungicide belonging to the thiazole carboxamide class, primarily used to control soil-borne pathogens.[1] It is a white to pale yellow crystalline powder. Understanding its physical and chemical properties is essential for proper handling and solution preparation.
| Property | Value | Reference |
| Molecular Weight | 320.43 g/mol | [2] |
| Physical State | White to pale yellow crystalline powder | |
| Aqueous Solubility | 4.8 mg/L (at 25°C) | [2] |
| Solubility in Organic Solvents (at 20°C) | ||
| Acetone | 40 g/L | [2] |
| Methanol | 18 g/L | [2] |
| Ethyl Acetate | 11 g/L | [2] |
| Xylene | 140 mg/L | [1] |
| n-Heptane | 0.39 mg/L | [1][2] |
| Storage (Powder) | -20°C | |
| Storage (in Solvent) | -80°C |
Experimental Protocols for Stock Solution Preparation
Due to its low aqueous solubility, this compound stock solutions are typically prepared using organic solvents.[2] The choice of solvent will depend on the specific requirements of the experiment, including the desired concentration and the tolerance of the biological system to the solvent. Acetone and Methanol are suitable choices given this compound's high solubility.[2] Dimethyl sulfoxide (DMSO) is also a common solvent for preparing stock solutions of poorly water-soluble compounds for biological assays.
Materials and Equipment
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), Acetone, or Methanol
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Safety Precautions
-
This compound is harmful if swallowed.
-
It is very toxic to aquatic life with long-lasting effects.
-
Always handle this compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of the powder.
-
For detailed safety information, refer to the Safety Data Sheet (SDS).
Protocol for Preparing a 100 mM this compound Stock Solution in DMSO
This protocol provides a method for preparing a high-concentration stock solution. Lower concentrations can be prepared by adjusting the mass of this compound or the volume of the solvent accordingly.
-
Calculate the required mass of this compound:
-
Molecular Weight (MW) of this compound = 320.43 g/mol
-
To prepare 1 mL of a 100 mM stock solution:
-
Mass (g) = 100 mmol/L * 1 L/1000 mL * 1 mL * 320.43 g/mol = 0.032043 g
-
Mass (mg) = 32.04 mg
-
-
-
Weighing the this compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh 32.04 mg of this compound powder into the tube.
-
-
Dissolving the this compound:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube tightly.
-
Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved.
-
If necessary, use a sonicator for a few minutes to aid dissolution. Visually inspect the solution to ensure there are no undissolved particles.
-
-
Storage:
-
Store the 100 mM this compound stock solution at -80°C in a tightly sealed container to prevent moisture absorption and degradation.
-
Label the container clearly with the name of the compound, concentration, solvent, and date of preparation.
-
Preparation of Working Solutions
Working solutions should be prepared by diluting the high-concentration stock solution in the appropriate cell culture medium or experimental buffer. It is crucial to ensure that the final concentration of the organic solvent in the working solution is low (typically ≤ 0.1%) to avoid solvent-induced toxicity in biological assays. Always include a vehicle control (medium or buffer with the same final concentration of the solvent) in your experiments.
Experimental Workflow and Signaling Pathways
The following diagram illustrates the workflow for preparing this compound stock and working solutions.
Caption: Workflow for preparing this compound stock and working solutions.
References
Application Notes and Protocols for the Detection of Ethaboxam Residues in Plants
Introduction
Ethaboxam is a novel aminothiazolecarboxamide fungicide used to control oomycete pathogens in various crops. Due to its application in agriculture, monitoring its residue levels in plant matrices is crucial for ensuring food safety and compliance with regulatory standards. This document provides detailed analytical methods and protocols for the quantitative determination of this compound residues in plant samples, intended for researchers, scientists, and professionals in drug development and food safety. The methods described are primarily based on Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique for residue analysis.[1][2]
Summary of Analytical Methods
The determination of this compound residues in plants typically involves a two-stage process: sample preparation (extraction and cleanup) followed by instrumental analysis.
-
Sample Preparation:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely adopted and suitable method for preparing plant samples for this compound analysis.[1][2][3] It involves an initial extraction with an organic solvent (typically acetonitrile) and partitioning salts, followed by a dispersive solid-phase extraction (dSPE) step for cleanup.[3]
-
Liquid-Liquid Extraction (LLE): Traditional LLE methods, such as Valent Analytical Method RM-49C-1, are also validated for this compound.[1][2] These methods involve solvent extraction followed by multiple partitioning steps to isolate the analyte from the matrix.[2]
-
-
Instrumental Analysis:
-
High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS): This is the preferred technique for the detection and quantification of this compound.[1][2] It offers excellent sensitivity and selectivity. The analysis is typically performed in positive ion electrospray (ESI+) mode, monitoring specific precursor-to-product ion transitions for accurate identification and quantification.[1]
-
Quantitative Data Summary
The performance of analytical methods is characterized by several key parameters. The following table summarizes the quantitative data for validated this compound detection methods in various plant and environmental matrices.
| Parameter | Value | Matrix | Method | Reference |
| Limit of Detection (LOD) | 0.005 ppm (mg/kg) | Various Crops | LC-MS/MS | [1][2] |
| 2.5 ppb (µg/L) | Soil (40 g sample) | HPLC | ||
| 20 ppb (µg/L) | Crops (25 g sample) | HPLC | ||
| Limit of Quantification (LOQ) | 0.010 ppm (mg/kg) | Various Crops | LC-MS/MS | [1][2] |
| 0.01 mg/kg | Soil | LC-MS/MS | [4] | |
| 0.05 mg/kg | Soil | HPLC-MS | [5] | |
| 0.1 µg/L or 1.0 µg/L | Water | HPLC-MS/MS | [6] | |
| Recovery | 92.9 - 95.9% | Grape, Red Pepper | HPLC | |
| 95.3 - 98.4% | Soil | HPLC | ||
| 70 - 120% | Soil | HPLC-MS | [5] | |
| 70 - 120% | Water | HPLC-MS/MS | [6] | |
| Linearity (r²) | > 0.9995 | - | HPLC | |
| ≥ 0.995 | - | LC-MS/MS | [4] | |
| Ion Transitions (m/z) | 321.1 → 200.1 | Quantitation | LC-MS/MS | [1] |
| 321.1 → 183.1 | Confirmation | LC-MS/MS | [1] |
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation followed by LC-MS/MS Analysis
This protocol is based on the widely used QuEChERS method, which is suitable for a broad range of plant matrices.[3]
1. Sample Homogenization:
-
Weigh a representative portion of the plant sample (e.g., 10-15 g) into a blending vessel.
-
If necessary, add a small amount of water to dry samples to facilitate homogenization.
-
Homogenize the sample until a uniform consistency is achieved.
2. Extraction:
-
Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).[7]
-
Immediately shake the tube vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge the tube at ≥4000 RPM for 5 minutes.
3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot (e.g., 1 mL) of the acetonitrile supernatant (upper layer) to a 2 mL microcentrifuge tube containing dSPE cleanup sorbents. For many plant matrices, this will include 150 mg MgSO₄ and 25 mg Primary Secondary Amine (PSA).[3]
-
Vortex the tube for 30 seconds.
-
Centrifuge at high speed (e.g., ≥10,000 RPM) for 2 minutes.
4. Final Extract Preparation & Analysis:
-
Take an aliquot of the cleaned supernatant.
-
The extract can be analyzed directly or diluted with an appropriate solvent (e.g., methanol/water) if necessary.[1]
-
Filter the final extract through a 0.22 µm syringe filter into an autosampler vial.
-
Analyze the sample using a validated LC-MS/MS method.
Caption: Workflow for QuEChERS-based sample preparation.
Protocol 2: Liquid-Liquid Extraction (Method RM-49C-1) followed by LC-MS/MS Analysis
This protocol is based on the validated tolerance enforcement method RM-49C-1.[1][2]
1. Sample Homogenization:
-
Homogenize a representative sample of the crop as described in Protocol 1.
2. Initial Extraction:
-
Weigh 20 g of the homogenized sample into a suitable container.
-
Add 80 mL of an acetonitrile/water mixture (70:30, v/v).[5]
-
Shake for approximately 30 minutes using a mechanical shaker.[5]
-
Centrifuge the sample and filter the supernatant.
-
Repeat the extraction step with another 80 mL of the solvent mixture.
-
Combine the extracts and bring the final volume to 200 mL with the extraction solvent.[5]
3. Liquid-Liquid Partitioning (Hexane Wash):
-
Take a 10 mL aliquot of the combined extract and place it in a 50 mL tube.
-
Add 20 mL of water and 10 mL of hexane.[5]
-
Shake vigorously for 1 minute and centrifuge to separate the phases.[8]
-
Discard the upper hexane layer.[8]
-
Repeat the hexane wash one more time.[8]
4. Liquid-Liquid Partitioning (Ethyl Acetate Extraction):
-
To the remaining aqueous layer, add 10 mL of ethyl acetate.[8]
-
Shake vigorously for 1 minute and centrifuge.
-
Collect the upper ethyl acetate layer into a separate tube.[8]
-
Repeat the ethyl acetate extraction and combine the extracts.[8]
5. Final Extract Preparation & Analysis:
-
Evaporate the combined ethyl acetate extracts to dryness at approximately 40°C using a nitrogen evaporator or rotary evaporator.[5][8]
-
Reconstitute the residue in a known volume (e.g., 5 mL) of a methanol/water solution (50:50, v/v).[8]
-
Filter the solution through a 0.22 µm syringe filter into an autosampler vial.
-
Analyze the sample using a validated LC-MS/MS method.
Caption: Workflow for LLE-based sample preparation.
Conclusion
The analytical methods detailed in this document, particularly the QuEChERS procedure followed by LC-MS/MS analysis, provide a robust and sensitive framework for the detection and quantification of this compound residues in a variety of plant matrices. These protocols are validated and suitable for tolerance enforcement and research purposes.[1][2] Proper adherence to these methodologies will ensure accurate and reliable results, contributing to food safety and regulatory compliance.
References
Section 1: HPLC-UV Method for Ethaboxam Quantification
This document provides detailed application notes and protocols for the quantitative analysis of Ethaboxam using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Application Note
Introduction This application note describes a robust method for the quantification of this compound in agricultural and environmental samples using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a UV detector. This compound is a thiazole carboxamide fungicide used to control diseases caused by oomycetes. Monitoring its residue levels is crucial for ensuring food safety and environmental compliance.
Principle The method involves a solvent extraction of this compound from the sample matrix, followed by cleanup and analysis using RP-HPLC. The separation is achieved on a C18 stationary phase with an isocratic mobile phase. A UV detector is used for quantification by comparing the peak area of the analyte in the sample to that of a known standard. This method is suitable for routine analysis where high sensitivity is not the primary requirement.
Experimental Protocol: HPLC-UV
1. Reagents and Materials
-
This compound analytical standard (≥98% purity)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid, analytical grade
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Syringe filters (0.22 µm, PTFE or nylon)
-
Volumetric flasks, pipettes, and autosampler vials
2. Standard Solution Preparation
-
Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard into a 100 mL volumetric flask. Dissolve and bring to volume with acetonitrile. This solution should be stored at 4°C.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by serially diluting the primary stock solution with the mobile phase.
3. Sample Preparation (General Procedure for Soil/Crops)
-
Homogenization: Homogenize the sample (e.g., crop material, soil) to ensure uniformity.
-
Extraction: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile.
-
Salting-Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Shaking: Cap the tube tightly and shake vigorously for 5 minutes using a vortex mixer or mechanical shaker.
-
Centrifugation: Centrifuge the sample at 4000 RPM for 10 minutes to separate the organic and aqueous/solid phases.
-
Filtration: Carefully collect the upper acetonitrile layer and filter it through a 0.22 µm syringe filter into an autosampler vial for analysis.
4. HPLC-UV Instrumental Conditions
-
Instrument: HPLC system with UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: Scan for maximum absorbance (typically around 250-290 nm).
-
Run Time: Approximately 10-15 minutes, ensuring elution of this compound and any interfering peaks.
5. Calibration and Quantification
-
Construct a calibration curve by plotting the peak area of the this compound standard injections against their corresponding concentrations.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥0.999.
-
Quantify this compound in the sample extracts by interpolating their peak areas from the calibration curve.
Data Presentation: HPLC Method Performance
| Parameter | Typical Performance Value |
| Linearity Range | 0.1 - 10.0 µg/mL |
| Correlation Coefficient (r²) | >0.999 |
| Limit of Detection (LOD) | ~2.5 ppb (in soil)[1] |
| Limit of Quantification (LOQ) | ~0.05 mg/kg[2] |
| Recovery | 92.9 - 98.4% in soil and crops[1] |
| Precision (%RSD) | < 15% |
Visualization: HPLC Workflow
Caption: Workflow for this compound analysis by HPLC-UV.
Section 2: LC-MS/MS Method for this compound Quantification
Application Note
Introduction This application note details a highly sensitive and selective method for the determination of this compound residues in complex matrices such as soil and various crops using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This method is based on the validated Valent Analytical Method RM-49S-1 and is suitable for regulatory monitoring and trace-level quantification.[3]
Principle The procedure involves a robust sample preparation using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach to extract this compound. The resulting extract is then analyzed by LC-MS/MS. Chromatographic separation is performed on a C18 column, and detection is carried out using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of two specific mass transitions (a quantifier and a qualifier) for this compound ensures high specificity and confidence in identification, even at low concentrations.[3]
Experimental Protocol: LC-MS/MS
1. Reagents and Materials
-
This compound analytical standard (≥98% purity)
-
LC-MS grade acetonitrile, methanol, and water
-
LC-MS grade formic acid
-
Reagent-grade acetone
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane and Ethyl Acetate (for optional cleanup)
-
Syringe filters (0.2 µm, PTFE)
2. Standard Solution Preparation
-
Primary Stock Solution (100 µg/mL): Prepare as described in the HPLC section using LC-MS grade acetonitrile.
-
Working Standard Solutions: Prepare a series of matrix-matched standards to compensate for matrix effects. Dilute the primary stock solution into blank matrix extract to achieve final concentrations ranging from sub-ppb to 100 ppb (e.g., 0.5, 1, 5, 10, 50, 100 ng/mL).
3. Sample Preparation (for Soil)
-
Extraction: Weigh 5.0 g of soil into a 50 mL polypropylene centrifuge tube.[3] Extract the sample twice by adding 20 mL of acetone:water (3:1, v/v) and shaking for 30 minutes.[3]
-
Centrifugation: Centrifuge at approximately 4000 RPM for 5 minutes.[3] Decant and combine the supernatants.
-
Dilution & Filtration: Adjust the final volume of the combined extracts to 45 mL with methanol.[3] Take a 0.25 mL aliquot, add 3.5 mL of HPLC-grade water, and mix.[3] Filter the mixture using a 0.2 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.[3]
-
Optional LLE Cleanup (for complex matrices): For enhanced cleanup, an aliquot of the initial extract can be diluted with water, partitioned twice with hexane (discard hexane layer), and then extracted twice with ethyl acetate. The combined ethyl acetate layers are evaporated to dryness and reconstituted in a methanol/water solution.[2]
4. LC-MS/MS Instrumental Conditions
-
LC System: Agilent 1200 series or equivalent.[3]
-
Column: Agilent Eclipse XDB-C18 (50 mm x 4.6 mm, 5 µm).[3]
-
Guard Column: Phenomenex C8 (2.0 x 4.0 mm).[3]
-
Mobile Phase A: 0.05% formic acid in water.[3]
-
Mobile Phase B: 0.05% formic acid in methanol.[3]
-
Gradient Program:
-
0.0-1.0 min: 35% B
-
5.0-7.5 min: Ramp to 90% B
-
8.0-11.0 min: Return to 35% B (re-equilibration)[3]
-
-
Flow Rate: 0.5-0.8 mL/min.
-
Injection Volume: 25 µL.[3]
-
Column Temperature: 25°C.[3]
-
MS System: Applied Biosystems API 4000 or equivalent triple quadrupole mass spectrometer.[3]
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.[3]
-
Scan Type: Multiple Reaction Monitoring (MRM).[3]
-
MRM Transitions for this compound:
-
Key MS Parameters: Optimize source parameters (e.g., ion spray voltage, temperature, gas flows) and compound parameters (declustering potential, collision energy) for maximum signal intensity.
Data Presentation: LC-MS/MS Method Performance
| Parameter | Performance Value | Source |
| Linearity (r²) | ≥ 0.995 | [3] |
| Limit of Detection (LOD) | 0.005 mg/kg | [2] |
| Limit of Quantification (LOQ) | 0.01 mg/kg | [3] |
| Retention Time | ~6.8 minutes | [3] |
| Recovery | 70 - 120% | [2] |
| Ionization Mode | ESI Positive | [3] |
| Precursor Ion (m/z) | 321.1 | [3] |
| Quantifier Ion (m/z) | 200.0 | [3] |
| Qualifier Ion (m/z) | 183.0 | [3] |
Visualization: LC-MS/MS Workflow
Caption: Workflow for this compound analysis by LC-MS/MS.
References
Application of Ethaboxam in soybean seed treatment research.
Application of Ethaboxam in Soybean Seed Treatment Research
Introduction:
This compound is a systemic thiazole carboxamide fungicide specifically targeting oomycete pathogens, a group of destructive water molds responsible for significant crop losses worldwide.[1] In soybean cultivation, oomycetes such as Phytophthora sojae, and various Pythium and Phytopythium species, are the causal agents of early-season diseases like seed decay, pre- and post-emergence damping-off, and root rot.[2][3] These diseases can severely impact stand establishment and ultimately reduce grain yield.[2][4] this compound offers a critical tool for managing these pathogens, particularly in the context of increasing resistance to other fungicide classes.[1][5]
Classified by the Fungicide Resistance Action Committee (FRAC) under Group 22, this compound's mode of action involves the inhibition of mitosis and cell division in oomycetes by disrupting β-tubulin assembly.[1][6] This unique mechanism of action makes it a valuable component in fungicide rotation and mixture programs aimed at mitigating the development of resistance.[1][5] Research has demonstrated that this compound, often used in combination with other fungicides like metalaxyl or mefenoxam, provides enhanced and broader-spectrum control of oomycete pathogens affecting soybeans.[2][3][7]
These application notes provide a comprehensive overview of the use of this compound in soybean seed treatment research, including its fungicidal activity, efficacy data from various studies, and detailed protocols for laboratory and field evaluations.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound from various research studies.
Table 1: In Vitro Fungicidal Activity of this compound Against Oomycete Pathogens
| Pathogen | This compound Concentration | Inhibitory Effect | Reference |
| Phytophthora infestans (9 isolates) | 0.1 - 0.5 mg/L | Minimum Inhibitory Concentration (MIC) | [1] |
| Phytophthora capsici (8 isolates) | 1.0 - 5.0 mg/L | Minimum Inhibitory Concentration (MIC) | [1] |
| Phytophthora cinnamomi | 0.017 - 0.069 mg/ml (mean: 0.035 mg/ml) | EC50 (Effective concentration to inhibit 50% of mycelial growth) | [8] |
| Pythium ultimum (metalaxyl-sensitive and -resistant isolates) | Not specified | Effective inhibition of mycelial growth | [1] |
| Various Pythium species (5 of 7 species) | 5 and 100 ppm | Significant reduction in growth | [2] |
Table 2: Efficacy of this compound Seed Treatment on Soybean Stand and Yield in Field Trials
| Treatment | Effect on Plant Stand | Effect on Yield | Conditions | Reference |
| This compound in fungicide mixture vs. metalaxyl/mefenoxam alone | Significantly greater stands in 3 of 8 environments | Significantly greater yield in 3 of 8 environments | High disease pressure with adequate precipitation after planting | [2][3] |
| This compound + Metalaxyl | Increased soybean stands in all locations and years | Significant yield effects in 2 inoculated locations | Field experiments in Illinois and Iowa (2017-2018) | [4] |
| INTEGO Solo (this compound) | Not specified | Average of 1.5 bu./ac. more than standard seed treatment | Field trials | [9] |
Experimental Protocols
Protocol 1: In Vitro Evaluation of this compound Efficacy using a Seed Plate Assay
This protocol is designed to assess the efficacy of this compound seed treatments against various oomycete pathogens in a controlled laboratory setting.
Materials:
-
Soybean seeds
-
This compound fungicide formulation
-
Oomycete pathogen cultures (Phytophthora, Pythium, etc.)
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Sterile Petri dishes (9 cm diameter)
-
Sterile water
-
Micropipettes
-
Incubator
Procedure:
-
Seed Treatment:
-
Prepare a slurry of the this compound fungicide formulation according to the manufacturer's recommended rate.
-
In a sterile container, treat a known weight of soybean seeds with the fungicide slurry, ensuring even coating.
-
Allow the treated seeds to air dry in a laminar flow hood.
-
Include a non-treated control group of seeds.
-
-
Pathogen Inoculum Preparation:
-
Grow the oomycete pathogen on PDA plates until the mycelium covers the plate.
-
Cut small agar plugs (e.g., 5 mm diameter) from the leading edge of the actively growing culture.
-
-
Seed Plate Assay:
-
Place a sterile filter paper in each Petri dish and moisten it with a known volume of sterile water.
-
Arrange 10 treated or non-treated soybean seeds on the filter paper in each plate.
-
Place one agar plug of the pathogen inoculum in the center of the Petri dish.
-
Seal the Petri dishes with parafilm.
-
-
Incubation and Evaluation:
-
Incubate the plates at a suitable temperature for the specific pathogen (e.g., 20-25°C) in the dark.
-
Evaluate the seeds daily for germination and disease symptoms (e.g., seed rot, lesions on roots) for 7-14 days.
-
Assess disease severity using a rating scale. A common scale is 0-3, where:
-
-
Data Analysis:
-
Calculate the mean disease severity score for each treatment.
-
Perform statistical analysis (e.g., ANOVA) to determine significant differences between treatments.
-
Protocol 2: Field Efficacy Trial of this compound Seed Treatment
This protocol outlines the methodology for evaluating the performance of this compound-treated soybean seeds under field conditions.
Materials:
-
Soybean seeds (select a cultivar with known susceptibility to the target pathogens)
-
This compound fungicide formulation
-
Plot planter
-
Field with a history of oomycete seedling diseases
-
Data collection tools (e.g., notebooks, tablets)
Procedure:
-
Experimental Design:
-
Design the experiment using a randomized complete block design with at least four replications.
-
Include the following treatments:
-
Non-treated control
-
This compound-treated seeds
-
Standard fungicide-treated seeds (for comparison)
-
This compound in combination with other fungicides
-
-
-
Seed Treatment:
-
Treat the soybean seeds with the respective fungicide formulations at the recommended rates. Ensure accurate application and thorough coverage.
-
-
Planting:
-
Plant the treated and non-treated seeds at the desired seeding rate in plots of a specified size.
-
Record the planting date and environmental conditions.
-
-
Data Collection:
-
Stand Counts: At the early vegetative stages (e.g., VC to V2), count the number of emerged and healthy seedlings in a designated area of each plot to determine the plant stand.[4]
-
Disease Assessment: Periodically throughout the early growing season, visually assess the plots for symptoms of seedling diseases (e.g., damping-off, root rot).
-
Yield: At maturity, harvest the soybeans from each plot and determine the grain yield, adjusting for moisture content.
-
-
Data Analysis:
-
Analyze the data for plant stand, disease incidence/severity, and yield using appropriate statistical methods (e.g., ANOVA) to compare the performance of the different seed treatments.
-
Visualizations
Mode of Action and Plant Defense Signaling
Caption: Mode of action of this compound and generalized plant defense signaling pathway.
Experimental Workflow for Soybean Seed Treatment Evaluation
Caption: Workflow for evaluating this compound as a soybean seed treatment.
References
- 1. This compound | Oomycete Fungicide for Plant Research [benchchem.com]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. epa.gov [epa.gov]
- 6. mda.state.mn.us [mda.state.mn.us]
- 7. researchgate.net [researchgate.net]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. nufarm.com [nufarm.com]
Techniques for Assessing Ethaboxam Uptake and Translocation in Plants
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethaboxam is a systemic fungicide belonging to the thiazole carboxamide group (FRAC Group 22). Its mode of action involves the inhibition of β-tubulin assembly during mitosis in oomycete pathogens. Understanding the uptake, translocation, and distribution of this compound within a plant is crucial for optimizing its efficacy, managing resistance, and assessing potential residues in crops. These application notes provide detailed protocols and methodologies for researchers to study the systemic properties of this compound in various plant species.
The techniques described herein focus on two primary methodologies: High-Performance Liquid Chromatography (HPLC) for quantitative analysis and Mass Spectrometry Imaging (MSI) for spatial distribution analysis. These methods allow for a comprehensive understanding of how this compound is absorbed by the plant, transported through its vascular system, and where it ultimately accumulates.
I. Quantitative Analysis of this compound using HPLC
High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry detector is a robust method for quantifying this compound residues in different plant tissues (e.g., roots, stems, leaves). This allows for the determination of the extent and rate of uptake and translocation.
Experimental Protocol: Quantification of this compound in Plant Tissues by HPLC
This protocol is adapted from established methods for pesticide residue analysis.[1]
1. Sample Collection and Preparation:
- Harvest plant tissues (roots, stems, and leaves) at predetermined time intervals after this compound application.
- Thoroughly wash the harvested tissues with deionized water to remove any surface residues.
- Blot the samples dry and record the fresh weight.
- Homogenize the plant tissues into a fine powder or paste using a blender or mortar and pestle with liquid nitrogen.
2. Extraction:
- Weigh a representative homogenized sample (e.g., 5-10 g) into a centrifuge tube.
- Add 20 mL of acetonitrile as the extraction solvent.
- Vortex or shake vigorously for 1-2 minutes to ensure thorough mixing.
- Add anhydrous magnesium sulfate and sodium chloride to induce phase separation (a technique known as QuEChERS).
- Centrifuge the mixture at 4000 rpm for 5 minutes.
- Collect the supernatant (acetonitrile layer).
3. Clean-up (Dispersive Solid-Phase Extraction - dSPE):
- Transfer an aliquot of the supernatant to a dSPE tube containing primary secondary amine (PSA) sorbent and C18 sorbent to remove interfering matrix components like organic acids, fatty acids, and pigments.
- Vortex for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
- The resulting supernatant is the cleaned-up sample extract.
4. Analysis:
- Evaporate the cleaned-up extract to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable volume of the mobile phase (e.g., 1 mL of acetonitrile/water mixture).
- Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
- Inject the sample into the HPLC system.
5. HPLC Conditions (Example):
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
- Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
- Flow Rate: 1.0 mL/min.
- Detector: UV detector at a specified wavelength or a mass spectrometer for higher sensitivity and selectivity (LC-MS/MS).
- Quantification: Based on a calibration curve prepared from certified standards of this compound.
Data Presentation
Quantitative data from HPLC analysis should be summarized in tables to facilitate comparison of this compound concentrations across different tissues and time points.
Table 1: this compound Concentration in Plant Tissues Over Time Following Soil Drench Application
| Time After Application (Days) | Mean this compound Concentration (µg/g fresh weight) ± SD |
| Roots | |
| 1 | Insert Data |
| 3 | Insert Data |
| 7 | Insert Data |
| 14 | Insert Data |
| 21 | Insert Data |
Table 2: Translocation Factor of this compound
The translocation factor (TF) can be calculated to evaluate the efficiency of this compound movement from roots to the aerial parts of the plant.
TF = Concentration in Shoots (Stems + Leaves) / Concentration in Roots
| Time After Application (Days) | Translocation Factor (TF) |
| 1 | Calculate and Insert Data |
| 3 | Calculate and Insert Data |
| 7 | Calculate and Insert Data |
| 14 | Calculate and Insert Data |
| 21 | Calculate and Insert Data |
II. Visualization of this compound Distribution using Mass Spectrometry Imaging (MSI)
Mass Spectrometry Imaging (MSI) is a powerful technique to visualize the spatial distribution of molecules within a biological sample without the need for labeling. This method can provide valuable insights into where this compound accumulates in plant tissues and seeds.[2]
Experimental Protocol: MSI of this compound in Plant Tissues
This protocol is based on the methodology described for visualizing this compound in seeds.[2][3]
1. Sample Preparation:
- Treat seeds or plants with this compound.
- For translocation studies, allow the plants to grow for a desired period.
- Harvest the tissue of interest (e.g., a cross-section of a stem, a whole leaf, or a seed).
- Embed the tissue in a suitable matrix (e.g., carboxymethyl cellulose) and freeze rapidly.
- Section the frozen tissue using a cryostat to a thickness of about 10-20 µm.
- Mount the thin sections onto a conductive slide (e.g., ITO-coated glass slide).
2. Matrix Application:
- Apply a suitable matrix solution (e.g., α-cyano-4-hydroxycinnamic acid - α-CHCA for positive ion mode) uniformly over the tissue section. This is critical for the desorption and ionization of this compound.
- An automated matrix deposition device can be used for consistent coating.
3. MSI Analysis:
- Analyze the slide using a MALDI (Matrix-Assisted Laser Desorption/Ionization) mass spectrometer.
- The instrument's laser will raster across the tissue section, desorbing and ionizing molecules at each point.
- The mass spectrometer detects the mass-to-charge ratio (m/z) of the ions. This compound can be identified by its specific m/z value (e.g., m/z 321.08 for the protonated ion in positive mode).[2]
- Software is then used to generate an ion intensity map, which visually represents the distribution and relative abundance of this compound across the tissue section.
III. Diagrams and Workflows
Logical Relationship of this compound Translocation in Plants
This compound, as a systemic fungicide, is primarily absorbed by the roots and then transported upwards through the plant's vascular system. This upward movement occurs mainly in the xylem, which is responsible for transporting water and nutrients from the roots to the rest of the plant.[4][5][6]
Caption: Logical pathway of this compound uptake and acropetal translocation in a plant.
Experimental Workflow for this compound Analysis
The following diagram illustrates the overall workflow for both the quantitative analysis and the imaging of this compound in plant tissues.
Caption: Experimental workflow for assessing this compound uptake and distribution.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Using Mass Spectrometry Imaging to Visualize Pesticide Accumulation and Time-Dependent Distribution in Fungicide-Coated Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using Mass Spectrometry Imaging to Visualize Pesticide Accumulation and Time-Dependent Distribution in Fungicide-Coated Seeds [jstage.jst.go.jp]
- 4. extension.purdue.edu [extension.purdue.edu]
- 5. Pesticide Redistribution and Its Implications on Pesticide Efficacy | OSU Extension Service [extension.oregonstate.edu]
- 6. A Word (or a Few) About Fungicides [royaloak.farm]
Application Notes and Protocols: In Vivo Imaging of Ethaboxam's Effect on Fungal Growth
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo imaging of Ethaboxam's therapeutic effects on oomycete pathogens. This document outlines the mechanism of action of this compound, protocols for establishing an in vivo infection model, imaging methodologies to visualize and quantify fungal burden, and methods for data analysis.
Introduction
This compound is a thiazole carboxamide fungicide with specific activity against oomycetes, a group of fungus-like eukaryotic microorganisms that includes significant plant pathogens such as Phytophthora and Pythium.[1][2] Its primary mechanism of action is the disruption of β-tubulin assembly, which is essential for mitosis and cell division in these organisms.[2][3] This targeted action leads to the inhibition of mycelial growth and nuclear migration.[1] In vivo imaging provides a powerful, non-invasive tool to observe and quantify the effects of this compound on fungal proliferation and morphology in real-time within a living host, offering critical insights for drug development and efficacy studies.
Key Applications
-
Preclinical Efficacy Testing: Visually and quantitatively assess the ability of this compound to inhibit fungal growth and clear infections in vivo.
-
Pharmacodynamic Studies: Correlate drug concentration with the real-time effects on fungal morphology and viability.
-
Resistance Monitoring: Observe potential development of resistance by imaging fungal growth in the presence of prolonged this compound treatment.
-
High-Throughput Screening: Adapt imaging protocols for higher-throughput screening of novel this compound analogs or combination therapies.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the efficacy of this compound against various oomycete pathogens.
Table 1: In Vitro Susceptibility of Oomycete Pathogens to this compound
| Pathogen Species | MIC (mg/L) | EC50 (mg/L) | Reference |
| Phytophthora infestans | 0.1 - 0.5 | - | [4] |
| Phytophthora capsici | 1.0 - 5.0 | - | [4] |
| Phytophthora cinnamomi | - | 0.017 - 0.069 | [5] |
| Pythium spp. | - | Varies by species and temperature | [6] |
Table 2: In Vivo Efficacy of this compound
| Pathogen Species | Host | Treatment | Fungal Burden Reduction | Imaging Modality | Reference |
| Phytophthora infestans | Potato Leaf | 10 mg/L this compound | Significant reduction in lesion size | Bioluminescence Imaging | [6] |
| Phytophthora capsici | Pepper Plant | 10 mg/L this compound | Suppression of blight development | Visual Inspection | [4] |
| Pythium spp. | Soybean Seed | Seed Treatment | Increased seedling stand | Field Observation | [6][7] |
| Phytophthora sojae | Soybean Plant | Seed Treatment with this compound + Metalaxyl | Increased early-season stands | Field Observation | [7] |
Signaling Pathway and Mechanism of Action
Experimental Protocols
Protocol 1: In Vivo Bioluminescence Imaging of Phytophthora Infection
This protocol describes a non-invasive method to monitor the effect of this compound on a bioluminescently engineered Phytophthora strain in a murine model.
Materials:
-
Bioluminescent Phytophthora strain (e.g., P. infestans expressing luciferase)[6]
-
Immunocompromised mice (e.g., BALB/c with cyclophosphamide-induced neutropenia)
-
This compound solution (sterile, for injection)
-
D-luciferin substrate
-
In vivo imaging system (IVIS) or similar
-
Standard animal housing and handling equipment
Workflow Diagram:
Procedure:
-
Infection:
-
Culture the bioluminescent Phytophthora strain to produce zoospores.
-
Induce immunosuppression in mice.
-
Inject a defined number of zoospores (e.g., 1x10^6) subcutaneously into the flank of each mouse.
-
-
Baseline Imaging:
-
24 hours post-infection, administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal injection.
-
Anesthetize the mice and place them in the imaging chamber.
-
Acquire bioluminescence images, capturing the peak signal.
-
-
Treatment:
-
Randomly assign mice to a control group (vehicle only) and a treatment group (this compound).
-
Administer this compound (e.g., 10 mg/kg) or vehicle intraperitoneally once daily.
-
-
Longitudinal Imaging and Analysis:
-
Repeat the imaging procedure at specified time points post-treatment initiation.
-
Use imaging software to draw regions of interest (ROIs) around the infection sites.
-
Quantify the total photon flux (photons/second) within each ROI as a measure of fungal burden.
-
At the end of the experiment, euthanize the mice and excise the infected tissue for qPCR analysis to correlate bioluminescence with fungal DNA content.
-
Protocol 2: In Vivo Microscopy of Hyphal Morphology
This protocol details the use of intravital microscopy to observe the direct effects of this compound on fungal hyphal structure and growth dynamics.
Materials:
-
Phytophthora strain expressing a fluorescent protein (e.g., GFP or RFP)[1]
-
Animal model with a surgically implanted imaging window (e.g., dorsal skinfold chamber)
-
Multiphoton or confocal microscope equipped for in vivo imaging
-
This compound solution (for systemic or topical administration)
-
Anesthetics and surgical equipment
Workflow Diagram:
Procedure:
-
Animal Preparation:
-
Surgically implant a dorsal skinfold chamber in an anesthetized mouse. This allows for repeated imaging of the same tissue area.
-
-
Inoculation and Baseline Imaging:
-
Inject a small volume of fluorescent Phytophthora zoospores into the chamber's fascial layer.
-
Allow the infection to establish for 24-48 hours.
-
Anesthetize the mouse and secure it on the microscope stage.
-
Acquire baseline z-stack images of the developing hyphal network.
-
-
Treatment and Time-Lapse Imaging:
-
Administer a single dose of this compound.
-
Immediately begin acquiring time-lapse images of the same field of view. Capture images every 15-30 minutes for several hours.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to measure changes in hyphal length, branching frequency, and morphology (e.g., swelling, fragmentation).
-
Observe for signs of microtubule disruption, such as abnormal nuclear distribution if a nuclear stain is also used.
-
Data Interpretation and Troubleshooting
-
Bioluminescence Signal: A decrease in photon flux in the this compound-treated group compared to the control indicates a reduction in viable fungal cells.
-
Microscopy Images: this compound is expected to cause a rapid cessation of hyphal elongation, followed by morphological abnormalities such as hyphal swelling and lysis, consistent with its mode of action on the cytoskeleton.
-
Troubleshooting:
-
No Bioluminescence Signal: Verify the viability and luminescence of the fungal strain in vitro. Ensure proper administration of D-luciferin.
-
High Variability in Fungal Burden: Standardize the inoculum preparation and injection technique. Increase the number of animals per group.
-
Phototoxicity in Microscopy: Reduce laser power and exposure time to minimize damage to the fluorescent proteins and surrounding tissue.
-
Conclusion
In vivo imaging provides an invaluable platform for elucidating the efficacy and mechanism of action of antifungal agents like this compound. By combining whole-body bioluminescence imaging with high-resolution intravital microscopy, researchers can gain a comprehensive understanding of the drug's impact on fungal growth, viability, and morphology within a live host. These detailed protocols serve as a foundation for designing and executing robust preclinical studies to accelerate the development of novel antifungal therapies.
References
- 1. Frontiers | Quantitative High-Throughput, Real-Time Bioassay for Plant Pathogen Growth in vivo [frontiersin.org]
- 2. mda.state.mn.us [mda.state.mn.us]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. journals.asm.org [journals.asm.org]
- 5. An improved method to study Phytophthora cinnamomi Rands zoospores interactions with host - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
Troubleshooting & Optimization
Optimizing Ethaboxam concentration for in vitro fungal inhibition
This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and standardized protocols for optimizing the use of ethaboxam in in vitro fungal inhibition experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its target organisms?
A1: this compound is a synthetic, systemic fungicide belonging to the thiazole carboxamide chemical family.[1] It is specifically designed to control plant diseases caused by oomycetes, a group of pathogens sometimes referred to as water molds.[1][2] It exhibits both protective and curative properties, meaning it can be used to prevent infections and act on existing ones.[1] Its efficacy is highly targeted, and it does not show significant activity against true fungi outside of the Oomycetes class.[1]
Q2: What is the mechanism of action for this compound?
A2: this compound's primary mode of action is the inhibition of mitosis and cell division within the target pathogen.[1] According to the Fungicide Resistance Action Committee (FRAC), it is classified as a Group 22 fungicide, which targets the assembly of β-tubulin.[1][2] This disruption of microtubule formation is the key to its fungicidal activity.[1][3] Some research also suggests it may have multiple sites of action, including the inhibition of nuclear migration and mitochondrial oxygen consumption.[2]
Q3: What are the typical effective concentrations of this compound for in vitro studies?
A3: The effective concentration, often measured as the Minimum Inhibitory Concentration (MIC), varies significantly depending on the target species and specific isolate. Below is a summary of reported values from in vitro studies.
Table 1: Summary of In Vitro Efficacy of this compound against Oomycetes
| Target Organism | Metric | Concentration Range (mg/L) | Reference |
| Phytophthora infestans | MIC | 0.1 - 0.5 | [1][4] |
| Phytophthora capsici | MIC | 1.0 - 5.0 | [1][4] |
| Phytophthora infestans | Complete Inactivation | 10 (within 48 hours) | [4] |
| Phytophthora capsici | Complete Inactivation | 10 (within 96 hours) | [4] |
| Pythium spp. | EC₅₀ | Varies by species and temperature | [3] |
Experimental Protocols
A well-defined protocol is critical for obtaining reproducible results. The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[5]
Protocol: Broth Microdilution Assay for MIC Determination
This protocol is adapted from standard methodologies for determining the MIC of antifungal agents against oomycetes.[6]
-
Prepare this compound Stock Solution:
-
Accurately weigh a suitable amount of analytical-grade this compound powder.
-
Dissolve it in a minimal amount of an appropriate solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 1000 mg/L). Ensure complete dissolution.
-
-
Prepare Microtiter Plates:
-
Using a 96-well microtiter plate, add 50 µL of sterile broth medium (e.g., Potato Dextrose Broth, V8 Juice Broth) to wells in columns 2 through 12.
-
Add 100 µL of the this compound stock solution, diluted in the broth to twice the highest desired final concentration, to the wells in column 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing thoroughly, then transferring 50 µL from column 2 to 3, and so on, until column 10. Discard the final 50 µL from column 10.
-
Column 11 will serve as the growth control (no drug). Add 50 µL of sterile broth.
-
Column 12 will serve as the sterility control (no drug, no inoculum). Add 100 µL of sterile broth.
-
-
Prepare Fungal Inoculum:
-
Grow the target oomycete on a suitable agar medium until sufficient mycelial growth or sporulation occurs.
-
Prepare a spore suspension or mycelial slurry. For spore-producing species, flood the plate with sterile water, gently scrape the surface to release spores, and filter the suspension to remove hyphal fragments.
-
Adjust the inoculum concentration to the desired density (e.g., 1 x 10⁵ spores/mL) using a hemocytometer or spectrophotometer.[6]
-
-
Inoculate the Plate:
-
Add 50 µL of the adjusted fungal inoculum to each well from column 1 to column 11. Do not add inoculum to column 12.
-
The final volume in wells 1-11 will be 100 µL. This step dilutes the this compound concentrations by half, bringing them to their final test concentrations.
-
-
Incubation:
-
Seal the plate (e.g., with parafilm or a plate sealer) to prevent evaporation.
-
Incubate at the optimal temperature for the test organism (e.g., 20-25°C) for a defined period (typically 24 to 72 hours), depending on the organism's growth rate.
-
-
Reading and Interpreting Results:
Table 2: Key Parameters for Broth Microdilution Assay
| Parameter | Recommendation | Common Issues |
| Solvent | DMSO | Poor solubility, precipitation at high concentrations |
| Medium | RPMI-1640, V8 Juice Broth, PDB | Inadequate growth of control, medium pH affecting drug activity[8] |
| Inoculum Density | 0.5 x 10⁵ - 5 x 10⁵ spores/mL | Too high: may lead to falsely elevated MICs. Too low: insufficient growth.[9] |
| Incubation Time | 24 - 72 hours | Too short: insufficient growth. Too long: drug degradation, trailing growth.[9] |
| Incubation Temp. | Organism-dependent (e.g., 13-23°C) | Sub-optimal temperature can affect both fungal growth and drug efficacy.[3] |
| Endpoint Reading | Lowest concentration with no visible growth | Subjectivity, difficulty in distinguishing partial vs. complete inhibition. |
Troubleshooting Guide
Q1: My MIC values are inconsistent or higher than the published data. What are the potential causes?
A1: Several factors can lead to inconsistent or unexpectedly high MIC values. Use the following guide to troubleshoot your experiment. Key variables include inoculum density, medium composition, incubation conditions, and endpoint determination.[8][9][10]
References
- 1. This compound | Oomycete Fungicide for Plant Research [benchchem.com]
- 2. mda.state.mn.us [mda.state.mn.us]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. researchgate.net [researchgate.net]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Antifungal Activity of Sorbicillinoids Produced by Trichoderma longibrachiatum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 8. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
Troubleshooting Ethaboxam solubility and stability in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethaboxam. The information is designed to address common challenges related to its solubility and stability in experimental media.
Troubleshooting Guide & FAQs: this compound Solubility
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous and organic solvents?
A1: this compound is a compound with moderate aqueous solubility and is more soluble in certain organic solvents. Its solubility can be influenced by the properties of the solvent, pH, and temperature. For quantitative data, refer to the table below.
Data Presentation: this compound Solubility
| Solvent | Solubility (at 20°C) | Reference |
| Water (pH 7) | 12.4 mg/L | [1] |
| n-Heptane | 0.39 mg/L | [1] |
| Xylene | 140 mg/L | [1] |
| Ethyl acetate | 11,000 mg/L | [1] |
| Acetone | 40,000 mg/L | [1] |
| Chloroform | Slightly soluble | |
| Methanol | Very slightly soluble | |
| Dimethylformamide (DMF) | ~20 mg/mL | [2] |
Q2: I'm observing precipitation of this compound in my aqueous experimental media. What are the common causes and how can I resolve this?
A2: Precipitation of this compound in aqueous media is a common issue due to its moderate solubility. Here are potential causes and solutions:
-
Concentration Exceeds Solubility Limit: The most common reason is that the desired concentration of this compound exceeds its solubility limit in the specific medium.
-
Solution: Refer to the solubility table above. If your target concentration is too high, consider preparing a more concentrated stock solution in an appropriate organic solvent and then diluting it into your aqueous medium.
-
-
pH of the Medium: The pH of your medium can influence the solubility of this compound, although specific data on its pH-dependent solubility is limited.
-
Solution: Empirically test the solubility of this compound in your medium at slightly different pH values to see if an adjustment improves solubility.
-
-
"Salting Out" Effect: High concentrations of salts in your buffer or media can decrease the solubility of organic compounds like this compound.
-
Solution: If possible, try reducing the salt concentration of your medium or test alternative buffer systems.
-
-
Temperature: Solubility is often temperature-dependent.
-
Solution: Gently warming the solution might help dissolve the compound. However, be cautious about the stability of this compound at elevated temperatures (see stability section).
-
Q3: Can I use a co-solvent to improve this compound's solubility in my aqueous media?
A3: Yes, using a water-miscible organic co-solvent is a standard technique for dissolving poorly soluble compounds.
-
Recommended Co-solvents: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are commonly used.
-
Procedure: First, dissolve the this compound in a minimal amount of the organic co-solvent to create a concentrated stock solution. Then, slowly add this stock solution to your aqueous medium while vortexing or stirring to ensure proper mixing and prevent immediate precipitation.
-
Important Consideration: Always run a vehicle control in your experiments (your aqueous medium containing the same final concentration of the co-solvent without this compound) to account for any potential effects of the solvent on your experimental system. The final concentration of the organic solvent should be kept as low as possible (typically <1% v/v) to minimize off-target effects.
Q4: Are there any other additives I can use to enhance this compound's solubility?
A4: Surfactants can be employed to increase the solubility of hydrophobic compounds in aqueous solutions.
-
Mechanism: Surfactants form micelles that can encapsulate the poorly soluble compound, thereby increasing its apparent solubility in the aqueous phase.
-
Common Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often used in biological experiments.
-
Experimental Approach: The optimal concentration of the surfactant needs to be determined empirically. Start with a low concentration and gradually increase it while monitoring for improved solubility and any potential toxicity to your experimental system.
Experimental Protocol: Determining this compound Solubility in a Specific Medium
This protocol outlines a general method to determine the solubility of this compound in your experimental medium.
Materials:
-
This compound (solid)
-
Your experimental medium (e.g., cell culture medium, buffer)
-
A suitable organic solvent for stock solution preparation (e.g., DMF or DMSO)
-
Vortex mixer
-
Centrifuge
-
Analytical method for this compound quantification (e.g., HPLC-UV, LC-MS/MS)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in a minimal volume of a suitable organic solvent (e.g., DMF or DMSO) to achieve a high concentration stock solution (e.g., 10 mg/mL). Ensure it is fully dissolved.
-
-
Prepare Serial Dilutions in Experimental Medium:
-
Create a series of dilutions of your this compound stock solution in your experimental medium. It is crucial to add the stock solution to the medium and not the other way around to avoid precipitation.
-
For example, add 2 µL, 5 µL, 10 µL, 20 µL, etc., of the 10 mg/mL stock solution to 1 mL of your medium in separate microcentrifuge tubes. This will give you final concentrations of 20 µg/mL, 50 µg/mL, 100 µg/mL, 200 µg/mL, etc.
-
-
Equilibration:
-
Incubate the prepared solutions at your experimental temperature for a set period (e.g., 24 hours) with gentle agitation to allow the solution to reach equilibrium.
-
-
Separation of Undissolved Compound:
-
After incubation, visually inspect the tubes for any precipitate.
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet any undissolved this compound.
-
-
Quantification:
-
Carefully collect the supernatant without disturbing the pellet.
-
Analyze the concentration of this compound in the supernatant using a validated analytical method (e.g., LC-MS/MS).
-
-
Determination of Solubility Limit:
-
The highest concentration at which no precipitate is observed and the measured concentration in the supernatant plateaus is considered the solubility limit of this compound in that specific medium under the tested conditions.
-
Troubleshooting Guide & FAQs: this compound Stability
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in different conditions?
A1: this compound's stability is dependent on environmental factors such as light, pH, and temperature.
Data Presentation: this compound Stability Profile
| Condition | Stability | Half-life | Reference |
| Hydrolysis | Stable | - | |
| Photolysis in water | Unstable | 4.5 days | |
| Solid state | Stable | - | [3] |
Q2: My experimental results with this compound are inconsistent over time. Could this be a stability issue?
A2: Yes, inconsistent results can be a sign of compound degradation. Here are some factors to consider:
-
Photodegradation: this compound is susceptible to degradation by light when in solution.
-
Solution: Protect your this compound solutions from light by using amber vials or by wrapping your containers in aluminum foil. Prepare fresh solutions before use whenever possible.
-
-
pH-dependent Degradation: The stability of many compounds is pH-dependent. While this compound is stable to hydrolysis, extreme pH values could potentially affect its stability.
-
Solution: If your experiments are conducted over a long period, it's advisable to assess the stability of this compound in your specific medium at the experimental pH.
-
-
Temperature: Elevated temperatures can accelerate the degradation of chemical compounds.
-
Solution: Store stock solutions at low temperatures (e.g., -20°C or -80°C). For working solutions, store them at 4°C if they are to be used within a short period and protect them from light. Avoid repeated freeze-thaw cycles.
-
Q3: How should I properly store my this compound stock and working solutions?
A3: Proper storage is critical to maintain the integrity of this compound.
-
Solid this compound: Store in a cool, dry, and dark place.
-
Stock Solutions (in organic solvent): Store in tightly sealed, amber glass vials at -20°C or -80°C for long-term storage.
-
Working Solutions (in aqueous media): It is highly recommended to prepare these fresh for each experiment. If short-term storage is necessary, keep them at 4°C and protected from light for no longer than 24-48 hours. The stability in your specific medium should be verified.
Experimental Protocol: Assessing this compound Stability in a Specific Medium
This protocol provides a framework for evaluating the stability of this compound under your experimental conditions.
Materials:
-
This compound
-
Your experimental medium (at the desired pH)
-
Incubators set at different temperatures (e.g., 4°C, room temperature, 37°C)
-
Light source (for photostability) and dark controls
-
Analytical method for this compound quantification (e.g., LC-MS/MS)
-
Amber and clear vials
Procedure:
-
Prepare this compound Solution:
-
Prepare a solution of this compound in your experimental medium at a known concentration.
-
-
Set Up Experimental Conditions:
-
Temperature Stability: Aliquot the solution into separate vials and incubate them at different temperatures (e.g., 4°C, 25°C, 37°C) in the dark.
-
pH Stability: Prepare your experimental medium at different pH values (e.g., pH 4, 7, 9) and prepare this compound solutions in each. Incubate at a constant temperature in the dark.
-
Photostability: Aliquot the solution into clear and amber vials. Expose the clear vials to a controlled light source (simulating ambient or UV light) while keeping the amber vials in the dark at the same temperature as a control.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take a sample from each condition.
-
-
Sample Analysis:
-
Immediately analyze the concentration of the remaining this compound in each sample using a validated analytical method.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each condition.
-
Calculate the degradation rate and half-life (t½) of this compound under each condition. This will provide a quantitative measure of its stability.
-
Mechanism of Action and Signaling Pathway
This compound is classified as a Group 22 fungicide by the Fungicide Resistance Action Committee (FRAC).[4] Its primary mechanism of action is the inhibition of mitosis and cell division in oomycetes.[1] This is achieved by affecting the β-tubulin assembly process, which is crucial for the formation of microtubules.[1] Microtubules are essential components of the cytoskeleton and the mitotic spindle, which is necessary for chromosome segregation during cell division.
Caption: Mechanism of this compound action on oomycete cell division.
Experimental Workflow: Troubleshooting Solubility and Stability
The following workflow provides a logical approach to addressing solubility and stability issues with this compound in your experiments.
Caption: A logical workflow for troubleshooting this compound solubility and stability.
References
Ethaboxam Efficacy Enhancement: A Technical Support Resource
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethaboxam. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist you in optimizing the efficacy of this compound through the use of adjuvants and surfactants.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a systemic fungicide from the thiazole carboxamide chemical family, effective against plant diseases caused by oomycetes. According to the Fungicide Resistance Action Committee (FRAC), this compound is classified as a Group 22 fungicide.[1] Its mode of action involves the inhibition of β-tubulin assembly during mitosis, which disrupts cell division in the target pathogens.[1] It is known to have activity against a range of economically significant pathogens, including Phytophthora and Pythium species.
Q2: Why should I consider using adjuvants or surfactants with this compound?
Adjuvants and surfactants can significantly enhance the performance of fungicides like this compound.[2] They can improve the physical properties of the spray mixture, leading to better spray retention, spreading, wetting, and penetration of the fungicide on the target plant surface.[3] This can result in increased efficacy, allowing for potentially lower application rates and improved disease control.[4]
Q3: What type of adjuvant has demonstrated enhanced efficacy with this compound?
Research has shown that the non-ionic surfactant, polyoxyethylene cetyl ether (PCE), can significantly improve the fungicidal activity of this compound.[4] A co-formulation of this compound and PCE demonstrated enhanced persistence and curative efficacy against cucumber downy mildew, grape downy mildew, and potato late blight in field tests.[4]
Q4: What is the optimal ratio of polyoxyethylene cetyl ether (PCE) to this compound?
The optimal combination ratio of polyoxyethylene cetyl ether (PCE) to this compound has been found to be 3:1.[4] A wettable powder co-formulation containing 15% this compound and 45% PCE has been successfully developed and tested.[4]
Q5: How do I properly tank-mix this compound with an adjuvant?
Proper tank mixing is crucial to avoid issues of incompatibility.[5][6] A general best practice is to follow the "A.P.P.L.E.S." or a similar method:
-
A gitate and fill the tank with 50-75% of the total water volume.[5]
-
Add P owders (wettable powders like this compound WP) and water-dispersible granules. Ensure they are fully dissolved before adding other components.[7]
-
Add L iquid flowables and suspension concentrates.
-
Add E mulsifiable concentrates.
-
Finally, add S olutions and surfactants.[5] Continuous agitation throughout the mixing process is essential.[5]
Q6: How can I check for physical compatibility between this compound and an adjuvant before large-scale mixing?
A simple "jar test" can be performed to check for physical compatibility.[5]
-
Add water to a clear glass jar, proportionate to the intended spray volume.
-
Add the this compound formulation and the adjuvant in the correct order and at the same concentration as planned for the spray tank.
-
Secure the lid and shake the jar vigorously.
-
Let the mixture stand for 15-30 minutes and observe for any signs of incompatibility, such as the formation of flakes, gels, precipitates, or separation into layers.[8]
Q7: What are the potential signs of phytotoxicity on plants when using this compound with adjuvants?
Phytotoxicity can manifest as leaf necrosis, growth inhibition, deformations, or changes in plant tissue color (e.g., yellowing or browning).[9][10] While this compound alone has not been observed to cause phytotoxicity on cucumber, potato, and pepper at effective concentrations, the addition of certain adjuvants, especially at high rates, could potentially cause crop injury.[4] It is always recommended to test a new tank mix on a small batch of plants before large-scale application.[9]
Q8: How does the use of adjuvants with this compound affect resistance management?
This compound's unique mode of action makes it a valuable tool for managing fungicide resistance when used in rotation with other fungicide groups.[11] Using an adjuvant to improve the efficacy of this compound can contribute to better disease control, which is a fundamental aspect of resistance management. By ensuring a lethal dose reaches the target pathogen, the selection pressure for resistant individuals may be reduced. However, it is crucial to continue to follow recommended resistance management strategies, such as rotating fungicide modes of action.
Troubleshooting Guide
Issue: I'm observing poor disease control even after applying this compound with a recommended adjuvant.
This issue can arise from several factors. The following workflow can help diagnose the potential cause:
Caption: Troubleshooting workflow for poor this compound efficacy.
-
Possible Cause 1: Incorrect Mixing Procedure: An improper mixing order can lead to the deactivation of active ingredients or physical incompatibility.[7] Always follow the A.P.P.L.E.S. method described in the FAQs.
-
Possible Cause 2: Water Quality: The pH and mineral content of the water used as a carrier can affect the stability and efficacy of the fungicide.[8] For many fungicides, a slightly acidic pH (4.0-6.5) is ideal.[8] Hard water can sometimes cause pesticides to precipitate out of the solution.[3]
-
Possible Cause 3: Improper Application: Fungicides are most effective when applied preventatively, before disease symptoms are widespread.[12] Poor coverage of the plant foliage can also lead to reduced efficacy.
-
Possible Cause 4: Fungicide Resistance: While the risk of resistance to this compound is considered low to medium, it is a possibility, especially if the product has been used repeatedly without rotation.[11][12]
Issue: I'm observing signs of phytotoxicity on my test plants.
-
Possible Cause 1: High Adjuvant Concentration: Using an adjuvant at a rate higher than recommended on the label can lead to plant injury.[9]
-
Possible Cause 2: Inappropriate Adjuvant Type: Some adjuvants, particularly certain oil-based types, can be more aggressive and may cause phytotoxicity on sensitive plants.[2]
-
Possible Cause 3: Environmental Stress: Plants under environmental stress (e.g., drought, extreme temperatures) may be more susceptible to phytotoxicity from chemical applications.[3]
Issue: I noticed clumping, separation, or precipitation in my spray tank.
-
Possible Cause 1: Incorrect Mixing Order: Adding components in the wrong sequence is a common cause of physical incompatibility.[6] For instance, adding an emulsifiable concentrate before a wettable powder is fully dispersed can lead to clumping.[7]
-
Possible Cause 2: Insufficient Agitation: Continuous and adequate agitation is necessary to keep all components suspended and evenly distributed in the tank.[5]
-
Possible Cause 3: Water Temperature: Cold water can slow down the dissolution and dispersion of dry formulations.[6]
Quantitative Data Summary
The following table summarizes the data from a study on the improved efficacy of this compound when co-formulated with the non-ionic surfactant polyoxyethylene cetyl ether (PCE).
| Formulation | Active Ingredient(s) & Concentration | Target Disease(s) | Key Finding |
| This compound Wettable Powder (WP) | This compound (concentration not specified) | Cucumber Downy Mildew, Potato Late Blight, Pepper Phytophthora Blight | Required at least 125 mg/L for effective control of cucumber downy mildew and 250 mg/L for potato late blight and pepper Phytophthora blight.[4] |
| This compound + PCE Co-formulation (WP) | This compound (15%) + PCE (45%) | Cucumber Downy Mildew, Grape Downy Mildew, Potato Late Blight | Showed significant improvement in persistence of fungicidal activity and curative efficacy compared to this compound alone.[4] |
Experimental Protocols
Protocol 1: In Vitro Efficacy Screening of this compound with Adjuvants
This protocol is designed for high-throughput screening of various adjuvants to assess their ability to enhance the in vitro efficacy of this compound against oomycete pathogens like Phytophthora infestans or Pythium ultimum.
1. Materials:
-
This compound technical grade or formulated product
-
Candidate adjuvants/surfactants
-
Oomycete pathogen cultures (P. infestans, P. ultimum)
-
Appropriate liquid culture medium (e.g., V8 juice broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
2. Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute in the liquid culture medium.
-
Prepare stock solutions of each adjuvant in sterile distilled water.
-
-
Prepare Treatment Solutions:
-
In the wells of the 96-well plate, perform serial dilutions of this compound to create a range of concentrations.
-
For each this compound concentration, add a fixed concentration of the adjuvant being tested.
-
Include controls:
-
Medium only (negative control)
-
Medium + adjuvant only
-
Medium + this compound only (at each concentration)
-
-
-
Inoculation:
-
Prepare an inoculum of the oomycete pathogen (e.g., a suspension of zoospores or a mycelial slurry).
-
Add a standardized amount of the inoculum to each well of the microtiter plate.
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the pathogen's growth in the dark.
-
-
Data Collection:
-
Measure the optical density (OD) of each well at a specific wavelength (e.g., 600 nm) at regular intervals (e.g., every 24 hours for 3-5 days) to assess mycelial growth.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each treatment compared to the control (medium + adjuvant only).
-
Determine the EC50 (Effective Concentration to inhibit 50% of growth) value for this compound alone and in combination with each adjuvant. A lower EC50 value indicates higher efficacy.
-
Protocol 2: Greenhouse Efficacy Trial of this compound with Adjuvants
This protocol outlines a greenhouse experiment to evaluate the enhanced efficacy of this compound with adjuvants for controlling diseases like late blight on potato or downy mildew on cucumber.
1. Plant Material and Growth Conditions:
-
Grow susceptible host plants (e.g., potato cv. 'Bintje', cucumber cv. 'Marketmore 76') from seed or tubers in pots containing a sterile potting mix.
-
Maintain plants in a greenhouse with controlled temperature, humidity, and lighting conditions suitable for the specific crop.
2. Experimental Design:
-
Use a randomized complete block design with at least four replications per treatment.
-
Treatments should include:
-
Untreated, uninoculated control
-
Untreated, inoculated control
-
This compound applied alone at various rates
-
Adjuvant applied alone
-
This compound applied in a tank mix with the adjuvant at various rates and ratios.
-
3. Treatment Application:
-
Prepare the spray solutions immediately before application, following the correct tank-mixing procedure.
-
Apply the treatments to the plant foliage using a calibrated sprayer to ensure uniform coverage.
-
Allow the treatments to dry on the foliage before inoculation.
Caption: Greenhouse efficacy trial workflow.
4. Inoculation:
-
Prepare a zoospore suspension of the target pathogen (Phytophthora infestans for potato, Pseudoperonospora cubensis for cucumber) at a known concentration.
-
Spray the inoculum evenly onto the foliage of the treated plants.
-
Place the inoculated plants in a high-humidity environment (e.g., a mist chamber) for 24-48 hours to promote infection.
5. Disease Assessment:
-
After a suitable incubation period (typically 7-14 days), visually assess the disease severity on the leaves of each plant. This can be done by estimating the percentage of leaf area affected by disease symptoms.
-
Disease severity can be rated on a scale (e.g., 0-100%).
6. Data Analysis:
-
Calculate the mean disease severity for each treatment.
-
Use statistical analysis (e.g., ANOVA) to determine if there are significant differences in disease control between this compound alone and this compound combined with the adjuvant.
-
Calculate the percentage of disease control for each treatment relative to the inoculated control.
Visualizations of Mechanisms
Caption: How adjuvants enhance this compound delivery.
References
- 1. mdpi.com [mdpi.com]
- 2. How Fungicides & Adjuvants Work Together to Reduce Disease Pressure [exactoinc.com]
- 3. Adjuvants for fungicides | Croda Agriculture [crodaagriculture.com]
- 4. ppjonline.org [ppjonline.org]
- 5. agrion.com.au [agrion.com.au]
- 6. dksh-agrisolutions.com [dksh-agrisolutions.com]
- 7. Avoid Tank Mixing Errors [ag.purdue.edu]
- 8. greencastonline.com [greencastonline.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Screening of Microbial Extracts Against the Oomycetes Phytophthora capsici and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. az.research.umich.edu [az.research.umich.edu]
Ethaboxam Phytotoxicity Assessment: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the phytotoxicity of ethaboxam in non-target plants.
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of action of this compound?
A1: this compound is a thiazole carboxamide fungicide. Its primary mode of action in target oomycetes (water molds) is the inhibition of mitosis and cell division by disrupting the assembly of β-tubulin.[1][2][3][4] This action is specific to the Fungicide Resistance Action Committee (FRAC) Group 22.[1][5] Some research also suggests it may have multiple sites of action, including the inhibition of mitochondrial oxygen consumption in the pathogen.[1]
Q2: Is this compound generally considered phytotoxic to non-target terrestrial plants?
A2: No, this compound has demonstrated a low risk of phytotoxicity to terrestrial plants at and even above standard application rates. According to registration data, this compound is not considered toxic to terrestrial plants at rates up to twice the proposed single foliar application rate.[5] Field studies on crops like cucumber, potato, and pepper have shown no observable phytotoxicity (e.g., on leaves, stems, or fruits) when this compound was used to control fungal diseases.[6]
Q3: What are the known effects of this compound on non-target aquatic plants?
A3: this compound is more likely to affect aquatic plants than terrestrial ones. The available data on its effects on non-target aquatic plants is summarized in the table below.
Q4: Can this compound persist in the soil and affect rotational crops?
A4: this compound readily degrades in soil under aerobic conditions, with a half-life ranging from 0.9 to 9.6 days.[1] However, total residues may persist for several months.[1] Confined rotational crop studies indicate that with a 30-day plant-back interval, residues of this compound and its metabolites are not expected in the subsequent crops.
Q5: What symptoms are associated with general chemical phytotoxicity in plants?
A5: While this compound has low phytotoxicity, it is important to recognize general symptoms that can be caused by chemical exposure. These include:
-
Chlorosis: Yellowing of leaf tissue.
-
Necrosis: Browning or death of plant tissue, which can appear as spots, blotches, or burning on leaf tips and margins.[7]
-
Leaf Distortion: Twisting, curling, or cupping of leaves.[7][8]
-
Stunting: Reduced overall growth, smaller leaves, or shortened internodes.[7]
-
Discoloration: Abnormal coloration of leaves or flowers.[7]
Data Presentation: Quantitative Phytotoxicity Data
The following table summarizes the available quantitative data on this compound's phytotoxicity to non-target organisms. Note the general lack of data for terrestrial plants, likely due to the compound's low toxicity to this group.
| Category | Organism Type | Endpoint | Value | Reference(s) |
| Aquatic Plants | Vascular Plants | IC₅₀ | 13,000 ppb (13 mg/L) | [1] |
| Non-Vascular Plants | IC₅₀ | 3,600 ppb (3.6 mg/L) | [1] | |
| Terrestrial Plants | General | NOAEC (No Observed Adverse Effect Concentration) | > 0.5 lb a.i./A | [5] |
| General | IC₂₅ (Concentration for 25% Inhibition) | > 0.5 lb a.i./A | [5] |
Troubleshooting Guide for Phytotoxicity Experiments
This guide addresses common issues that may arise during phytotoxicity testing.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Symptoms of phytotoxicity observed in both control and treated plants. | 1. Environmental stress (e.g., extreme temperature, improper lighting, water stress).2. Pre-existing plant disease or pest infestation.3. Contamination of water or soil. | 1. Review and stabilize environmental conditions in the growth chamber or greenhouse.2. Inspect all plants for signs of pests or disease before starting the experiment.3. Use deionized or distilled water and sterile soil/growth media to rule out contamination. |
| Inconsistent results or high variability across replicates. | 1. Uneven application of the test substance.2. Genetic variability within the plant species.3. Inconsistent environmental conditions across the experimental area. | 1. Ensure application equipment is calibrated correctly for uniform coverage.2. Use a genetically uniform line of plants if possible. If not, increase the number of replicates to account for variability.3. Randomize the placement of pots and trays to minimize the effects of micro-environmental differences. |
| No phytotoxic effects observed, even at high concentrations. | 1. The plant species is tolerant to this compound (this is the expected outcome for many terrestrial plants).2. The chemical did not reach the target tissue (e.g., poor absorption).3. Incorrect formulation or preparation of the test solution. | 1. Confirm that this is a valid result, as this compound has low terrestrial phytotoxicity.[5]2. Consider including a positive control (a known phytotoxic substance) to validate the experimental setup.3. Double-check all calculations and procedures for preparing the test solutions. Ensure proper adjuvants are used if required for uptake. |
| Symptoms appear on older leaves but not new growth. | The phytotoxic event was likely acute and occurred at a specific point in time. The plant has since recovered and is producing healthy new tissue. | Document the location and timing of the symptoms. This pattern helps differentiate chemical injury from a spreading plant disease.[8] |
Experimental Protocols
Protocol 1: Seed Germination and Early Seedling Growth Phytotoxicity Test
This protocol is adapted from general methods for assessing the effects of chemicals on plants.[9][10]
Objective: To evaluate the effect of this compound on the seed germination and early growth of non-target terrestrial plants.
Materials:
-
Certified seeds of selected non-target plant species (e.g., lettuce, radish, oat).
-
Petri dishes with filter paper or germination paper.
-
This compound analytical standard.
-
Solvent (e.g., acetone, if necessary for stock solution).
-
Growth chamber with controlled temperature and light.
-
Deionized water.
Procedure:
-
Prepare Test Solutions: Create a series of this compound concentrations. If a solvent is used, ensure the final concentration in the test solutions is minimal (<0.1%) and include a solvent-only control.
-
Plating: Place two layers of filter paper in each petri dish. Add a specific volume (e.g., 5 mL) of the respective test solution or control to each dish.
-
Seeding: Arrange a set number of seeds (e.g., 25) evenly on the moistened filter paper in each dish.
-
Incubation: Seal the petri dishes with paraffin film to prevent evaporation and place them in a growth chamber under controlled conditions (e.g., 24±2°C, with a 16h light/8h dark cycle).
-
Assessment: After a predetermined period (e.g., 5-7 days), measure the following:
-
Germination Percentage: Count the number of germinated seeds.
-
Root and Shoot Length: Measure the length of the primary root and shoot for each germinated seedling.
-
-
Data Analysis: Calculate the percentage of germination inhibition and growth reduction relative to the negative control. Determine EC₅₀ (Effective Concentration for 50% inhibition) values if applicable.
Visualizations
This compound's Fungicidal Mode of Action
The following diagram illustrates the known mechanism by which this compound controls oomycete pathogens. Note that this pathway is specific to the target pathogens and does not represent a phytotoxicity pathway in non-target plants, for which specific signaling information is not currently available.
Caption: Fungicidal mode of action of this compound in target oomycetes.
Experimental Workflow for Phytotoxicity Assessment
This diagram outlines the logical steps for conducting a comprehensive phytotoxicity assessment for a chemical like this compound on non-target plants.
Caption: General workflow for non-target plant phytotoxicity testing.
References
- 1. mda.state.mn.us [mda.state.mn.us]
- 2. This compound (Ref: LGC 30473) [sitem.herts.ac.uk]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. This compound | Oomycete Fungicide for Plant Research [benchchem.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. ppjonline.org [ppjonline.org]
- 7. e-gro.org [e-gro.org]
- 8. Phytotoxicity: Chemical Damage to Garden Plants | University of Maryland Extension [extension.umd.edu]
- 9. Assessing the ecotoxicological effects of pesticides on non-target plant species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Refining Ethaboxam application timing for disease control studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining Ethaboxam application timing for disease control studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mode of action?
A1: this compound is a systemic thiazole carboxamide fungicide effective against oomycete pathogens.[1][2][3] Its primary mode of action is the inhibition of mitosis and cell division by disrupting β-tubulin assembly in the cytoskeleton of these pathogens.[1][2][4] This disruption of microtubule formation is a key mechanism in its fungicidal activity.[2][5]
Q2: Which pathogens are the primary targets for this compound?
A2: this compound is primarily used to control diseases caused by oomycetes, also known as "water molds".[1][6] These include economically significant pathogens such as Phytophthora spp. (e.g., P. infestans, P. capsici) and Pythium spp., which are responsible for diseases like late blight, downy mildew, and root rot.[2][6]
Q3: What are the different application methods for this compound in a research setting?
A3: In research and agricultural settings, this compound can be applied as a seed treatment, foliar spray, or soil treatment, offering flexibility in disease management strategies.[1][2]
Q4: Is this compound susceptible to resistance development?
A4: this compound is generally considered to have a low to medium risk for the development of fungicide resistance.[2][4][5] However, to mitigate the risk of resistance, it is recommended to use this compound in rotation or as a tank-mix partner with fungicides that have different modes of action.[1][6]
Q5: How does environmental temperature affect the efficacy of this compound?
A5: The efficacy of this compound against certain Pythium species can be influenced by temperature. For example, the EC50 value for Pythium sylvaticum was lower at 13°C compared to 23°C, while the opposite was observed for Pythium torulosum, indicating that optimal application timing may depend on the target pathogen and environmental conditions.[4][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or lower-than-expected disease control | 1. Suboptimal application timing: Application after pathogen establishment can reduce efficacy. 2. Environmental factors: Rainfall shortly after application can wash off the product. Temperature can affect pathogen growth and fungicide activity. 3. Pathogen insensitivity: Some oomycete species or isolates may have inherent insensitivity to this compound.[7] 4. Improper formulation or solution preparation: Incorrect concentration or poor solubility can lead to reduced effectiveness. | 1. Apply this compound preventatively or at the very early stages of disease development.[8] 2. Monitor weather forecasts and apply when a sufficient dry period is expected.[9] Consider the optimal temperature for the target pathogen.[4][5] 3. Conduct in vitro sensitivity assays with the specific pathogen isolate to confirm susceptibility. Consider using this compound in combination with other fungicides like metalaxyl for broader-spectrum control.[5][6][10] 4. Ensure proper solubilization of this compound in a suitable solvent before preparing the final dilution. Follow the recommended preparation protocols. |
| Difficulty dissolving this compound for in vitro assays | This compound has low aqueous solubility.[11] | Prepare a stock solution of this compound in an organic solvent such as acetonitrile before diluting it in the aqueous medium for your assay.[12] |
| Phytotoxicity observed in host plants | Application of a concentration that is too high. | Conduct a dose-response experiment on a small batch of plants to determine the optimal non-phytotoxic concentration for your specific plant species and experimental conditions. |
| Variable results between experimental replicates | 1. Uneven application: Inconsistent spray coverage or soil drench volume. 2. Variable inoculum pressure: Inconsistent pathogen inoculation across replicates. 3. Micro-environmental differences: Variations in light, temperature, or humidity within the experimental setup. | 1. Calibrate application equipment to ensure uniform delivery. For soil applications, ensure even distribution of the drench. 2. Standardize the inoculation procedure to ensure each replicate receives a consistent amount of inoculum. 3. Randomize the placement of experimental units and monitor environmental conditions to ensure uniformity. |
Experimental Protocols
In Vitro Sensitivity Assay for Oomycetes
This protocol is adapted from standard fungicide sensitivity testing methods.
1. Preparation of this compound Stock Solution:
-
Weigh a precise amount of analytical grade this compound.
-
Dissolve the this compound in acetonitrile to create a concentrated stock solution (e.g., 10 mg/mL).[12]
-
Store the stock solution in a sealed, light-protected container at 4°C.
2. Preparation of Amended Growth Media:
-
Prepare the desired growth medium for your target oomycete (e.g., V8 agar, cornmeal agar).
-
Autoclave the medium and allow it to cool to approximately 50-55°C.
-
Add the this compound stock solution to the molten agar to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control medium with the same concentration of acetonitrile but without this compound.
-
Pour the amended and control media into petri dishes.
3. Inoculation and Incubation:
-
Take mycelial plugs from the actively growing edge of a young oomycete culture using a sterile cork borer.
-
Place one mycelial plug in the center of each amended and control plate.
-
Seal the plates and incubate them in the dark at the optimal growth temperature for the pathogen.
4. Data Collection and Analysis:
-
Measure the colony diameter of the fungal growth on each plate daily or at the end of the incubation period when the control plate has reached a sufficient size.
-
Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.
-
Determine the EC50 (Effective Concentration to inhibit growth by 50%) value by performing a dose-response analysis.
Greenhouse Efficacy Trial for Foliar Application
1. Plant Propagation and Inoculum Preparation:
-
Grow healthy, uniform host plants to the desired growth stage for your experiment.
-
Culture the target oomycete pathogen and prepare an inoculum suspension (e.g., zoospore suspension) of a known concentration.
2. This compound Application:
-
Prepare a spray solution of this compound at the desired concentration(s). Consider including a surfactant if appropriate for your formulation to improve coverage.
-
Randomly assign plants to treatment groups (including a negative control sprayed with water/solvent and a positive control to be inoculated but not treated).
-
Apply the this compound solution to the foliage of the plants until runoff, ensuring thorough coverage.
-
Allow the foliage to dry completely before inoculation.
3. Inoculation and Incubation:
-
Inoculate the plants with the prepared pathogen suspension using a sprayer or by placing droplets on the leaf surface.
-
Move the plants to a controlled environment with conditions conducive to disease development (e.g., high humidity, optimal temperature).
4. Disease Assessment:
-
After a suitable incubation period, assess disease severity using a standardized rating scale (e.g., percentage of leaf area affected, lesion size).
-
Collect data at multiple time points to track disease progression.
5. Data Analysis:
-
Analyze the disease severity data to determine the efficacy of the this compound treatments compared to the untreated control.
Quantitative Data Summary
The following tables summarize the efficacy of this compound against various oomycete pathogens from published studies.
Table 1: In Vitro Activity of this compound against Phytophthora species.
| Pathogen | Efficacy Metric | Concentration (µg/mL) | Reference |
| Phytophthora infestans | MIC | 0.1 - 0.5 | |
| Phytophthora capsici | MIC | 1.0 - 5.0 | |
| Phytophthora sojae | Mean EC50 | 0.026 | [4] |
Table 2: In Vitro Activity of this compound against Pythium species.
| Pathogen | Efficacy Metric | Concentration (µg/mL) | Notes | Reference |
| Pythium spp. | Significant growth reduction | 5 and 100 | Effective against 5 of 7 tested species. | [4] |
| Pythium sylvaticum | EC50 | Lower at 13°C than 23°C | Temperature-dependent efficacy. | [4][5] |
| Pythium torulosum | EC50 | Higher at 23°C than 13°C | Temperature-dependent efficacy. | [4][5] |
Visualizations
Caption: Mode of action of this compound in inhibiting oomycete cell division.
Caption: General experimental workflow for a greenhouse efficacy trial.
Caption: A logical decision tree for troubleshooting inconsistent experimental results.
References
- 1. mda.state.mn.us [mda.state.mn.us]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. Crop Protection Network [cropprotectionnetwork.org]
- 8. 10 Useful Rules for Fungicide Application | Purdue University Vegetable Crops Hotline [vegcropshotline.org]
- 9. When is the Best Time to Apply Fungicides for Foliar Diseases? | Cornell Vegetables [vegetables.cornell.edu]
- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 11. esslabshop.com [esslabshop.com]
- 12. epa.gov [epa.gov]
Ethaboxam Residue Analysis in Complex Matrices: A Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the residue analysis of Ethaboxam in complex matrices.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound residues.
Question: I am observing low recovery of this compound from my soil/crop samples. What are the potential causes and solutions?
Answer:
Low recovery of this compound can stem from several factors throughout the analytical workflow. Here are the primary causes and corresponding troubleshooting steps:
-
Inefficient Extraction: The choice of extraction solvent and method is critical. This compound's solubility and its interaction with the matrix components play a significant role.
-
Solution: Ensure the use of an appropriate extraction solvent. A common and effective solvent mixture for this compound is acetone/water (e.g., 3:1 v/v).[1] For complex matrices, vigorous shaking and multiple extraction steps are recommended to ensure complete extraction. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also a suitable approach for this compound analysis.[1]
-
-
Analyte Degradation: this compound can be sensitive to certain conditions.
-
Solution: this compound is noted to be thermally unstable under gas chromatography (GC) conditions, making LC-based methods like LC-MS/MS the preferred analytical technique.[1] Ensure that sample processing and storage conditions are optimized to prevent degradation.
-
-
Matrix Effects: Complex matrices like soil and various crops contain endogenous components that can interfere with the analysis, leading to ion suppression in LC-MS/MS analysis.[2][3][4]
-
Solution: Implement a robust sample cleanup procedure to remove interfering matrix components. Dispersive solid-phase extraction (dSPE) with sorbents like C18 and graphitized carbon black (GCB) can be effective. Additionally, the use of matrix-matched calibration standards is crucial to compensate for matrix effects.[5]
-
-
Improper pH of Extraction Solvent: The pH of the extraction solvent can influence the extraction efficiency of pesticides.
-
Solution: For certain polar pesticides, an acidified methanol-water mixture has been shown to be an effective extraction solvent.[6] While specific guidance for this compound's pH sensitivity during extraction is not detailed, it is a parameter to consider and optimize during method development.
-
Question: My analytical results show high variability between replicate samples. What could be the reason?
Answer:
High variability in results often points to inconsistencies in sample preparation or the analytical method. Consider the following:
-
Non-homogenous Sample: Complex matrices can be difficult to homogenize, leading to variations in the analyte concentration between subsamples.
-
Solution: Ensure thorough homogenization of the entire sample before taking an analytical portion. For solid samples like soil and crops, this may involve grinding, blending, or sieving.
-
-
Inconsistent Extraction Procedure: Variations in extraction time, solvent volume, or shaking intensity can lead to differing extraction efficiencies.
-
Solution: Strictly adhere to a validated and standardized extraction protocol for all samples.
-
-
Instrumental Instability: Fluctuations in the LC-MS/MS system's performance can cause variable results.
-
Solution: Regularly perform system suitability tests and calibrations to ensure the instrument is performing optimally. Monitor for any shifts in retention time or signal intensity of your standards.
-
-
Matrix Effects: The extent of ion suppression or enhancement can vary between samples, especially if the matrix composition is not uniform.[2][3][4]
-
Solution: As mentioned previously, effective sample cleanup and the use of matrix-matched standards are key to mitigating this variability.
-
Question: I am seeing significant signal suppression in my LC-MS/MS analysis. How can I mitigate this?
Answer:
Signal suppression is a common challenge in LC-MS/MS analysis of complex matrices.[2] Here are strategies to address it:
-
Improve Sample Cleanup: The primary goal is to remove co-eluting matrix components that interfere with the ionization of this compound.
-
Solution: Various dSPE sorbents can be tested to find the most effective one for your specific matrix. Options include C18 for nonpolar interferences, PSA (primary secondary amine) for fatty acids and sugars, and GCB for pigments.
-
-
Optimize Chromatographic Separation: Enhancing the separation between this compound and interfering matrix components can reduce suppression.
-
Solution: Adjust the mobile phase gradient, flow rate, or consider a different LC column to improve resolution.
-
-
Use of an Internal Standard: A suitable internal standard can help compensate for signal suppression.
-
Solution: An isotopically labeled internal standard (e.g., d5-ethaboxam) is ideal as it co-elutes and experiences similar matrix effects as the analyte.[7]
-
-
Dilution of the Sample Extract: Diluting the final extract can reduce the concentration of matrix components, thereby lessening their impact on ionization.
-
Solution: Dilute the sample extract with the initial mobile phase. However, ensure that the final concentration of this compound remains above the limit of quantification (LOQ).
-
-
Matrix-Matched Calibration: This is a crucial step to ensure accurate quantification in the presence of matrix effects.
-
Solution: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical analytical method for this compound residue analysis?
A1: A widely used and validated method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][7] This technique offers high sensitivity and selectivity for detecting and quantifying this compound residues in complex matrices like soil and crops. The QuEChERS sample preparation method is often employed for extraction and cleanup prior to LC-MS/MS analysis.[1]
Q2: What are the common extraction solvents for this compound?
A2: A mixture of acetone and water (e.g., 3:1, v:v) has been successfully used for extracting this compound from various matrices.[1]
Q3: What are the typical recovery rates for this compound analysis?
A3: Acceptable recovery rates for pesticide residue analysis are generally within the 70-120% range. For this compound, reported recovery rates in soil and crops (grape, red pepper) have been in the range of 92.9-98.4%.
Q4: What are the reported Limits of Detection (LOD) and Quantification (LOQ) for this compound?
A4: The LOD and LOQ can vary depending on the matrix and the analytical method. For this compound, reported values include:
-
LOD: 2.5 ppb in soil and 20 ppb in crops. In other studies, the LOD has been reported as 0.005 ppm.[1]
-
LOQ: 0.01 mg/kg in soil.[7] Another reported LOQ is 0.010 ppm.[1]
Q5: Is this compound suitable for analysis by Gas Chromatography (GC)?
A5: No, this compound is thermally unstable under typical GC conditions, which can lead to its degradation. Therefore, GC-based methods are not suitable for the analysis of this compound.[1]
Quantitative Data Summary
The following tables summarize the quantitative data for this compound residue analysis from various studies.
Table 1: Recovery of this compound in Different Matrices
| Matrix | Fortification Level | Number of Tests | Recovery Range (%) | Mean Recovery (%) | Standard Deviation (%) | Reference |
| Soil | 0.01 µg/g | 5 | 93 - 102 | 97 | 3.5 | [7] |
| Soil | 0.10 µg/g | 5 | 93 - 98 | 96 | 2.1 | [7] |
| Soil | Not Specified | Not Specified | 95.3 - 98.4 | Not Specified | Not Specified | |
| Grape | Not Specified | Not Specified | 92.9 - 95.9 | Not Specified | Not Specified | |
| Red Pepper | Not Specified | Not Specified | 92.9 - 95.9 | Not Specified | Not Specified |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound
| Matrix | LOD | LOQ | Analytical Method | Reference |
| Soil | 2.5 ppb (µg/kg) | Not Reported | HPLC with online SPE | |
| Crops | 20 ppb (µg/kg) | Not Reported | HPLC with online SPE | |
| Soil | Not Reported | 0.01 mg/kg | LC-MS/MS | [7] |
| General | 0.005 ppm | 0.010 ppm | LC-MS/MS | [1] |
Experimental Protocols
Methodology 1: General QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Protocol for this compound in Crops
This protocol is a generalized procedure based on the principles of the QuEChERS method, which is suitable for this compound analysis.[1]
-
Sample Homogenization:
-
Weigh a representative portion of the crop sample (e.g., 10-15 g) into a blender.
-
Add an equal amount of water (for dry commodities) and blend until a homogeneous paste is formed.
-
-
Extraction:
-
Transfer a 10 g portion of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL dSPE tube.
-
The dSPE tube should contain a mixture of sorbents such as magnesium sulfate (to remove residual water), primary secondary amine (PSA) (to remove fatty acids, sugars, and organic acids), and C18 (to remove nonpolar interferences).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The extract is now ready for LC-MS/MS analysis.
-
Methodology 2: LC-MS/MS Analysis of this compound
This protocol outlines the general conditions for the analysis of this compound using LC-MS/MS.[1]
-
Liquid Chromatography (LC) System:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: Gradient elution with water and methanol, both containing 0.05% formic acid.
-
Gradient Program: Start with a higher proportion of the aqueous phase and gradually increase the organic phase to elute this compound.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS) System:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Ion Transitions:
-
Quantitation: m/z 321.1 → 200.1
-
Confirmation: m/z 321.1 → 183.1
-
-
Visualizations
Caption: General workflow for this compound residue analysis in complex matrices.
Caption: Troubleshooting logic for low this compound recovery.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. longdom.org [longdom.org]
- 3. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. epa.gov [epa.gov]
Ethaboxam cross-resistance with other oomycete fungicides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethaboxam and investigating its cross-resistance with other oomycete fungicides.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a thiazole carboxamide fungicide belonging to FRAC (Fungicide Resistance Action Committee) Group 22.[1] Its primary mode of action is the inhibition of β-tubulin assembly during mitosis in oomycetes.[2] This disruption of microtubule formation prevents cell division and leads to the inhibition of mycelial growth.[2] Some studies also suggest it may have multiple sites of action, including inhibiting the migration of nuclei and oxygen consumption by mitochondria.[1]
Q2: Which oomycete pathogens is this compound effective against?
This compound is specifically designed to control plant diseases caused by oomycetes. It has shown efficacy against various economically important pathogens, including Phytophthora species (e.g., Phytophthora infestans, Phytophthora capsici, Phytophthora sojae) and Pythium species.[2]
Q3: What is the known risk of resistance development to this compound?
The risk of resistance development to this compound is generally considered to be low to medium.[2] However, resistance has been induced in laboratory settings, and some Pythium species have shown inherent insensitivity.[2]
Q4: Has cross-resistance been observed between this compound and other oomycete fungicides?
Yes, cross-resistance has been documented in laboratory-generated mutants of Phytophthora sojae. The patterns of cross-resistance are highly specific and depend on the particular mutation conferring resistance to this compound. Notably, no cross-resistance has been found with fungicides such as cymoxanil, metalaxyl, flumorph, and oxathiapiprolin.[3][4] However, both positive and negative cross-resistance have been observed with zoxamide, another β-tubulin inhibitor.[3][4]
Troubleshooting Guides
Issue 1: Reduced efficacy of this compound in an experiment.
Possible Cause 1: Presence of resistant mutants.
-
Troubleshooting Step:
-
Isolate the oomycete strain from the experiment showing reduced sensitivity.
-
Perform a fungicide sensitivity assay to determine the EC50 (Effective Concentration for 50% inhibition) value for this compound. Compare this value to the baseline sensitivity of a known wild-type strain. A significant increase in the EC50 value suggests resistance.
-
If resistance is confirmed, consider molecular analysis of the β-tubulin gene to identify known resistance mutations (e.g., Q8L, C165Y, I258V in Phytophthora sojae).
-
Possible Cause 2: Inherent insensitivity of the oomycete species.
-
Troubleshooting Step:
-
Confirm the species identification of your oomycete isolate. Some species, particularly within the Pythium genus, have been shown to possess natural insensitivity to this compound.
-
This insensitivity in Pythium spp. has been linked to a C239S mutation in the β-tubulin gene. Molecular screening for this mutation can help confirm this as the cause.
-
Issue 2: Unexpected results in a cross-resistance study involving this compound.
Possible Cause: Specificity of the resistance mutation.
-
Troubleshooting Step:
-
If you have an this compound-resistant mutant, determine the specific mutation in the β-tubulin gene.
-
Be aware that different mutations can lead to different cross-resistance profiles. For example, in P. sojae, the C165Y mutation confers high resistance to this compound but can lead to increased sensitivity (negative cross-resistance) to zoxamide. Conversely, Q8L and I258V mutations show positive cross-resistance with zoxamide.[3][4]
-
Ensure your experimental design accounts for the possibility of both positive and negative cross-resistance.
-
Data Presentation: this compound Cross-Resistance in Phytophthora sojae
The following table summarizes the cross-resistance patterns observed in laboratory-generated mutants of Phytophthora sojae with specific point mutations in the β-tubulin gene.
| Fungicide Class | Fungicide | Target Site | FRAC Group | Cross-Resistance with this compound-Resistant P. sojae Mutants |
| Thiazole Carboxamides | This compound | β-tubulin assembly | 22 | - |
| Benzamides | Zoxamide | β-tubulin assembly | 22 | Positive (Q8L, I258V mutations), Negative (C165Y mutation)[3][4] |
| Fungicide Mix | Cymoxanil | Multi-site | 27 | None Detected[3][4] |
| Phenylamides | Metalaxyl | RNA polymerase I | 4 | None Detected[3][4] |
| Carboxylic Acid Amides | Flumorph | Cellulose synthase | 40 | None Detected[3][4] |
| Piperidinyl-thiazole-isoxazolines | Oxathiapiprolin | Oxysterol binding protein | 49 | None Detected[3][4] |
Experimental Protocols
Protocol 1: Determination of Fungicide EC50 Values using the Agar Dilution Method
This protocol is used to determine the concentration of a fungicide that inhibits the mycelial growth of an oomycete by 50%.
Materials:
-
Pure culture of the oomycete isolate.
-
Appropriate culture medium (e.g., V8 agar).
-
Technical grade fungicide dissolved in a suitable solvent (e.g., DMSO).
-
Sterile petri dishes, cork borer (5 mm diameter), and sterile water.
-
Incubator.
Procedure:
-
Prepare Fungicide-Amended Media:
-
Prepare a stock solution of the fungicide.
-
Autoclave the culture medium and cool it to 50-55°C in a water bath.
-
Add the appropriate volume of the fungicide stock solution to the molten agar to achieve a series of final concentrations (e.g., 0, 0.01, 0.05, 0.1, 0.5, 1, 5, 10 µg/mL). Ensure the solvent concentration is constant across all plates, including the control.
-
Pour the amended agar into petri dishes and allow them to solidify.
-
-
Inoculation:
-
From the margin of an actively growing oomycete culture, take 5 mm mycelial plugs using a sterile cork borer.
-
Place a single mycelial plug in the center of each fungicide-amended plate.
-
-
Incubation:
-
Incubate the plates at the optimal growth temperature for the oomycete species in the dark.
-
-
Data Collection:
-
When the mycelial growth on the control plate has reached approximately two-thirds of the plate diameter, measure the colony diameter of all plates in two perpendicular directions.
-
-
Data Analysis:
-
Calculate the average diameter for each concentration.
-
Determine the percentage of mycelial growth inhibition relative to the control for each fungicide concentration.
-
The EC50 value is calculated by probit analysis or by regressing the inhibition percentage against the log of the fungicide concentration.
-
Protocol 2: Generation of Fungicide-Resistant Mutants by Adaptation
This protocol describes a method for selecting for fungicide-resistant mutants in the laboratory.
Materials:
-
Wild-type oomycete isolate.
-
Culture medium (e.g., V8 agar) amended with a selective concentration of the fungicide.
-
Sterile petri dishes and scalpels.
Procedure:
-
Initial Exposure:
-
Inoculate the wild-type isolate on a petri dish containing the culture medium amended with a concentration of this compound that is slightly inhibitory to mycelial growth.
-
-
Sub-culturing:
-
After incubation, if any mycelial growth is observed, transfer a small piece of the growing mycelium from the margin of the colony to a fresh plate containing the same concentration of this compound.
-
-
Increasing Selection Pressure:
-
Repeat the sub-culturing process, gradually increasing the concentration of this compound in the medium with each transfer.
-
-
Isolation and Stabilization of Resistant Mutants:
-
Once a colony demonstrates stable growth at a significantly higher fungicide concentration than the wild-type, isolate it.
-
To ensure the stability of the resistance, sub-culture the mutant on fungicide-free medium for several generations and then re-test its sensitivity to the fungicide.
-
Visualizations
Caption: Mechanism of action of this compound in oomycete cells.
Caption: Point mutations in β-tubulin leading to this compound resistance.
Caption: Workflow for assessing cross-resistance to this compound.
References
Technical Support Center: Enhancing Ethaboxam Bioavailability in Soil-Based Assays
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to enhance the bioavailability of Ethaboxam in soil-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability in soil important for assays?
A1: this compound is a systemic thiazole fungicide used to control soil-borne pathogens like Phytophthora and Pythium.[1] For laboratory-based assays, ensuring adequate bioavailability is crucial for accurate assessments of its efficacy, degradation, and potential environmental fate. Low bioavailability can lead to an underestimation of its biological activity and misleading results.
Q2: What are the key soil properties that influence this compound's bioavailability?
A2: The primary soil factors affecting this compound's bioavailability are:
-
Soil Organic Matter (SOM): Higher organic matter content generally decreases the bioavailability of pesticides by increasing their adsorption to soil particles.
-
Soil pH: The pH of the soil can influence the chemical form of this compound and its interaction with soil colloids, thereby affecting its availability in the soil solution.
-
Soil Texture: The proportion of sand, silt, and clay influences the soil's surface area and cation exchange capacity, which in turn affects pesticide sorption.[2]
-
Microbial Activity: Soil microorganisms can contribute to the degradation of this compound, reducing its concentration over time.
Q3: How does this compound degrade in soil?
A3: this compound degrades readily in aerobic soil conditions, with a half-life ranging from approximately 0.9 to 9.6 days. However, under anaerobic conditions, its degradation is much slower, with a half-life of about 135 days. Its degradates may persist in the soil for several months.[3]
Q4: Can the presence of other agrochemicals affect this compound's bioavailability?
A4: Yes. The presence of other pesticides, particularly fungicides, can alter the soil microbial community and enzymatic activity. This can either inhibit or accelerate the degradation of this compound, thereby impacting its bioavailability and persistence in the soil.
Troubleshooting Guide
This section addresses common issues encountered during soil-based assays with this compound.
Issue 1: Low or inconsistent recovery of this compound from soil samples.
-
Possible Cause 1: Strong Sorption to Soil Organic Matter.
-
Solution: For assay purposes, consider using a standardized soil with a lower organic matter content. If using native soil is necessary, increasing the extraction solvent volume or performing multiple extraction steps can improve recovery. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is an efficient extraction procedure for pesticide residues in soil.[4]
-
-
Possible Cause 2: Inefficient Extraction Solvent.
-
Solution: A mixture of acetonitrile and water (e.g., 70:30 v/v) is a commonly used and effective extraction solvent for this compound from soil.[3] Ensure the solvent is of high purity.
-
-
Possible Cause 3: Degradation of this compound during the experiment.
-
Solution: To minimize microbial degradation, experiments can be conducted under sterile conditions by autoclaving the soil. However, be aware that autoclaving can alter soil properties. Alternatively, conduct experiments over a shorter duration.
-
Issue 2: High variability in bioassay results across replicates.
-
Possible Cause 1: Inhomogeneous distribution of this compound in the soil.
-
Solution: Ensure thorough mixing of the this compound stock solution with the soil. For laboratory-scale experiments, preparing a larger batch of treated soil and then subsampling for replicates can improve consistency.
-
-
Possible Cause 2: Fluctuations in soil pH.
-
Solution: Measure and adjust the soil pH to a consistent value before starting the experiment. Use a standardized protocol for pH adjustment to avoid unintended chemical reactions.
-
-
Possible Cause 3: "Aged Sorption" Effects.
-
Solution: The binding of pesticides to soil can become stronger over time, a phenomenon known as aged sorption.[3] For reproducible results, it is important to have a consistent and clearly defined equilibration time after applying this compound to the soil and before initiating the bioassay.
-
Issue 3: this compound appears to have lower than expected efficacy in the bioassay.
-
Possible Cause 1: Low bioavailability due to high soil organic matter.
-
Solution: As mentioned, using a soil matrix with a lower organic matter content can enhance bioavailability. Refer to the experimental protocols below for preparing a standardized soil matrix.
-
-
Possible Cause 2: Incorrect soil pH for optimal activity.
-
Solution: The efficacy of some fungicides can be pH-dependent. Conduct preliminary experiments to determine the optimal pH range for this compound activity against the target organism in your specific soil type.
-
-
Possible Cause 3: Antagonistic interactions with other soil components.
-
Solution: If using a complex, uncharacterized soil, consider a simpler, artificial soil matrix to minimize confounding factors.
-
Quantitative Data Summary
Table 1: Soil Sorption Coefficients for this compound and Other Fungicides
| Fungicide | Soil Type | Organic Carbon (%) | Kd (L/kg) | Koc (L/kg) | Reference |
| This compound | Not Specified | Not Specified | 3.2 - 45.7 | 404 - 1,684 | [3][5] |
| Thiamethoxam | Clay Loam | Not Specified | 0.904 | Not Specified | [6] |
| Thiamethoxam | Sandy Loam | Not Specified | 0.513 | Not Specified | [6] |
| Propiconazole | Soil 1 | Not Specified | Not Specified | Not Specified | [7] |
| Propiconazole | Soil 2 | Not Specified | Not Specified | Not Specified | [7] |
Kd: Soil-water partition coefficient. Koc: Organic carbon-normalized soil sorption coefficient.
Table 2: Influence of Soil Organic Matter on Pesticide Bioavailability (General Trend)
| Organic Matter Content | Pesticide Sorption | Bioavailability |
| Low | Low | High |
| High | High | Low |
This table illustrates the general inverse relationship between soil organic matter and pesticide bioavailability. Specific quantitative data for this compound across a range of organic matter percentages is limited in the reviewed literature.
Experimental Protocols
Protocol 1: Preparation of a Standardized Low-Organic Matter Soil for Bioassays
-
Objective: To create a consistent soil matrix with low organic matter to enhance the bioavailability of this compound.
-
Materials:
-
Commercial sandy loam soil (low in organic matter)
-
Fine sand (washed)
-
Deionized water
-
Sieves (2 mm)
-
Drying oven
-
Mixer
-
-
Procedure:
-
Air-dry the sandy loam soil and sand for 48 hours.
-
Sieve both the soil and sand through a 2 mm sieve to remove large particles and debris.
-
Determine the organic matter content of the sieved sandy loam soil using a standard method (e.g., loss-on-ignition).
-
To achieve a target organic matter percentage (e.g., 1-2%), mix the sieved sandy loam soil with the washed sand in appropriate proportions.
-
Homogenize the mixture thoroughly using a mechanical mixer.
-
Store the standardized soil in a sealed container until use.
-
Protocol 2: Adjustment of Soil pH for Experimental Assays
-
Objective: To adjust the pH of the experimental soil to a desired, consistent level.
-
Materials:
-
Experimental soil
-
Deionized water
-
Calcium carbonate (CaCO₃) to raise pH
-
Elemental sulfur (S) to lower pH[8]
-
pH meter
-
Beakers
-
Stirring rod
-
-
Procedure:
-
Prepare a 1:1 soil-to-water slurry (e.g., 20 g of soil in 20 mL of deionized water).[1]
-
Stir the slurry intermittently for 30 minutes and let it settle for 1 hour.
-
Calibrate the pH meter using standard buffer solutions.
-
Measure the initial pH of the soil slurry.
-
To raise the pH, add small, pre-weighed increments of CaCO₃ to a larger batch of the soil. Mix thoroughly after each addition.
-
To lower the pH, add small, pre-weighed increments of elemental sulfur.[8]
-
After each addition, take a subsample, prepare a slurry, and measure the pH.
-
Continue this process until the target pH is reached.
-
Allow the pH-adjusted soil to equilibrate for at least 24-48 hours before use, as pH changes can take time to stabilize.[8]
-
Protocol 3: this compound Soil Sorption (Batch Equilibrium) Assay
-
Objective: To determine the soil-water partition coefficient (Kd) of this compound in a specific soil.
-
Materials:
-
Experimental soil (air-dried and sieved)
-
This compound analytical standard
-
0.01 M CaCl₂ solution
-
Centrifuge tubes with screw caps
-
Shaker
-
Centrifuge
-
HPLC-MS/MS or other suitable analytical instrument
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Create a series of working solutions of this compound in 0.01 M CaCl₂ at different concentrations.
-
Add a known mass of soil (e.g., 5 g) to a series of centrifuge tubes.
-
Add a known volume of each working solution (e.g., 25 mL) to the tubes.
-
Include control tubes with soil and 0.01 M CaCl₂ (no this compound) and tubes with this compound solution but no soil.
-
Cap the tubes and shake them for a predetermined equilibration time (e.g., 24 hours) at a constant temperature.
-
Centrifuge the tubes to separate the soil and the aqueous solution.
-
Carefully collect the supernatant and analyze the concentration of this compound using a validated analytical method.
-
Calculate the amount of this compound sorbed to the soil by subtracting the concentration in the supernatant from the initial concentration.
-
Calculate the Kd value.
-
Visualizations
Caption: Workflow for a typical soil-based this compound bioavailability assay.
Caption: Key factors influencing the bioavailability of this compound in soil.
References
- 1. globe.gov [globe.gov]
- 2. californiaagriculture.org [californiaagriculture.org]
- 3. enviresearch.com [enviresearch.com]
- 4. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pesticide Binding Affinity Fact Sheet [npic.orst.edu]
- 6. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 7. Loss of Propiconazole and Its Four Stereoisomers from the Water Phase of Two Soil-Water Slurries as Measured by Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adjusting Soil pH : Soil and Plant Nutrient Testing Laboratory : Center for Agriculture, Food, and the Environment (CAFE) at UMass Amherst [umass.edu]
Ethaboxam Performance in Greenhouse Trials: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Ethaboxam in greenhouse trials.
Troubleshooting Guide
This guide addresses common issues encountered during greenhouse experiments with this compound, offering potential causes and solutions in a straightforward question-and-answer format.
Question: Why am I observing inconsistent or lower-than-expected efficacy of this compound against Phytophthora or Pythium species?
Answer: Several factors can influence the performance of this compound in greenhouse trials. Consider the following:
-
Pathogen Susceptibility: Not all Oomycete species or isolates are equally sensitive to this compound. Some species may have inherent insensitivity.[1][2] It is crucial to confirm the identity of the pathogen and its baseline sensitivity to this compound. Consider conducting in vitro sensitivity assays to determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value for your specific isolate.
-
Environmental Conditions:
-
Temperature: The efficacy of this compound can be temperature-dependent. For instance, the EC₅₀ value for Pythium sylvaticum was found to be lower at 13°C compared to 23°C, while the opposite was observed for Pythium torulosum.[3] Ensure your greenhouse temperature is optimal for both plant growth and this compound activity against the target pathogen.
-
Soil Moisture: Excessive soil moisture and flooding can negatively impact the performance of seed treatments and may mask the effects of the fungicide.[3][4] Conversely, drought-stressed plants can be more susceptible to chemical injury.[5] Maintain consistent and appropriate soil moisture levels.
-
-
Application Method and Rate: Ensure accurate and uniform application of this compound, whether as a foliar spray, soil drench, or seed treatment. Incorrect dosage can lead to reduced efficacy or phytotoxicity.[5] The maximum approved single application rate for potatoes, for example, is 0.25 lb a.i./A.[6]
-
Resistance Development: Although this compound is considered to have a low to medium risk for resistance development, monitoring for shifts in pathogen sensitivity is prudent, especially with repeated applications.[3][4]
Question: My plants are showing signs of stress after this compound application. Is this phytotoxicity?
Answer: It is possible. Phytotoxicity is plant damage caused by chemical exposure.[5] Symptoms can include:
-
Leaf speckling, yellowing (chlorosis), or browning (necrosis) at the margins or in patches[5]
-
Leaf curling, twisting, or stunting[5]
-
Distorted growth of new leaves or flowers[7]
To diagnose phytotoxicity:
-
Compare with untreated control plants: This is the most reliable way to determine if the symptoms are caused by the chemical treatment.
-
Observe the pattern of damage: Phytotoxicity often appears uniformly where the chemical was applied.[5] For example, foliar sprays may affect the upper leaves more than the lower, protected leaves.[7]
-
Note the timing of symptom appearance: Phytotoxicity symptoms typically appear within a few days to a week after application and do not spread from plant to plant like a disease.[5]
-
Review your application protocol: High temperatures (above 80°F or 27°C), high humidity, and application to water-stressed plants can increase the risk of phytotoxicity.[5]
If phytotoxicity is suspected, discontinue the application and provide supportive care to the affected plants. New growth will often be unaffected.[5]
Frequently Asked Questions (FAQs)
What is the mode of action of this compound?
This compound is a thiazole carboxamide fungicide classified under FRAC (Fungicide Resistance Action Committee) Group 22.[6] Its primary mode of action is the disruption of β-tubulin assembly during mitosis in Oomycetes.[3][8] This interference with microtubule formation inhibits nuclear migration and cell division, ultimately leading to the death of the pathogen.[6][8] Some studies suggest it may have multiple sites of action, potentially including the inhibition of mitochondrial oxygen consumption.[6]
Which pathogens is this compound effective against?
This compound is specifically designed to control plant diseases caused by Oomycetes, also known as water molds.[8] This includes economically significant pathogens such as Phytophthora species (e.g., P. infestans, P. capsici) and Pythium species, which cause diseases like late blight, damping-off, and root rot.[3][6][8]
Can this compound be used in combination with other fungicides?
Yes, this compound is often recommended for use in combination or rotation with fungicides that have different modes of action. This is a key strategy for managing fungicide resistance.[6] For example, combining this compound with metalaxyl or mefenoxam has been shown to be more effective against some Pythium and Phytopythium species than either fungicide alone.[3]
What is the environmental fate of this compound?
This compound is relatively nonvolatile and has moderate to slight mobility in soil.[6] It degrades readily in soil under aerobic conditions, with a half-life ranging from 0.9 to 9.6 days.[6] However, its degradates may persist for several months.[6] this compound is stable to hydrolysis but is susceptible to photolysis in water, with a half-life of 4.5 days.[6]
Data Presentation
Table 1: In Vitro Efficacy of this compound Against Phytophthora Species
| Pathogen Isolate | Number of Isolates | Minimum Inhibitory Concentration (MIC) Range (mg/L) |
| Phytophthora infestans | 9 | 0.1 - 0.5 |
| Phytophthora capsici | 8 | 1.0 - 5.0 |
Source: Adapted from PubMed.
Table 2: Temperature-Dependent Efficacy (EC₅₀) of this compound Against Pythium Species
| Pathogen Species | 13°C | 23°C |
| Pythium sylvaticum | Lower EC₅₀ | Higher EC₅₀ |
| Pythium torulosum | Higher EC₅₀ | Lower EC₅₀ |
Source: Adapted from Plant Disease journal.[3]
Experimental Protocols
Protocol for Determining the EC₅₀ of this compound Against Pythium spp. in a Multi-well Plate Assay
This protocol outlines a method for determining the concentration of this compound that inhibits the growth of a Pythium species by 50% in a laboratory setting.
1. Materials:
-
Pure culture of the target Pythium species growing on Potato Dextrose Agar (PDA).
-
Sterile 24-well microplates.
-
Sterile PDA medium.
-
Technical grade this compound.
-
Sterile distilled water.
-
Sterile cork borer (5 mm diameter).
-
Incubator set at the desired temperature (e.g., 20°C).
-
Micropipettes and sterile tips.
-
Digital calipers or a ruler for measuring colony diameter.
2. Preparation of this compound Stock Solution and Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration (e.g., 10,000 ppm).
-
Perform a serial dilution of the stock solution with sterile distilled water to obtain a range of concentrations to be tested (e.g., 0.01, 0.1, 1, 10, 100 ppm).
-
Prepare a control with the solvent alone at the same concentration used in the treatments.
3. Assay Procedure:
-
Amend molten PDA (cooled to approximately 45-50°C) with the different concentrations of this compound. Ensure thorough mixing. Also, prepare a control plate with PDA amended with the solvent only.
-
Dispense 1 mL of the amended PDA into each well of the 24-well plates. Allow the agar to solidify.
-
Using the sterile cork borer, take mycelial plugs from the actively growing margin of the Pythium culture.
-
Place one mycelial plug, mycelium-side down, in the center of the agar in each well.
-
Seal the plates with parafilm to prevent contamination and dehydration.
-
Incubate the plates in the dark at the desired temperature.
4. Data Collection and Analysis:
-
Measure two perpendicular diameters of the fungal colony in each well daily for 3-5 days, or until the colony in the control wells has reached the edge of the well.
-
Calculate the average colony diameter for each treatment and replicate.
-
Calculate the percentage of mycelial growth inhibition for each concentration relative to the control using the formula:
-
% Inhibition = ((Diameter of Control - Diameter of Treatment) / Diameter of Control) * 100
-
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Use probit analysis or a similar statistical method to calculate the EC₅₀ value.
Visualizations
Caption: Mode of action of this compound in Oomycete cells.
Caption: General workflow for a greenhouse efficacy trial.
References
- 1. researchgate.net [researchgate.net]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. Plant phytotoxicity in the greenhouse - MSU Extension [canr.msu.edu]
- 6. mda.state.mn.us [mda.state.mn.us]
- 7. greenhousegrower.com [greenhousegrower.com]
- 8. This compound | Oomycete Fungicide for Plant Research [benchchem.com]
For researchers, scientists, and professionals in drug development, precision in experimentation is paramount. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common errors encountered in experiments involving Ethaboxam, a thiazole carboxamide fungicide. By adhering to best practices in solution preparation, experimental design, and data interpretation, researchers can enhance the accuracy and reproducibility of their results.
Frequently Asked Questions (FAQs)
Stock Solution Preparation and Storage
Q1: What is the recommended solvent for preparing this compound stock solutions?
Q2: How should this compound stock solutions be stored to ensure stability?
A2: To maintain the stability of this compound stock solutions, it is recommended to store them in tightly sealed vials at -20°C for long-term storage. For short-term use, refrigeration at 4°C is acceptable. Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the compound. While this compound is stable to hydrolysis, its stability in various solvents over extended periods at different temperatures is not extensively documented. Therefore, it is best practice to prepare fresh working solutions from a frozen stock for each experiment.
Experimental Design and Execution
Q3: What are the typical working concentrations for in vitro experiments with this compound?
A3: The effective concentration of this compound varies depending on the target organism and the specific assay. In vitro studies have shown Minimum Inhibitory Concentration (MIC) values ranging from 0.1 to 0.5 mg/L for Phytophthora infestans isolates and 1.0 to 5.0 mg/L for Phytophthora capsici isolates.[2] For other Pythium species, the concentration required for 50% inhibition of mycelial growth (EC50) can range from 0.012 to 0.183 ppm for metalaxyl-sensitive isolates and significantly higher for resistant ones.[2] It is essential to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
Q4: How can I avoid inconsistent results in my this compound experiments?
A4: Inconsistent results can arise from several factors. Here are some key areas to control:
-
Accurate Pipetting: Ensure your pipettes are calibrated and use proper pipetting techniques to minimize errors in solution preparation and dispensing.
-
Homogeneous Solutions: Thoroughly vortex or mix stock and working solutions before each use to ensure a uniform concentration.
-
Consistent Cell/Organism Density: Use a consistent density of cells or organisms in each experimental well or plate.
-
Control for Environmental Factors: Maintain consistent temperature and humidity during incubation, as these can affect the growth of the target organism and the activity of the compound.[3]
-
Include Proper Controls: Always include positive, negative, and vehicle (solvent) controls in your experimental design.
Troubleshooting Unexpected Results
Q5: My results show high variability between replicates. What could be the cause?
A5: High variability can be due to several factors mentioned in Q4. Additionally, consider the following:
-
Edge Effects in Multi-well Plates: The outer wells of a microplate can be prone to evaporation, leading to changes in concentration. To mitigate this, avoid using the outermost wells or fill them with sterile water or media.
-
Incomplete Solubilization: If this compound is not fully dissolved, it can lead to inconsistent concentrations in your working solutions. Ensure complete dissolution of the powder before making dilutions.
-
Contamination: Microbial contamination can interfere with the growth of the target organism and affect the results. Use sterile techniques throughout your experiment.
Q6: I am observing effects in my vehicle control group. What should I do?
A6: Effects in the vehicle control group indicate that the solvent (e.g., DMSO) is impacting your experimental system at the concentration used. It is crucial to perform a solvent toxicity test to determine the maximum concentration of the solvent that does not cause any observable effects. If toxicity is observed, you will need to reduce the final solvent concentration in your experiments.
Q7: I am not observing the expected inhibitory effect of this compound. What could be the reason?
A7: Several factors could contribute to a lack of expected activity:
-
Compound Degradation: Improper storage or handling of the this compound stock solution may have led to its degradation.
-
Fungicide Resistance: The target organism may have developed resistance to this compound.[2]
-
Incorrect Concentration: Double-check your calculations and dilutions to ensure the correct concentration of this compound was used.
-
Suboptimal Assay Conditions: The pH, temperature, or media composition of your assay may not be optimal for this compound's activity.
Experimental Protocols
General Protocol for In Vitro Fungicide Susceptibility Testing of Oomycetes
This protocol is a general guideline and should be optimized for the specific oomycete species and experimental objectives.
-
Preparation of Fungal Inoculum:
-
Culture the oomycete on an appropriate agar medium (e.g., V8 agar, potato dextrose agar) until sufficient mycelial growth is observed.
-
For species that produce zoospores, induce zoospore release by flooding the culture with sterile, cold distilled water and incubating at a specific temperature.
-
Adjust the concentration of mycelial fragments or zoospores in a suitable liquid medium to a predetermined density.
-
-
Preparation of this compound Solutions:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Perform serial dilutions of the stock solution in the appropriate culture medium to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control.
-
-
Assay Setup (96-well plate format):
-
Add a defined volume of the prepared this compound dilutions to each well of a 96-well microtiter plate.
-
Include wells with culture medium only (negative control) and medium with the same concentration of DMSO as the treatment wells (vehicle control).
-
Add a defined volume of the fungal inoculum to each well.
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the growth of the target oomycete for a specified period (e.g., 24-72 hours).
-
-
Assessment of Fungal Growth:
-
Visually assess mycelial growth under a microscope.
-
Quantify fungal growth using a spectrophotometer to measure optical density (OD) at a specific wavelength (e.g., 600 nm).
-
Alternatively, use a metabolic indicator dye (e.g., resazurin) to assess cell viability.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each this compound concentration compared to the vehicle control.
-
Determine the EC50 or MIC value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
-
Data Presentation
Table 1: Solubility and Stability of this compound
| Property | Value | Reference |
| Solubility in Water | Low | [4] |
| Recommended Solvent for Stock | Dimethyl sulfoxide (DMSO) | [1] |
| Stability to Hydrolysis | Stable | |
| Storage of Stock Solution | -20°C (long-term) | |
| 4°C (short-term) |
Table 2: In Vitro Activity of this compound against Oomycetes
| Organism | Parameter | Concentration Range | Reference |
| Phytophthora infestans | MIC | 0.1 - 0.5 mg/L | [2] |
| Phytophthora capsici | MIC | 1.0 - 5.0 mg/L | [2] |
| Pythium ultimum (metalaxyl-sensitive) | EC50 | 0.012 - 0.183 ppm | [2] |
| Pythium ultimum (metalaxyl-resistant) | EC50 | 11.35 - 49.96 ppm | [2] |
Mandatory Visualizations
Caption: A typical experimental workflow for in vitro fungicide susceptibility testing.
References
- 1. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Oomycete Fungicide for Plant Research [benchchem.com]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
Ethaboxam Efficacy Studies: A Technical Support Center for Incubation Time Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize incubation time in Ethaboxam efficacy studies.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
| Problem | Potential Cause | Solution |
| No or minimal pathogen growth in the untreated control. | 1. Suboptimal incubation time: The experiment may have been terminated before the pathogen entered its logarithmic growth phase.[1][2] 2. Inappropriate culture conditions: Temperature, media, or inoculum density may not be suitable for the specific oomycete species.[3][4][5] 3. Inactive inoculum: The pathogen culture may have lost viability. | 1. Conduct a preliminary growth curve analysis: Before the main experiment, grow the oomycete in the chosen medium and conditions, measuring growth at regular intervals (e.g., every 12 or 24 hours) to determine the time it takes to reach the mid-logarithmic phase. This will be your optimal incubation time for the efficacy assay.[1][2] 2. Optimize growth conditions: Consult literature for the optimal temperature and media for your specific pathogen.[4][5] Ensure the inoculum density is appropriate; too low a density can lead to a long lag phase.[3] 3. Use fresh, actively growing cultures: Subculture your oomycete isolate from a fresh plate to ensure the inoculum is viable. |
| High variability between replicate wells/plates. | 1. Inconsistent inoculum: Uneven distribution of mycelial fragments or spores in the inoculum suspension. 2. Edge effects in microplates: Evaporation from wells on the outer edges of a microplate can concentrate the media and affect pathogen growth. 3. Inconsistent incubation conditions: Temperature or humidity fluctuations within the incubator. | 1. Thoroughly homogenize the inoculum: For mycelial growth assays, use a blender or tissue homogenizer to create a fine suspension of mycelial fragments. For spore-based assays, ensure spores are evenly suspended before dispensing. 2. Minimize edge effects: Fill the outer wells of the microplate with sterile water or media without inoculum and do not use them for data collection. Use sealing films to reduce evaporation. 3. Ensure uniform incubation: Use a calibrated incubator and avoid opening the door frequently. Rotate plates within the incubator to minimize the impact of any temperature gradients. |
| Untreated control growth has reached stationary phase or declined before the end of the experiment. | Excessively long incubation time: The experiment was continued after the pathogen in the control wells exhausted the available nutrients, leading to a plateau or decline in growth. This can skew the calculation of percent inhibition.[1][2] | Shorten the incubation period: Base the incubation time on your preliminary growth curve analysis, ensuring you measure the endpoint while the untreated control is still in the logarithmic phase of growth.[1][2] This provides the most accurate comparison between treated and untreated samples. |
| Unexpected results, such as apparent resistance in a known sensitive strain. | 1. Inappropriate incubation time for the specific isolate: Different isolates of the same species can have different growth rates. 2. This compound degradation: Although generally stable, prolonged incubation under certain conditions (e.g., high pH) could potentially reduce the effective concentration of this compound. | 1. Perform isolate-specific growth curve analysis: Do not assume the optimal incubation time is the same for all isolates. Determine the logarithmic growth phase for each new isolate you work with. 2. Adhere to optimized incubation times: Avoid unnecessarily long incubation periods. Prepare fresh this compound stock solutions for each experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a thiazole carboxamide fungicide that targets oomycetes.[6] Its mode of action is the inhibition of β-tubulin assembly during mitosis, which disrupts cell division and nuclear migration in the growing germ tube and mycelia.[3][6] It is classified under FRAC (Fungicide Resistance Action Committee) Group 22.[3][6]
Q2: How do I determine the optimal incubation time for my specific oomycete species and isolate?
A2: The optimal incubation time should be determined experimentally by conducting a growth curve analysis. This involves inoculating your oomycete in the chosen assay medium and measuring its growth (e.g., optical density for liquid cultures, or colony diameter for agar-based assays) at regular time points. The ideal incubation time for your efficacy study is the point at which the untreated control is in the mid-logarithmic phase of growth. This ensures the pathogen is actively growing and provides the largest window to observe the inhibitory effects of this compound.[1][2]
Q3: Can I use a standardized incubation time for all my this compound experiments?
A3: While a standardized time can be used for routine screening of the same isolate under identical conditions, it is not recommended when working with different species or new isolates. Growth rates can vary significantly between oomycete species and even between different isolates of the same species.[6] Therefore, it is best practice to determine the optimal incubation time for each specific experimental system.
Q4: What are the consequences of an incubation time that is too short or too long?
A4:
-
Too short: If the incubation time is too short, the pathogen may not have had sufficient time to grow, even in the untreated control. This can lead to an underestimation of the true efficacy of this compound, as there may be little difference between the treated and untreated samples.
-
Too long: If the incubation is too long, the untreated control may enter the stationary phase, where growth slows or stops due to nutrient limitation. This can lead to an inaccurate calculation of percent inhibition and may mask the true effect of the compound. For example, if the control has only grown to 80% of its maximum potential before plateauing, a 50% reduction in growth due to this compound might appear as a smaller percentage inhibition relative to the maximum possible growth.
Q5: Do I need to adjust the incubation time when testing different concentrations of this compound?
A5: No, the incubation time should remain constant across all concentrations in a given assay. The goal is to measure the effect of different this compound concentrations at a single, predetermined optimal time point. This time point is based on the growth of the untreated control.
Experimental Protocols
Protocol 1: Determination of Optimal Incubation Time via Growth Curve Analysis (96-well plate format)
Objective: To determine the logarithmic growth phase of an oomycete in liquid culture to define the optimal incubation time for efficacy studies.
Materials:
-
Oomycete isolate of interest
-
Appropriate liquid culture medium (e.g., V8 broth, pea broth)
-
Sterile 96-well flat-bottom microtiter plates
-
Microplate reader (spectrophotometer)
-
Sterile distilled water
-
Mycelial suspension or spore suspension of the oomycete
Methodology:
-
Prepare a fresh inoculum of the oomycete. If using mycelia, grow the isolate in liquid medium and homogenize to create a fine suspension. If using spores, adjust the concentration to a predetermined level (e.g., 1 x 10^4 spores/mL).
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In a 96-well plate, add 190 µL of the appropriate liquid medium to several wells.
-
Add 10 µL of the inoculum suspension to each well. Include negative control wells containing only the medium.
-
Incubate the plate at the optimal temperature for the oomycete species.
-
Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) at regular intervals (e.g., 0, 12, 24, 36, 48, 60, 72, 84, and 96 hours).[1]
-
Plot the average OD values (after subtracting the blank) against time.
-
Identify the time interval that corresponds to the logarithmic (exponential) phase of growth. The optimal incubation time for your efficacy assay will be a point within this phase, typically where the growth is approximately half-maximal.
Protocol 2: this compound Efficacy Testing (EC50 Determination) in a 96-well Plate Format
Objective: To determine the concentration of this compound that inhibits 50% of the pathogen's growth (EC50).
Materials:
-
This compound stock solution of known concentration
-
Oomycete inoculum (prepared as in Protocol 1)
-
Appropriate liquid culture medium
-
Sterile 96-well flat-bottom microtiter plates
-
Microplate reader
Methodology:
-
Prepare a serial dilution of this compound in the liquid culture medium in a 96-well plate. A typical concentration range to test for this compound against sensitive Phytophthora species might be 0.01, 0.1, 0.5, 1, 5, and 10 µg/mL.[6]
-
Include positive control wells with medium and inoculum but no this compound, and negative control wells with medium only.
-
Add the oomycete inoculum to all wells except the negative controls.
-
Incubate the plate for the predetermined optimal incubation time (from Protocol 1).
-
At the end of the incubation period, measure the optical density of all wells.
-
Calculate the percentage of growth inhibition for each this compound concentration relative to the positive control.
-
Plot the percent inhibition against the log of the this compound concentration and use a suitable statistical software to calculate the EC50 value.
Data Presentation
Table 1: Reported In Vitro Efficacy of this compound Against Various Oomycetes
| Pathogen Species | Efficacy Metric | Concentration Range (mg/L or ppm) | Reference |
| Phytophthora infestans | MIC | 0.1 - 0.5 | [6] |
| Phytophthora capsici | MIC | 1.0 - 5.0 | [6] |
| Pythium ultimum (metalaxyl-sensitive) | EC50 | 0.012 - 0.183 | [6] |
| Pythium ultimum (metalaxyl-resistant) | EC50 | 11.35 - 49.96 | [6] |
| Phytophthora nagaii | EC50 | 0.01782 - 0.02356 | [7] |
| Phytophthora tentaculata | EC50 | 0.06527 - 0.08145 | [7] |
Table 2: Example Data from a Growth Curve Experiment
| Incubation Time (Hours) | Average Optical Density (OD600) | Growth Phase |
| 0 | 0.05 | Lag |
| 12 | 0.08 | Lag |
| 24 | 0.25 | Early Logarithmic |
| 36 | 0.55 | Mid Logarithmic |
| 48 | 0.90 | Late Logarithmic |
| 60 | 1.10 | Stationary |
| 72 | 1.12 | Stationary |
Based on this example, an optimal incubation time for an efficacy study would be between 36 and 48 hours.
Visualizations
Caption: Mechanism of action of this compound in oomycete cells.
Caption: Workflow for optimizing incubation time in efficacy studies.
Caption: Logic diagram for troubleshooting poor control growth.
References
- 1. soybeanresearchdata.com [soybeanresearchdata.com]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. researchgate.net [researchgate.net]
- 4. Influence of Different Media, Incubation Times, and Temperatures for Determining the MICs of Seven Antifungal Agents against Paracoccidioides brasiliensis by Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Oomycete Fungicide for Plant Research [benchchem.com]
- 7. researchgate.net [researchgate.net]
Strategies to mitigate the development of Ethaboxam resistance
FOR IMMEDIATE RELEASE
This technical support center provides researchers, scientists, and drug development professionals with comprehensive strategies to mitigate the development of resistance to Ethaboxam, a critical fungicide for the control of oomycete pathogens. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to support effective resistance management in laboratory and field settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a thiazole carboxamide fungicide belonging to FRAC (Fungicide Resistance Action Committee) Group 22.[1] Its primary mode of action is the disruption of microtubule assembly by targeting β-tubulin during mitosis.[1][2][3] This interference with cell division effectively inhibits the growth and proliferation of susceptible oomycete pathogens. Some research also suggests that this compound may have multiple sites of action, potentially including the inhibition of nuclear migration and mitochondrial oxygen consumption.[1]
Q2: What is the current understanding of the risk of this compound resistance development?
This compound is generally considered to have a low to medium risk for the development of fungicide resistance.[4] However, some oomycete species, particularly within the Pythium genus, have demonstrated inherent insensitivity to this compound.[5] This is not a result of acquired resistance through selection pressure but rather a natural characteristic of these species.
Q3: Has the molecular basis of resistance or insensitivity to this compound been identified?
Yes, for some Pythium species with inherent insensitivity, a specific point mutation (C239S) in the β-tubulin gene has been identified as the molecular basis for this trait. It is important to note that no widespread acquired resistance to this compound has been reported in field populations of target pathogens to date.[4]
Q4: What are the key principles for a successful this compound resistance management strategy?
A proactive and integrated approach is crucial for mitigating the development of this compound resistance. Key strategies include:
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Rotation and Alternation: Avoid the exclusive and repeated use of this compound. Rotate or use in tank-mixtures with fungicides from different FRAC groups with different modes of action.[4]
-
Integrated Pest Management (IPM): Incorporate non-chemical control methods such as resistant cultivars, proper sanitation, and cultural practices to reduce disease pressure and reliance on fungicides.
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Adherence to Label Recommendations: Always use this compound at the recommended rates and application timings.
-
Monitoring: Regularly monitor pathogen populations for any shifts in sensitivity to this compound.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Higher than expected EC50 values for Pythium isolates.
-
Possible Cause 1: Inherent Insensitivity. Certain Pythium species possess natural insensitivity to this compound due to the C239S mutation in the β-tubulin gene.
-
Troubleshooting Step: Confirm the species identification of your Pythium isolate. If it is a species known for inherent insensitivity, the high EC50 value is expected. Molecular testing for the C239S mutation can also confirm this.
-
-
Possible Cause 2: Experimental Variability. Inconsistencies in experimental setup can lead to inaccurate EC50 values.
-
Troubleshooting Step: Review your experimental protocol. Ensure accurate preparation of fungicide stock solutions and dilutions, uniform inoculum density, and consistent incubation conditions (temperature and duration). Include a known sensitive reference isolate in your assays for comparison.
-
Issue 2: Inconsistent results in mycelial growth inhibition assays.
-
Possible Cause 1: Uneven Inoculum. Non-uniform mycelial plugs or inconsistent zoospore concentrations can lead to variable growth rates.
-
Troubleshooting Step: Use a standardized method for inoculum preparation. For mycelial plugs, use a cork borer to take plugs from the actively growing edge of a culture. For zoospores, use a hemocytometer to ensure a consistent concentration.
-
-
Possible Cause 2: Media Composition. The composition of the growth medium can influence both fungal growth and the activity of the fungicide.
-
Troubleshooting Step: Use a consistent and well-defined medium for all experiments. Be aware that some media components may interact with the fungicide.
-
-
Possible Cause 3: Solvent Effects. If using a solvent to dissolve this compound, the solvent itself may have an inhibitory effect at higher concentrations.
-
Troubleshooting Step: Run a solvent control (media with the same concentration of solvent used in the highest fungicide treatment but without the fungicide) to assess any potential inhibitory effects.
-
Experimental Protocols
Protocol 1: Determination of this compound EC50 Values using the Agar Dilution Method
This protocol details the steps to determine the effective concentration of this compound that inhibits 50% of the mycelial growth (EC50) of an oomycete isolate.
Materials:
-
Pure culture of the oomycete isolate
-
Technical grade this compound
-
Appropriate solvent (e.g., dimethyl sulfoxide - DMSO)
-
Sterile distilled water
-
Growth medium (e.g., V8 juice agar or corn meal agar)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Methodology:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Working Solutions: Create a series of serial dilutions from the stock solution to achieve the desired final concentrations in the agar medium (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).
-
Media Preparation: Prepare the growth medium according to the manufacturer's instructions and autoclave. Allow the medium to cool to approximately 50-55°C in a water bath.
-
Amending Media: Add the appropriate volume of the this compound working solutions to the molten agar to achieve the desired final concentrations. Also, prepare a control plate with the solvent alone at the highest concentration used.
-
Pouring Plates: Pour the amended and control media into sterile Petri dishes and allow them to solidify.
-
Inoculation: Using a sterile 5-mm cork borer, take mycelial plugs from the actively growing edge of a fresh oomycete culture and place one in the center of each prepared plate.
-
Incubation: Incubate the plates in the dark at the optimal growth temperature for the specific oomycete isolate.
-
Data Collection: Measure the colony diameter (in two perpendicular directions) of each plate daily until the mycelial growth on the control plate reaches the edge of the dish.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use probit analysis or non-linear regression to determine the EC50 value.
Data Presentation
Table 1: Summary of this compound Sensitivity (EC50/MIC Values) against Various Oomycete Pathogens
| Pathogen Species | Sensitivity Range (Unit) | Reference |
| Phytophthora infestans | 0.1 to 0.5 mg/L (MIC) | [6] |
| Phytophthora capsici | 1.0 to 5.0 mg/L (MIC) | [6] |
| Phytophthora nagaii | 0.01782 to 0.02356 µg/mL (EC50) | |
| Phytophthora tentaculata | 0.06527 to 0.08145 µg/mL (EC50) | |
| Pythium ultimum (Mefenoxam-Sensitive) | 0.012 to 0.183 ppm (EC50) | [7] |
| Pythium ultimum (Mefenoxam-Resistant) | 11.35 to 49.96 ppm (EC50) | [7] |
Visualizations
Caption: Mechanism of action of this compound in oomycete cells.
Caption: Experimental workflow for monitoring this compound sensitivity.
References
- 1. Emergence of plasmid stability under non-selective conditions maintains antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Plasmid inheritability and biomass production: comparison between free and immobilized cell cultures of Escherichia coli BZ18(pTG201) without selection pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. Crop Protection Network [cropprotectionnetwork.org]
- 6. Molecular Markers of Antifungal Resistance: Potential Uses in Routine Practice and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selection Pressure Required for Long-Term Persistence of blaCMY-2-Positive IncA/C Plasmids - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Ethaboxam, Metalaxyl, and Mefenoxam in Oomycete Pathogen Management
This guide provides a detailed comparison of the fungicidal efficacy of ethaboxam against the widely used phenylamide fungicides, metalaxyl and mefenoxam. The focus is on their performance against economically significant oomycete pathogens, supported by experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development and plant pathology.
Introduction to the Fungicides
Oomycetes, or water molds, are a group of destructive plant pathogens responsible for diseases like late blight, downy mildew, and root rot in various crops. For decades, phenylamide fungicides such as metalaxyl and its more active R-enantiomer, mefenoxam, have been pivotal in managing these diseases.[1][2][3] However, the emergence of resistant pathogen strains has necessitated the development of new active ingredients with different modes of action.[4][5][6] this compound, a thiazole carboxamide fungicide, represents a newer alternative and a valuable tool for resistance management.[4][7] This guide compares the efficacy and mechanisms of these three key fungicides.
Mechanism of Action
The fungicidal activity of this compound differs significantly from that of metalaxyl and mefenoxam, which is crucial for managing resistance.
-
This compound : As a FRAC Group 22 fungicide, this compound's primary mode of action is the disruption of microtubule assembly by binding to β-tubulin.[8][9] This interference with mitosis inhibits the nuclear migration from the growing germ tube and mycelia.[9]
-
Metalaxyl and Mefenoxam : These belong to the phenylamide class (FRAC Group 4).[1] Their mechanism involves the specific inhibition of ribosomal RNA (rRNA) synthesis by targeting the RNA Polymerase I complex.[3][10] Mefenoxam contains only the highly active R-enantiomer of metalaxyl, allowing for lower application rates to achieve the same or better efficacy.[2][3][11]
Comparative Efficacy Data
The efficacy of these fungicides can vary significantly depending on the target pathogen, environmental conditions, and the presence of resistant strains. The following tables summarize quantitative data from various studies.
In Vitro Efficacy Against Oomycete Pathogens
| Fungicide | Pathogen | EC50 (µg/mL) or MIC (mg/L) | Reference |
| This compound | Phytophthora infestans (9 isolates) | MIC: 0.1 - 0.5 | [12] |
| Phytophthora capsici (8 isolates) | MIC: 1.0 - 5.0 | [12] | |
| Phytophthora cinnamomi | EC50: 0.017 - 0.069 | [13] | |
| Mefenoxam | Phytophthora capsici (Sensitive Isolates) | EC50: 0.12 - 1.1 | [14] |
| Phytophthora capsici (Resistant Isolates) | EC50: 3 - 863 | [14] | |
| Phytophthora cinnamomi | EC50: 0.023 - 0.138 | [13] | |
| Metalaxyl | Phytophthora capsici (Sensitive Isolates) | EC50: 0.00002 - 1.3 | [14] |
| Phytophthora capsici (Resistant Isolates) | EC50: 10 - 966 | [14] |
EC50: Effective concentration to inhibit 50% of mycelial growth. MIC: Minimum Inhibitory Concentration.
Field Performance as a Soybean Seed Treatment
A study conducted in Ohio across multiple environments evaluated the performance of seed treatments in managing early-season diseases caused by Phytophthora, Phytopythium, and Pythium species.
| Treatment | Impact on Stand Count | Impact on Yield | Key Findings | Reference |
| This compound in mixture | Significantly greater stand in 3 of 8 environments compared to metalaxyl/mefenoxam alone. | Significantly greater yield in 3 of 8 environments compared to metalaxyl/mefenoxam alone. | The addition of this compound to a seed treatment mixture is effective in reducing seed rot. | [1] |
| Metalaxyl/Mefenoxam alone | Less effective in environments with high disease pressure or resistant pathogen populations. | Lower yields in some environments compared to mixtures with this compound. | Reliable in some conditions but efficacy is compromised by resistant Pythium strains. | [1][4] |
| This compound + Metalaxyl | More effective than either fungicide alone against some Pythium and Phytopythium species. | Improved yield protection in high-disease environments. | The combination provides a broader spectrum of control and helps manage resistance. | [1][8] |
Detailed Experimental Protocols
Protocol 1: In Vitro Fungicide Sensitivity Assay
This protocol is based on methodologies used to determine EC50 values for fungicides against oomycete pathogens.[14][15]
-
Isolate Preparation : Pathogen isolates are grown on a suitable medium, such as clarified V8 juice agar, for approximately 10 days at 24°C.[15]
-
Media Amendment : The growth medium is amended with the test fungicide (e.g., mefenoxam, this compound) at a range of concentrations (e.g., 0, 0.1, 1, 5, 10, 100 µg/mL). The fungicide, dissolved in a sterile solvent, is added to the molten agar before pouring plates.[15]
-
Inoculation : A mycelial plug (e.g., 5 mm diameter) is taken from the margin of an actively growing pathogen colony and placed in the center of the fungicide-amended and non-amended control plates.
-
Incubation : Plates are incubated in the dark at a controlled temperature (e.g., 20-25°C) for a set period (e.g., 5-7 days).
-
Data Collection : The colony diameter is measured in two perpendicular directions. The percentage of growth inhibition is calculated relative to the growth on the non-amended control medium.
-
Analysis : The EC50 value is determined by regressing the percentage of growth inhibition against the log of the fungicide concentration.
Protocol 2: Field Efficacy Trial for Soybean Seed Treatments
This protocol is a summary of the field experiments conducted to evaluate seed treatments against seedling diseases.[1]
-
Experimental Design : Field experiments are set up in a randomized split-plot design with four to eight replications. The main plot is the soybean cultivar, and the subplot is the fungicide seed treatment.[1]
-
Treatments : Seeds are treated with different fungicide formulations, including a non-treated control, metalaxyl/mefenoxam alone, and mixtures containing this compound.
-
Planting : Plots consist of multiple rows (e.g., four rows, 9.1 meters long) with a specific seeding rate (e.g., 8 seeds per 30.5 cm).[1]
-
Data Collection :
-
Stand Count : The number of emerged soybean plants is counted in a designated row length at an early vegetative stage (e.g., VC to V2).
-
Yield : At maturity, the central rows of each plot are harvested, and the grain yield is measured and adjusted for moisture content.
-
-
Statistical Analysis : Data on stand count and yield are subjected to analysis of variance (ANOVA) to determine significant differences between treatments.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the field efficacy of fungicide seed treatments.
Fungicide Resistance
A significant challenge in oomycete management is the development of resistance to phenylamide fungicides.[16] The single-site mode of action of metalaxyl and mefenoxam makes them prone to resistance development, which has been documented in numerous pathogens, including Pythium spp. and Phytophthora spp.[1][4][6][15]
This compound provides a crucial alternative. Its different mode of action means there is no cross-resistance with phenylamides.[3] Therefore, using this compound in mixtures or rotation programs is a key strategy for managing phenylamide-resistant pathogen populations and delaying the development of resistance to this compound itself.[4][7] Studies have shown that adding this compound to seed treatments provides effective disease control where metalaxyl/mefenoxam-resistant strains are present.[4]
Conclusion
This compound is a highly effective fungicide for the control of oomycete pathogens, offering a distinct mode of action from the established phenylamides, metalaxyl and mefenoxam.
-
Superiority in Resistant Populations : this compound demonstrates clear advantages in environments where resistance to metalaxyl and mefenoxam is prevalent.[4][7]
-
Broad-Spectrum Control in Mixtures : When used in combination with metalaxyl or mefenoxam, this compound can provide a broader spectrum of control and enhanced efficacy against a range of Pythium and Phytophthora species.[1][8]
-
Yield Protection : Field data confirms that the inclusion of this compound in seed treatment programs can lead to significantly improved plant stands and higher yields in areas with high disease pressure from oomycetes.[1]
For researchers and drug development professionals, this compound represents a vital tool not only for direct disease control but also as a cornerstone of sustainable, long-term fungicide resistance management strategies.
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 3. pps.agriculturejournals.cz [pps.agriculturejournals.cz]
- 4. epa.gov [epa.gov]
- 5. Control of downy mildew in Lamium - MSU Extension [canr.msu.edu]
- 6. scispace.com [scispace.com]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. mda.state.mn.us [mda.state.mn.us]
- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 11. pomais.com [pomais.com]
- 12. Synthesis and fungicidal activity of this compound against Oomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 14. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 15. ristainolab.cals.ncsu.edu [ristainolab.cals.ncsu.edu]
- 16. researchgate.net [researchgate.net]
Ethaboxam: A Comparative Guide to its Efficacy Against Downy Mildew Pathogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Ethaboxam, a thiazole carboxamide fungicide, and its effectiveness in controlling various downy mildew pathogens. Through a detailed comparison with other commercially available fungicides, supported by experimental data, this document serves as a valuable resource for professionals engaged in the research and development of plant disease management strategies.
Introduction to this compound
This compound is a systemic fungicide belonging to the Fungicide Resistance Action Committee (FRAC) Group 22.[1] Its primary mode of action is the disruption of β-tubulin assembly in mitosis, a critical process for fungal cell division.[1] Additionally, it is believed to have multiple sites of action, including the inhibition of nuclear migration and mitochondrial oxygen consumption.[1] This multifaceted mechanism of action makes it a potent agent against oomycetes, a group of fungus-like organisms that includes the devastating downy mildew pathogens. This compound is effective against a range of diseases, including cucumber downy mildew (Pseudoperonospora cubensis), potato late blight (Phytophthora infestans), and pepper Phytophthora blight (Phytophthora capsici).[2][3]
Comparative Efficacy of this compound
Field trials have consistently demonstrated the efficacy of this compound in controlling downy mildew on various crops. Its performance is often comparable or superior to other standard fungicides.
Performance Against Cucumber Downy Mildew
Table 1: Comparison of Fungicide Efficacy on Cucumber Downy Mildew
| Fungicide | Active Ingredient(s) | Application Rate | Disease Severity (%) | Control Efficacy (%) | Reference |
| This compound | This compound | 125 mg/L | 6.3 - 11.4 | High | [2] |
| 250 mg/L | 5.5 - 9.6 | High | [2] | ||
| Metalaxyl | Metalaxyl | - | - | Lower than this compound in some trials | [2] |
| Fluazinam | Fluazinam | - | - | Comparable to this compound | [2] |
| Orondis Ultra | Oxathiapiprolin + Mandipropamid | - | - | Effective | [4] |
| Presidio | Fluopicolide | - | - | Effective | [4] |
| Ranman | Cyazofamid | - | - | Effective | [4] |
| Revus | Mandipropamid | - | - | Effective | [4] |
Note: "-" indicates that specific data was not available in the cited sources. Efficacy is described qualitatively based on the reports.
Performance Against Potato Late Blight and Pepper Phytophthora Blight
This compound has also shown strong performance against other significant oomycete pathogens.
Table 2: Efficacy of this compound on Potato Late Blight and Pepper Phytophthora Blight
| Pathogen | Crop | Fungicide | Application Rate | Outcome | Reference |
| Phytophthora infestans | Potato | This compound | 250 mg/L | Better than Metalaxyl, as effective as Fluazinam | [2] |
| Phytophthora capsici | Pepper | This compound | 250 mg/L | Comparable to commercial standards | [2] |
Experimental Protocols
The following is a generalized methodology for conducting field trials to evaluate the efficacy of fungicides like this compound against downy mildew.
Experimental Design and Treatment Application
-
Plot Establishment: Field plots are established in areas with a history of downy mildew incidence. A randomized complete block design with multiple replications is typically used to minimize the effects of field variability.
-
Inoculation (if necessary): In the absence of natural infection, plants are artificially inoculated with a suspension of downy mildew sporangia.
-
Fungicide Application:
-
Fungicides are applied as a foliar spray until dripping off.
-
Applications typically begin before the onset of disease symptoms or at the very early stages of disease development.
-
Treatments are repeated at regular intervals, commonly every 7 to 10 days, depending on the disease pressure and weather conditions.
-
A control group receives no fungicide treatment.
-
Disease Assessment
-
Disease Severity Rating: Disease severity is assessed visually on a regular basis. This is often done by estimating the percentage of leaf area affected by downy mildew symptoms.
-
Data Analysis: The collected data is used to calculate the Area Under the Disease Progress Curve (AUDPC), which provides a quantitative measure of disease development over time. The efficacy of each fungicide is determined by comparing the disease severity in the treated plots to the untreated control.
Mechanism of Action and Signaling Pathways
This compound's primary mode of action is the disruption of microtubule dynamics, which are essential for various cellular processes in oomycetes, including mitosis and maintenance of cell structure.
Caption: Mechanism of action of this compound in an oomycete cell.
Experimental and Logical Workflows
The evaluation of a fungicide's efficacy follows a structured workflow from initial laboratory assays to large-scale field trials.
Caption: Generalized workflow for fungicide efficacy validation.
Conclusion
This compound demonstrates high efficacy against a range of downy mildew pathogens, positioning it as a valuable tool in integrated disease management programs. Its unique mode of action provides an alternative to fungicides with a higher risk of resistance development. The data presented in this guide, compiled from various field studies, supports the robust performance of this compound in comparison to other established fungicides. For researchers and professionals in drug development, this compound represents a significant option for the effective and sustainable control of oomycete-driven plant diseases.
References
Ethaboxam vs. Other FRAC Group 22 Fungicides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ethaboxam and other fungicides belonging to the Fungicide Resistance Action Committee (FRAC) Group 22. These fungicides are distinguished by their specific mode of action, targeting the cytoskeleton of oomycete pathogens. This document summarizes key performance data, details experimental methodologies for fungicide evaluation, and illustrates the relevant signaling pathways to aid in research and development.
Performance Data: this compound and Zoxamide
FRAC Group 22 currently includes two key active ingredients used for the control of oomycetes: this compound and Zoxamide.[1][2] The following tables summarize their efficacy, presented as the half-maximal effective concentration (EC50), against various economically important plant pathogens. Lower EC50 values indicate higher fungicidal activity.
| Fungicide | Pathogen | EC50 (µg/mL) | Reference |
| This compound | Phytophthora nagaii | 0.01782 - 0.02356 (mean: 0.02065) | [3] |
| This compound | Phytophthora tentaculata | 0.06527 - 0.08145 (mean: 0.07452) | [3] |
| This compound | Pythium ultimum (Metalaxyl-Sensitive) | 0.012 - 0.183 | [4] |
| This compound | Pythium ultimum (Metalaxyl-Resistant) | 11.35 - 49.96 | [4] |
| This compound | Bremia lactucae | 0.017 - 0.069 (mean: 0.035) | [4] |
| This compound | Phytophthora infestans (MIC) | 0.1 - 0.5 | |
| This compound | Phytophthora capsici (MIC) | 1.0 - 5.0 | |
| Zoxamide | Phytophthora capsici | 0.023 - 0.383 (mean: 0.114) | [5] |
Table 1: Comparative Efficacy (EC50 values) of FRAC Group 22 Fungicides against various Oomycete Pathogens.
Mode of Action and Resistance
This compound and Zoxamide share a common mode of action: they inhibit the polymerization of β-tubulin, a critical component of the cytoskeleton in oomycetes.[6][7] This disruption of microtubule assembly interferes with mitosis and cell division, ultimately leading to the inhibition of fungal growth.[8][9] The binding site for these benzamide fungicides is believed to be the colchicine site on β-tubulin.[10]
The risk of resistance development to FRAC Group 22 fungicides is considered low to medium.[11] However, resistance has been documented in some pathogens. For instance, a point mutation (C239S) in the β-tubulin gene has been shown to confer insensitivity to this compound in certain Pythium species. Similarly, mutations at positions E198A, E198K, F200Y, and T351I in the β-tubulin gene have been associated with Zoxamide resistance in Phytophthora capsici.[5]
Experimental Protocols
The following methodologies are commonly employed for the evaluation of fungicide efficacy against oomycete pathogens.
In Vitro Fungicide Efficacy Screening
1. Amended Agar Medium Assay: This is a standard method for determining the inhibitory effect of a fungicide on the mycelial growth of a pathogen.[12]
-
Media Preparation: A suitable culture medium, such as potato dextrose agar (PDA) or V8 juice agar, is prepared and autoclaved.
-
Fungicide Incorporation: The test fungicide is dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and added to the molten agar at various concentrations. A control group with the solvent alone is also prepared.
-
Inoculation: Mycelial plugs (typically 5 mm in diameter) from an actively growing culture of the target oomycete are placed in the center of the fungicide-amended agar plates.
-
Incubation: The plates are incubated in the dark at an optimal temperature for the specific pathogen (e.g., 20-25°C).
-
Data Collection and Analysis: The diameter of the fungal colony is measured at regular intervals. The percentage of growth inhibition is calculated relative to the control. The EC50 value is then determined by probit analysis or by plotting the inhibition percentage against the logarithm of the fungicide concentration.[13]
2. High-Throughput Microtiter-Based Assay: This method allows for the rapid screening of a large number of fungicide concentrations or isolates.[12][14]
-
Inoculum Preparation: A zoospore suspension or a mycelial slurry of the oomycete is prepared.
-
Assay Setup: A 96-well microtiter plate is filled with a liquid culture medium amended with a serial dilution of the fungicide.
-
Inoculation: A standardized amount of the inoculum is added to each well.
-
Incubation: The plate is incubated under controlled conditions.
-
Data Measurement: Fungal growth is quantified by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
Data Analysis: The EC50 values are calculated based on the dose-response curves generated from the OD measurements.
In Vivo and Field Efficacy Trials
-
Plant Material and Pathogen Inoculation: Healthy, susceptible host plants are grown under controlled greenhouse conditions or in designated field plots. The plants are then inoculated with a standardized suspension of zoospores or mycelial fragments of the target pathogen.
-
Fungicide Application: The test fungicide is applied to the plants at specified rates and timings (e.g., preventatively or curatively).
-
Environmental Conditions: The experimental conditions (temperature, humidity, light) are maintained to be conducive for disease development.
-
Disease Assessment: The severity of the disease is assessed at regular intervals using a standardized rating scale (e.g., percentage of leaf area affected).
-
Data Analysis: The efficacy of the fungicide is determined by comparing the disease severity in the treated plants to that in the untreated control plants. Data on yield may also be collected in field trials.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mode of action of FRAC Group 22 fungicides and a typical experimental workflow for fungicide evaluation.
Figure 1: Signaling pathway of FRAC Group 22 fungicides.
Figure 2: Experimental workflow for fungicide evaluation.
References
- 1. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frac.info [frac.info]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Oomycete Fungicide for Plant Research [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mda.state.mn.us [mda.state.mn.us]
- 7. researchgate.net [researchgate.net]
- 8. syngentaornamentals.co.uk [syngentaornamentals.co.uk]
- 9. Crop Protection Network [cropprotectionnetwork.org]
- 10. researchgate.net [researchgate.net]
- 11. ipm.ifas.ufl.edu [ipm.ifas.ufl.edu]
- 12. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 13. journaljsrr.com [journaljsrr.com]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Ethaboxam and Mandipropamid for the Management of Oomycete Pathogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of two prominent oomycete-targeting fungicides: Ethaboxam and Mandipropamid. The information presented herein is curated to assist researchers, scientists, and professionals in the field of drug development in understanding the nuanced differences in their efficacy, mechanisms of action, and experimental validation.
Overview of this compound and Mandipropamid
Oomycetes, or water molds, are a group of destructive eukaryotic microorganisms responsible for significant economic losses in agriculture. Key pathogens among this group include species from the genera Phytophthora and Pythium. This compound and Mandipropamid are two widely used fungicides with distinct modes of action that have proven effective in controlling oomycete-incited diseases.
This compound , a thiazole carboxamide fungicide, is categorized under the Fungicide Resistance Action Committee (FRAC) Group 22. Its primary mode of action involves the disruption of β-tubulin assembly during mitosis.[1] This interference with microtubule organization is crucial for various cellular processes in oomycetes, including nuclear migration.
Mandipropamid , a carboxylic acid amide (CAA) fungicide belonging to FRAC Group 40, employs a different strategy. It specifically targets and inhibits cellulose synthase-like PiCesA3, an enzyme essential for cell wall biosynthesis in oomycetes.[2][3] This targeted inhibition leads to the disruption of the pathogen's structural integrity.
Comparative Efficacy: A Quantitative Analysis
The following tables summarize the in vitro efficacy of this compound and Mandipropamid against various oomycete species, primarily focusing on the half-maximal effective concentration (EC50) values, which represent the concentration of the fungicide required to inhibit 50% of the mycelial growth.
Table 1: Comparative EC50 Values (µg/mL) of this compound and Mandipropamid against Phytophthora Species
| Oomycete Species | This compound (µg/mL) | Mandipropamid (µg/mL) | Reference |
| Phytophthora cinnamomi | 0.017 - 0.069 (Mean: 0.035) | 0.003 - 0.011 (Mean: 0.005) | [4][5] |
| Phytophthora citrophthora | 0.005 - 0.130 (Mean: 0.068) | 0.002 - 0.005 (Mean: 0.004) | [6] |
| Phytophthora infestans | 0.1 - 0.5 (MIC) | 0.01 - 0.04 | [7][8] |
| Phytophthora nicotianae | 0.001 - 0.050 (Mean: 0.016) | 0.002 - 0.008 (Mean: 0.005) | [6] |
| Phytophthora syringae | 0.001 - 0.038 (Mean: 0.005) | 0.002 - 0.011 (Mean: 0.003) | [6] |
| Phytophthora capsici | 1.0 - 5.0 (MIC) | Not specified | [7] |
Table 2: Efficacy of this compound and Mandipropamid against Different Life Stages of Oomycetes
| Life Stage | This compound | Mandipropamid |
| Mycelial Growth | Inhibits mycelial growth of Phytophthora and Pythium species.[7] | Strongly inhibits mycelial growth of various Phytophthora species.[4] |
| Sporangia Formation | Not specified | Inhibits sporangia formation in Phytophthora citrophthora. |
| Zoospore Release | Not specified | No effect on zoospore release from sporangia in P. infestans.[2] |
| Cyst Germination | Not specified | Inhibits germination of encysted zoospores in Plasmopara viticola.[9] |
Mechanism of Action: A Deeper Dive
The distinct mechanisms of action of this compound and Mandipropamid are fundamental to their efficacy and have implications for resistance management.
This compound: Disrupting the Cytoskeleton
This compound's fungicidal activity stems from its ability to interfere with the assembly of β-tubulin, a key component of microtubules. Microtubules are dynamic polymers essential for various cellular functions in oomycetes, including chromosome segregation during mitosis and intracellular transport. By disrupting microtubule dynamics, this compound effectively halts cell division and growth.
Caption: Mechanism of this compound action on oomycetes.
Mandipropamid: Compromising the Cell Wall
Mandipropamid targets the biosynthesis of cellulose, a major structural component of the oomycete cell wall.[2] It specifically inhibits the activity of cellulose synthase 3 (CesA3), leading to a weakened cell wall and ultimately causing cell lysis due to internal turgor pressure.[2][3] This mode of action is highly specific to oomycetes as their cell walls are primarily composed of cellulose, unlike fungi which have chitin-based cell walls.
Caption: Mechanism of Mandipropamid action on oomycetes.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section outlines the detailed methodologies for key experiments.
In Vitro Efficacy Assay (EC50 Determination)
This protocol is a standard method for determining the concentration of a fungicide that inhibits the mycelial growth of an oomycete by 50%.
Caption: Workflow for EC50 determination of fungicides.
Detailed Steps:
-
Fungicide Stock Solution Preparation: Dissolve the technical grade fungicide in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.
-
Media Preparation: Prepare and autoclave a suitable growth medium for the target oomycete, such as V8 juice agar or corn meal agar.
-
Fungicide-Amended Media: After the agar has cooled to approximately 50-55°C, add the appropriate volume of the fungicide stock solution or its dilutions to achieve the desired final concentrations. Pour the amended agar into sterile Petri dishes.
-
Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the actively growing margin of an oomycete culture onto the center of each fungicide-amended and control plate.
-
Incubation: Incubate the plates in the dark at the optimal growth temperature for the specific oomycete species.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plates reaches the edge of the dish.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition relative to the control. Use statistical software to perform a probit or log-logistic regression analysis to determine the EC50 value.
In Vivo Efficacy Assay (Detached Leaf Assay)
This method assesses the protective and curative activity of a fungicide on host plant tissue.
Caption: Workflow for detached leaf efficacy assay.
Detailed Steps:
-
Plant Material: Use young, fully expanded leaves from healthy, susceptible host plants grown under controlled conditions.
-
Fungicide Application: For protective assays, apply the fungicide at the desired concentration to the leaf surface and allow it to dry before inoculation. For curative assays, inoculate the leaves first and then apply the fungicide after a specific time interval.
-
Inoculum Preparation: Prepare a zoospore or sporangia suspension of the target oomycete in sterile distilled water and adjust the concentration to a standardized level (e.g., 1 x 10^5 spores/mL).
-
Inoculation: Place a droplet of the spore suspension onto the adaxial or abaxial surface of each leaf.
-
Incubation: Place the inoculated leaves in a humid chamber (e.g., a Petri dish with moist filter paper) and incubate at a temperature and light regime conducive to disease development.
-
Disease Assessment: After a suitable incubation period (typically 5-7 days), measure the diameter of the resulting lesions or assess the disease severity using a rating scale.
-
Efficacy Calculation: Calculate the percent disease control relative to the untreated, inoculated control leaves.
Conclusion
Both this compound and Mandipropamid are highly effective fungicides against a range of oomycete pathogens. Their distinct modes of action provide valuable tools for integrated pest management and resistance management strategies. Mandipropamid generally exhibits lower EC50 values against many Phytophthora species, indicating higher intrinsic activity. This compound, with its unique target site in the cytoskeleton, offers an alternative mechanism of control, which is particularly important for rotational programs to mitigate the development of fungicide resistance. The choice between these two fungicides will depend on the target pathogen, the specific crop, and the prevailing resistance management guidelines. Further research into the synergistic or antagonistic interactions of these compounds in combination therapies could provide even more robust and sustainable disease control strategies.
References
- 1. mda.state.mn.us [mda.state.mn.us]
- 2. Mandipropamid targets the cellulose synthase‐like PiCesA3 to inhibit cell wall biosynthesis in the oomycete plant pathogen, Phytophthora infestans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. researchgate.net [researchgate.net]
- 7. Genetics, Biology, and Pathology of Oomycete Plant Pathogens - UNIVERSITY OF CALIFORNIA, RIVERSIDE [portal.nifa.usda.gov]
- 8. Molecular Genetics of Pathogenic Oomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Synergistic Action of Ethaboxam in Fungicide Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of Ethaboxam when combined with other fungicides for the control of oomycete pathogens. The data presented is compiled from key research findings, offering a detailed look at the enhanced efficacy of these combinations in both laboratory and field settings. This document is intended to support research and development efforts in the agricultural and pharmaceutical sectors.
Enhanced Efficacy of this compound in Combination with Metalaxyl
This compound, a Group 22 fungicide, is known to disrupt β-tubulin assembly in mitosis. When combined with fungicides from other groups, such as the phenylamides (Group 4), which includes metalaxyl and mefenoxam, a synergistic effect is observed, leading to improved control of various oomycete pathogens. This synergy is particularly effective against species of Phytophthora, Pythium, and Phytopythium, which are responsible for significant crop damage worldwide.
A key study by Scott et al. (2020) demonstrated that a combination of this compound and metalaxyl as a soybean seed treatment was more effective in managing certain Pythium and Phytopythium species than either fungicide used alone.[1] This enhanced efficacy translated to tangible benefits in agricultural settings.
Field Performance Data
Field trials conducted by Scott et al. (2020) evaluated the impact of various fungicide seed treatments on soybean stand and yield across multiple environments in Ohio. The results indicated that in environments conducive to seedling diseases, the combination of this compound with metalaxyl or mefenoxam provided a significant advantage over treatments containing only metalaxyl or mefenoxam.
Table 1: Effect of Fungicide Seed Treatments on Soybean Stand in Ohio Field Environments (2014-2015)
| Treatment | Active Ingredient(s) | Rate (mg a.i./seed) | Mean Stand (plants/ha) | % Increase vs. Untreated |
| Untreated Control | - | - | 258,200 | - |
| Metalaxyl | Metalaxyl | 0.03 | 289,100 | 12.0% |
| Mefenoxam | Mefenoxam | 0.03 | 291,500 | 12.9% |
| This compound + Metalaxyl | This compound + Metalaxyl | 0.04 + 0.03 | 315,600 | 22.2% |
| Pyraclostrobin + Metalaxyl | Pyraclostrobin + Metalaxyl | 0.03 + 0.03 | 301,000 | 16.6% |
Data summarized from Scott et al. (2020). In three of the eight environments, the this compound-containing treatment resulted in significantly greater stands compared to treatments with metalaxyl or mefenoxam alone.[1]
Table 2: Effect of Fungicide Seed Treatments on Soybean Yield in Ohio Field Environments (2014-2015)
| Treatment | Active Ingredient(s) | Rate (mg a.i./seed) | Mean Yield ( kg/ha ) | % Increase vs. Untreated |
| Untreated Control | - | - | 3,850 | - |
| Metalaxyl | Metalaxyl | 0.03 | 4,010 | 4.2% |
| Mefenoxam | Mefenoxam | 0.03 | 4,050 | 5.2% |
| This compound + Metalaxyl | This compound + Metalaxyl | 0.04 + 0.03 | 4,280 | 11.2% |
| Pyraclostrobin + Metalaxyl | Pyraclostrobin + Metalaxyl | 0.03 + 0.03 | 4,120 | 7.0% |
Data summarized from Scott et al. (2020). In three of the eight environments, the this compound-containing treatment resulted in significantly greater yields compared to treatments with metalaxyl or mefenoxam alone.[1]
Experimental Protocols
Field Evaluation of Fungicide Seed Treatments
The following methodology is based on the field trials conducted by Scott et al. (2020) to evaluate the efficacy of fungicide seed treatments on soybean.
1. Experimental Design:
-
Field plots were established in multiple locations across Ohio with a history of seedling diseases caused by oomycetes.
-
A randomized complete block design with at least four replications per treatment was used.
-
Plots consisted of four rows, each 7.6 meters long, with a row spacing of 38.1 cm.
2. Seed Treatment Application:
-
Certified soybean seeds of a susceptible cultivar were used.
-
Fungicide treatments were applied to the seeds at the specified rates (mg a.i./seed) using a commercial seed treater to ensure uniform coverage.
-
An untreated control was included for comparison.
3. Planting and Field Management:
-
Seeds were planted at a rate of 4.1 seeds per 30.5 cm of row.
-
Standard agronomic practices for soybean cultivation, including fertilization and weed control, were followed.
4. Data Collection:
-
Stand Count: The number of emerged soybean plants in a designated length of the center two rows of each plot was counted 21 days after planting and converted to plants per hectare.
-
Yield: The center two rows of each plot were harvested at maturity, and the grain yield was adjusted to 13% moisture content and reported in kilograms per hectare.
5. Statistical Analysis:
-
Data were subjected to analysis of variance (ANOVA) to determine the effect of the fungicide treatments.
-
Mean separation tests (e.g., Fisher's Protected LSD) were used to compare treatment means at a significance level of P < 0.05.
Laboratory Seed Plate Assay for Fungicide Efficacy
The seed plate assay, as described by Scott et al. (2020), provides a controlled method for evaluating the efficacy of fungicide seed treatments against specific oomycete pathogens.
1. Isolate Preparation:
-
Cultures of the target oomycete pathogens (Phytophthora, Pythium, or Phytopythium species) were grown on V8 agar medium.
2. Seed Treatment:
-
Soybean seeds were treated with the respective fungicide formulations as described in the field trial protocol.
3. Assay Setup:
-
Sterile petri dishes (100 mm) were filled with a layer of sterile, moistened sand.
-
Ten treated soybean seeds were placed on the sand surface in each petri dish.
-
A mycelial plug (5 mm diameter) from an actively growing oomycete culture was placed in the center of the dish.
-
Each treatment was replicated four times.
4. Incubation:
-
The petri dishes were incubated in the dark at a controlled temperature (e.g., 20-25°C) for 7 to 14 days, depending on the pathogen.
5. Disease Assessment:
-
After the incubation period, each seedling was rated for disease severity on a scale of 1 to 5, where 1 = healthy seedling and 5 = dead seed or seedling.
-
A disease severity index (DSI) was calculated for each treatment.
Mode of Action: Disruption of β-Tubulin Assembly
This compound's fungicidal activity stems from its ability to interfere with the assembly of β-tubulin, a critical component of microtubules in oomycete cells. Microtubules are essential for various cellular processes, including mitosis (cell division) and the maintenance of cell structure. By disrupting β-tubulin polymerization, this compound effectively halts these vital functions, leading to the inhibition of fungal growth and development. The combination with a fungicide like metalaxyl, which inhibits RNA polymerase I, creates a multi-pronged attack on the pathogen, enhancing the overall efficacy and potentially reducing the likelihood of resistance development.
References
Validating Ethaboxam's Target Site Across Oomycete Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ethaboxam's performance against various oomycete species, detailing its target validation and offering insights into its efficacy relative to other oomycete control agents. The information is supported by experimental data and detailed protocols to assist in research and development.
This compound's Primary Target: β-Tubulin
This compound is classified under the Fungicide Resistance Action Committee (FRAC) Group 22, targeting the assembly of β-tubulin during mitosis.[1] Its primary mode of action is the disruption of microtubule formation, which is essential for nuclear division and other vital cellular processes in oomycetes.[2][3][4] This disruption ultimately leads to the inhibition of mycelial growth and sporulation.[5] While β-tubulin is the confirmed primary target, some studies suggest that this compound may have multiple sites of action, including the inhibition of nuclear migration and mitochondrial oxygen consumption.[1]
Validating the Target Site: Methodologies
Validating the binding and effect of this compound on β-tubulin involves a combination of molecular, genetic, and biochemical approaches.
Experimental Workflow for Target Site Validation
Caption: Workflow for validating the β-tubulin target site of this compound.
Detailed Experimental Protocols:
-
β-Tubulin Gene Sequencing and Comparative Analysis:
-
Objective: To identify conserved regions and potential mutation sites in the β-tubulin gene across different oomycete species.
-
Protocol:
-
Isolate genomic DNA from various oomycete species.
-
Amplify the full-length β-tubulin gene using conserved primers.
-
Sequence the amplified PCR products.
-
Align the obtained sequences with known β-tubulin sequences from other eukaryotes to identify conserved domains and species-specific variations.
-
Pay close attention to regions homologous to the colchicine-binding site, where benzamides like zoxamide (structurally related to this compound) are known to bind.[5]
-
-
-
Generation and Analysis of Resistant Mutants:
-
Objective: To correlate specific mutations in the β-tubulin gene with this compound resistance.
-
Protocol:
-
Generate this compound-resistant mutants of a sensitive oomycete species by continuous exposure to increasing concentrations of the fungicide or through UV mutagenesis.
-
Isolate resistant strains and determine their EC50 values for this compound.
-
Sequence the β-tubulin gene from these resistant isolates to identify mutations.
-
A frequently observed mutation conferring resistance to benzamides in oomycetes is at codon 239 (e.g., C239S).[1]
-
-
-
In Vitro Fungicide Sensitivity Assays (Mycelial Growth Inhibition):
-
Objective: To quantify the inhibitory effect of this compound on the mycelial growth of different oomycete species.
-
Protocol (Amended Agar Method):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Incorporate serial dilutions of the this compound stock solution into a molten agar medium (e.g., V8 juice agar or potato dextrose agar) to achieve a range of final concentrations.
-
Pour the amended agar into Petri dishes.
-
Inoculate the center of each plate with a mycelial plug from an actively growing culture of the target oomycete.
-
Incubate the plates at the optimal growth temperature for the respective species.
-
Measure the colony diameter at regular intervals until the colony in the control (no fungicide) plate reaches the edge.
-
Calculate the percentage of mycelial growth inhibition relative to the control and determine the EC50 value (the effective concentration that inhibits growth by 50%).
-
-
Comparative Efficacy of this compound
The efficacy of this compound varies among different oomycete species. While highly effective against many Phytophthora and Pythium species, some species exhibit inherent insensitivity.
Quantitative Efficacy Data of this compound and Other Oomycides
| Oomycete Species | Fungicide | EC50 (µg/mL) | Reference(s) |
| Phytophthora nagaii | This compound | 0.01782 - 0.02356 | [6] |
| Metalaxyl | 0.02468 - 0.08478 | [6] | |
| Dimethomorph | 0.6478 - 0.7202 | [6] | |
| Picarbutrazox | 0.00007 - 0.00021 | [6] | |
| Phytophthora tentaculata | This compound | 0.06527 - 0.08145 | [6] |
| Metalaxyl | 0.16966 - 0.39068 | [6] | |
| Dimethomorph | 0.49248 - 0.63706 | [6] | |
| Picarbutrazox | 0.00264 - 0.00536 | [6] | |
| Phytophthora cinnamomi | This compound | 0.017 - 0.069 | |
| Mefenoxam | 0.023 - 0.138 | ||
| Mandipropamid | 0.003 - 0.011 | ||
| Oxathiapiprolin | 0.0002 - 0.0007 | ||
| Pythium ultimum (sensitive) | This compound | 0.012 - 0.183 | [1] |
| Pythium ultimum (resistant) | This compound | 11.35 - 49.96 | [1] |
| Bremia lactucae | This compound | 0.017 - 0.069 | [1] |
Minimum Inhibitory Concentration (MIC) Data
| Oomycete Species | MIC (mg/L) | Reference(s) |
| Phytophthora infestans | 0.1 - 0.5 | [1][7][8] |
| Phytophthora capsici | 1.0 - 5.0 | [1][7] |
Resistance to this compound
Resistance to this compound in some oomycete species is not necessarily acquired but can be inherent.[9] This inherent insensitivity has been linked to specific mutations in the β-tubulin gene. For instance, a C239S mutation in the β-tubulin of certain Pythium species has been shown to coincide with insensitivity to this compound.[1] This highlights the importance of species-level identification and sensitivity testing when considering this compound for disease management.
Mechanism of Action and Resistance
Caption: this compound's mechanism and resistance in oomycetes.
Alternative Oomycete Control Agents
Several other fungicides with different modes of action are used to control oomycete pathogens. A multi-pronged approach using fungicides with different FRAC codes is crucial for effective and sustainable disease management and to mitigate the development of resistance.
-
Phenylamides (FRAC Group 4): Includes metalaxyl and mefenoxam. These inhibit ribosomal RNA synthesis.[2] Resistance to phenylamides is a known issue in some oomycete populations.
-
Quinone outside Inhibitors (QoIs) (FRAC Group 11): Includes azoxystrobin and pyraclostrobin. They inhibit mitochondrial respiration.[2] High risk of resistance development.[2]
-
Carbamates (FRAC Group 28): Includes propamocarb. These affect membrane integrity and fatty acid synthesis.
-
Carboxylic Acid Amides (CAAs) (FRAC Group 40): Includes mandipropamid and dimethomorph. They inhibit cellulose synthase.
-
Oxysterol-binding protein inhibitors (OSBPIs) (FRAC Group 49): Includes oxathiapiprolin. A newer class of fungicides with high efficacy against many oomycetes.
The combination of this compound with fungicides from other groups, such as metalaxyl, can provide a broader spectrum of control and help manage resistance.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and sequence analysis of a beta-tubulin gene from arbuscular mycorrhizal fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cancer Cells Acquire Mitotic Drug Resistance Properties Through Beta I-Tubulin Mutations and Alterations in the Expression of Beta-Tubulin Isotypes | PLOS One [journals.plos.org]
- 5. Phylogenomic Reconstruction of the Oomycete Phylogeny Derived from 37 Genomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. www3.botany.ubc.ca [www3.botany.ubc.ca]
- 8. researchgate.net [researchgate.net]
- 9. GraphViz Examples and Tutorial [graphs.grevian.org]
- 10. The Roles of β-Tubulin Mutations and Isotype Expression in Acquired Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomics of Fungicide-Treated Phytophthora: A Guide for Researchers
A detailed analysis of gene expression changes in Phytophthora species in response to various fungicides, providing insights into their modes of action and potential resistance mechanisms. This guide offers a comparative look at the transcriptomic effects of different fungicide classes, with a special focus on the known mechanism of Ethaboxam.
Introduction
Phytophthora, a genus of destructive oomycete plant pathogens, is responsible for significant economic losses in agriculture worldwide. Fungicides are a primary tool for managing Phytophthora diseases, but the emergence of resistant strains necessitates a deeper understanding of their modes of action. This guide provides a comparative overview of the transcriptomic responses of Phytophthora species to different fungicides. While direct transcriptomic data for the fungicide this compound is not publicly available, this guide will compare its known mechanism of action—disruption of microtubule assembly—with the transcriptomic effects of other fungicides for which data exists. This comparative approach aims to provide researchers, scientists, and drug development professionals with a valuable resource for understanding fungicide efficacy and developing novel control strategies.
Fungicide Mode of Action and Transcriptomic Response: A Comparative Overview
Fungicides combat Phytophthora through various mechanisms, each eliciting a unique transcriptomic response from the pathogen. Understanding these responses can reveal the intricate cellular processes affected by the fungicide and highlight potential genes involved in resistance.
This compound: A Focus on Microtubule Disruption
This compound is a fungicide that specifically targets the microtubule assembly in oomycetes.[1] Microtubules are essential components of the cytoskeleton, playing crucial roles in cell division, motility, and intracellular transport. By disrupting microtubule formation, this compound effectively inhibits the growth and development of Phytophthora. While specific transcriptomic studies on this compound-treated Phytophthora are not yet available, its mode of action suggests that genes involved in cytoskeletal organization, cell cycle regulation, and transport processes would be significantly affected.
Comparative Fungicides: Transcriptomic Insights
To provide a comparative context, this guide summarizes the transcriptomic effects of two other fungicides with different modes of action: Dimethomorph and Mancozeb.
-
Dimethomorph: This fungicide targets cell wall synthesis in oomycetes. A study on Phytophthora parasitica treated with dimethomorph revealed significant changes in the expression of 832 genes, with 365 being up-regulated and 467 down-regulated.[2] These genes are primarily associated with cell wall organization, membrane permeability, and oxidative stress response.[2]
-
Mancozeb: As a multi-site inhibitor, mancozeb affects various metabolic processes in pathogens. Transcriptomic analysis of Phytophthora infestans exposed to mancozeb highlighted the role of ATP-binding cassette (ABC) transporters and endocytosis pathways in the development of resistance.[3]
The following table summarizes the key transcriptomic findings for these comparative fungicides.
Quantitative Data Summary
| Fungicide | Phytophthora Species | Number of Differentially Expressed Genes (DEGs) | Key Affected Pathways/Gene Ontology (GO) Terms | Reference |
| Dimethomorph | P. parasitica | 832 (365 up, 467 down) | Cell wall synthesis, cell membrane permeability, oxidative stress | [2] |
| Mancozeb | P. infestans | Not specified | ATP-binding cassette (ABC) transporters, endocytosis | [3] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and comparison of transcriptomic studies. The following sections outline the methodologies used in the cited studies on Dimethomorph and Mancozeb.
Transcriptomic Analysis of Dimethomorph-Treated Phytophthora parasitica[2]
-
Isolate and Culture Conditions: Phytophthora parasitica was cultured on a suitable medium.
-
Fungicide Treatment: Mycelia were treated with dimethomorph at a specified concentration. A control group was treated with a solvent-only solution.
-
RNA Extraction and Sequencing: Total RNA was extracted from both treated and control mycelia. The quality and quantity of RNA were assessed, followed by library preparation and sequencing using the Illumina platform.[2]
-
Data Analysis: The raw sequencing reads were processed to remove low-quality reads and adapters. The clean reads were then mapped to the P. parasitica reference genome. Differential gene expression analysis was performed to identify genes with significant changes in expression between the dimethomorph-treated and control groups. Gene Ontology (GO) and pathway enrichment analyses were conducted to understand the biological functions of the differentially expressed genes.[2]
Transcriptomic Analysis of Mancozeb-Treated Phytophthora infestans[3]
-
Isolate Acclimation and Treatment: Phytophthora infestans isolates, both sensitive and resistant to mancozeb, were cultured on rye B agar plates. For the experiment, isolates were grown on plates with and without 10 µg/mL mancozeb.[3]
-
Sample Collection and RNA Sequencing: Mycelia were collected from the plates after 6 days of cultivation at 19°C in the dark. The collected samples were immediately frozen in liquid nitrogen for RNA extraction. Twelve samples (four treatments with three replicates each) were sent for transcriptome sequencing.[3]
-
Data Analysis: The transcriptomic data from the different treatments (sensitive and resistant isolates with and without mancozeb) were analyzed to identify genes and pathways contributing to mancozeb resistance.[3]
Visualizing Molecular Mechanisms and Workflows
Diagrams are powerful tools for illustrating complex biological pathways and experimental procedures. The following diagrams were generated using the DOT language to visualize the proposed signaling pathway affected by this compound and a general workflow for comparative transcriptomics of fungicide-treated Phytophthora.
Caption: Proposed signaling pathway of this compound in Phytophthora, leading to growth inhibition.
Caption: A general experimental workflow for comparative transcriptomics of fungicide-treated Phytophthora.
Conclusion
This comparative guide highlights the power of transcriptomics in elucidating the molecular mechanisms of fungicide action against Phytophthora. While direct transcriptomic data for this compound is a clear research gap, the comparison with fungicides like Dimethomorph and Mancozeb provides a valuable framework for understanding the diverse cellular responses to chemical treatments. The detailed protocols and visual workflows presented here serve as a practical resource for researchers aiming to conduct similar studies and contribute to the development of more effective and sustainable strategies for managing Phytophthora diseases. Future research focusing on the transcriptomic effects of this compound and other microtubule-disrupting fungicides will be crucial for a more complete understanding of their mode of action and for combating the threat of fungicide resistance.
References
- 1. tandfonline.com [tandfonline.com]
- 2. RNA-seq analysis of the response of plant-pathogenic oomycete Phytophthora parasitica to the fungicide dimethomorph | Revista Argentina de Microbiología / Argentinean Journal of Microbiology [elsevier.es]
- 3. Rise and Fall of Phytophthora infestans Resistance to Non-Specific Fungicide in Experimental Populations [mdpi.com]
Ethaboxam Formulations: A Comparative Guide for Oomycete Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ethaboxam's performance in field trials, primarily focusing on its role as a seed treatment for controlling Oomycete pathogens such as Phytophthora and Pythium. The data presented is synthesized from multiple research studies to offer a comprehensive overview for researchers and professionals in drug development.
Performance in Field Trials
This compound has demonstrated significant efficacy in controlling Oomycete diseases, particularly when used as a seed treatment in soybeans. Field experiments have consistently shown its ability to protect early-season plant stands.
A key advantage of this compound is its effectiveness against Oomycete species that have developed insensitivity to other commonly used fungicides like metalaxyl and mefenoxam.[1][2] However, for broad-spectrum protection against a wider range of Oomycetes, it is often recommended to use this compound in combination with metalaxyl or mefenoxam.[1][2][3]
The performance of this compound can be influenced by environmental factors and the specific crop variety. For instance, in soybean field trials, the benefits of this compound treatment were more pronounced in locations with high disease pressure.[1][2] Furthermore, the level of partial resistance in the soybean cultivar plays a role in the overall effectiveness of the treatment.[1][2]
Quantitative Data Summary
The following tables summarize data from various field trials, comparing this compound formulations (often in combination with other fungicides) to untreated controls and other treatments.
Table 1: Effect of this compound Seed Treatment on Soybean Stand Count in Fields Inoculated with Phytophthora spp.
| Treatment | Location/Year | Soybean Line Resistance | Stand Count (plants/plot) | % Increase vs. Control |
| Untreated Control | Illinois 2017 | No Resistance Gene | Varies by specific trial | N/A |
| This compound + Metalaxyl | Illinois 2017 | No Resistance Gene | Increased | Significant |
| Untreated Control | Iowa 2018 | Rps1k | Varies by specific trial | N/A |
| This compound + Metalaxyl | Iowa 2018 | Rps1k | Increased | Significant |
Note: Data synthesized from studies indicating significant stand increases without providing specific mean values in the abstract. "Increased" and "Significant" are based on the qualitative descriptions in the cited sources.[1][2]
Table 2: Impact of this compound on Soybean Yield in Fields with Phytophthora Root Rot History
| Treatment | Location/Year | Soybean Line Resistance | Yield Effect |
| Untreated Control | Inoculated Fields (Illinois/Iowa) | Various | Baseline |
| This compound + Metalaxyl | Inoculated Fields (Illinois/Iowa) | Various | Significant Increase |
| Untreated Control | Non-Inoculated Fields (Nebraska) | Various | Baseline |
| This compound + Metalaxyl | Non-Inoculated Fields (Nebraska) | Various | No Significant Increase |
Note: Yield effects were primarily observed in locations that were inoculated with Phytophthora spp., highlighting the importance of disease pressure for treatment efficacy.[1][2]
Table 3: In Vitro Activity of this compound Against Phytophthora Species
| Pathogen | Number of Isolates | MIC Range (mg/L) | Time for Complete Inactivation (at 10 mg/L) |
| Phytophthora infestans | 9 | 0.1 - 0.5 | 48 hours |
| Phytophthora capsici | 8 | 1.0 - 5.0 | 96 hours |
Source: Data from in vitro tests demonstrating the intrinsic fungicidal activity of this compound.
Experimental Protocols
The following is a generalized experimental protocol for a side-by-side field trial comparison of this compound formulations, based on methodologies described in the cited research.
1. Experimental Design:
-
Layout: Randomized complete block design with multiple replications (typically 3 to 6) is recommended to account for field variability.[4][5]
-
Plots: Consist of multiple rows (e.g., four rows) of a specified length, with alleys between plots and blocks to prevent cross-contamination.
-
Treatments: Include an untreated control, this compound as a standalone treatment (if available), and this compound in combination with other fungicides (e.g., metalaxyl). Commercial standards can also be included for comparison.
2. Site Selection and Preparation:
-
Select fields with a history of Oomycete diseases to ensure sufficient disease pressure for a robust evaluation.
-
Prepare the seedbed according to local agricultural best practices.
3. Seed Treatment and Planting:
-
Treat seeds with the respective fungicide formulations at the recommended rates. For example, a commercial product like Intego Suite Soybeans might be applied at a rate of 3.37 fl oz per 100 lb of seed.[2]
-
Plant seeds at a specified density and depth.
4. Inoculation (Optional but Recommended for High-Pressure Trials):
-
Inoculate the soil with the target pathogen (Phytophthora or Pythium spp.) to ensure consistent disease pressure across all plots.
5. Data Collection:
-
Plant Stand Counts: Assess the number of emerged seedlings at a specific time point after planting (e.g., 14 and 28 days).
-
Disease Severity: Rate the severity of disease symptoms (e.g., root rot, damping-off) at various growth stages.
-
Yield: Harvest the central rows of each plot and measure the grain yield, adjusting for moisture content.
6. Statistical Analysis:
-
Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
Visualizations
Experimental Workflow
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. Crop Protection Network [cropprotectionnetwork.org]
- 4. Field Studies: Replicated Comparisons vs. Side-by-Side Comparisons [extension.sdstate.edu]
- 5. Agronomy eUpdate May 19th, 2017 : Issue 634 [eupdate.agronomy.ksu.edu]
Ethaboxam vs. Newer Fungicides: A Comparative Benchmark for Oomycete Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ethaboxam with recently developed fungicides for the control of oomycetes, a class of destructive plant pathogens. This analysis is based on publicly available experimental data, focusing on in vitro efficacy and modes of action to inform research and development in plant pathology and fungicide discovery.
Executive Summary
This compound is a longtime staple in the management of oomycete pathogens, but a new generation of fungicides with novel modes of action has emerged. This guide benchmarks this compound against two such fungicides, Oxathiapiprolin and Mandipropamid. While this compound remains an effective option, data indicates that Oxathiapiprolin, in particular, exhibits significantly greater in vitro potency against key Phytophthora species. Mandipropamid also demonstrates strong efficacy. Each of these fungicides targets a distinct and vital cellular process in oomycetes, providing diverse options for disease management and resistance mitigation strategies.
Data Presentation: In Vitro Efficacy
The following tables summarize the 50% effective concentration (EC50) values of this compound, Oxathiapiprolin, and Mandipropamid against various Phytophthora species, as determined by mycelial growth inhibition assays. Lower EC50 values indicate higher fungicidal activity.
Table 1: Comparative Efficacy (EC50 in µg/mL) of Fungicides Against Phytophthora cinnamomi
| Fungicide | EC50 Range (µg/mL) | Mean EC50 (µg/mL) |
| This compound | 0.017 - 0.069 | 0.035 |
| Oxathiapiprolin | 0.0002 - 0.0007 | 0.0004 |
| Mandipropamid | 0.003 - 0.011 | 0.005 |
Table 2: Comparative Efficacy (EC50 in µg/mL) of Fungicides Against Other Phytophthora Species
| Fungicide | Pathogen | Mean EC50 (µg/mL) |
| This compound | P. niederhauserii | 0.090 |
| P. mediterranea | 0.064 | |
| P. taxon walnut | 0.174 | |
| Oxathiapiprolin | P. niederhauserii | 0.0003 |
| P. mediterranea | 0.0002 | |
| P. taxon walnut | 0.0003 | |
| Mandipropamid | P. niederhauserii | 0.0105 |
| P. mediterranea | 0.007 | |
| P. taxon walnut | 0.0212 |
Experimental Protocols
The data presented above were generated using established in vitro fungicide sensitivity assays. Below are detailed methodologies for two common approaches.
Amended Agar Medium Assay for Mycelial Growth Inhibition
This method, considered a gold standard, directly assesses the impact of a fungicide on the vegetative growth of the oomycete.
a. Preparation of Fungicide-Amended Media:
-
Prepare a suitable growth medium for the target oomycete (e.g., Potato Dextrose Agar - PDA).
-
Autoclave the medium and allow it to cool to approximately 50-55°C in a water bath.
-
Prepare stock solutions of the test fungicides in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO).
-
Add the required volume of the fungicide stock solution to the molten agar to achieve the desired final concentrations. Ensure thorough mixing.
-
Pour the amended agar into sterile Petri dishes and allow them to solidify.
b. Inoculation and Incubation:
-
From the margin of an actively growing oomycete culture, excise small mycelial plugs (e.g., 5 mm in diameter) using a sterile cork borer.
-
Place a single mycelial plug in the center of each fungicide-amended and control (no fungicide) plate.
-
Incubate the plates in the dark at an optimal temperature for the specific oomycete species (e.g., 20-25°C).
c. Data Collection and Analysis:
-
After a set incubation period (e.g., 4-7 days), measure the diameter of the fungal colony in two perpendicular directions.
-
Calculate the average diameter and subtract the diameter of the initial mycelial plug to determine the net growth.
-
Calculate the percentage of mycelial growth inhibition relative to the control.
-
Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the fungicide concentration and fitting the data to a dose-response curve.
High-Throughput Microtiter-Based Assay
This method allows for the rapid screening of multiple isolates and fungicide concentrations in a liquid medium format.
a. Preparation of Inoculum:
-
Grow the oomycete in a suitable liquid medium.
-
Homogenize the mycelial culture to create a uniform suspension.
b. Assay Setup:
-
In a 96-well microtiter plate, add the desired concentrations of the fungicides to a liquid growth medium.
-
Add a standardized amount of the mycelial suspension to each well.
-
Include appropriate controls (no fungicide and no inoculum).
c. Incubation and Measurement:
-
Incubate the microtiter plate under optimal conditions.
-
Measure oomycete growth at specific time points (e.g., 24, 48, and 72 hours) by reading the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.
d. Data Analysis:
-
Subtract the background OD from the readings of the inoculated wells.
-
Calculate the percentage of growth inhibition for each fungicide concentration compared to the control.
-
Determine the EC50 values as described for the amended agar medium assay.
Mandatory Visualizations
Signaling Pathways and Modes of Action
The following diagrams illustrate the distinct signaling pathways and molecular targets of this compound, Oxathiapiprolin, and Mandipropamid.
Caption: this compound's mode of action via inhibition of β-tubulin assembly.
Caption: Oxathiapiprolin's mode of action targeting the Oxysterol-Binding Protein.
Caption: Mandipropamid's mode of action through inhibition of cellulose synthase.
Experimental Workflow
The following diagram outlines the general workflow for conducting in vitro fungicide sensitivity assays.
Caption: General workflow for in vitro fungicide sensitivity testing.
A Comparative Analysis of Ethaboxam and Oxathiapiprolin for Oomycete Control
A Detailed Guide for Researchers and Crop Protection Professionals
Ethaboxam and oxathiapiprolin represent two distinct and highly effective fungicides developed for the control of oomycete pathogens, a group of destructive water molds responsible for devastating plant diseases such as late blight and downy mildew. While both compounds target this specific class of pathogens, they differ significantly in their chemical nature, mode of action, and spectrum of activity. This guide provides a comprehensive comparison based on available experimental data to assist researchers and drug development professionals in understanding their relative performance and applications.
Section 1: General and Chemical Properties
This compound and oxathiapiprolin belong to different chemical classes and are categorized under distinct Fungicide Resistance Action Committee (FRAC) groups. This differentiation is crucial for designing effective resistance management strategies.
| Feature | This compound | Oxathiapiprolin |
| Chemical Class | Thiazole Carboxamide[1] | Piperidinyl Thiazole Isoxazoline[2][3] |
| FRAC Group | Group 22[1][4] | Group 49 (formerly U15)[2][3] |
| Mode of Action | Inhibition of β-tubulin assembly during mitosis[1][4] | Inhibition of an Oxysterol Binding Protein (OSBP)[2][5][6] |
| Systemicity | Systemic with protective and curative action[1][7] | Systemic, translaminar, and acropetal movement[2][8] |
Section 2: Mechanism of Action
The fundamental difference between this compound and oxathiapiprolin lies in their molecular targets within the oomycete cell.
This compound: As a member of FRAC Group 22, this compound targets the β-tubulin protein.[1][4] By binding to this protein, it disrupts the assembly of microtubules, which are essential components of the cytoskeleton. This interference with microtubule formation inhibits mitosis and cell division, ultimately leading to the death of the pathogen.[1]
Oxathiapiprolin: This fungicide has a novel mode of action, targeting an oxysterol-binding protein (OSBP), and is classified under FRAC Group 49.[2][5][6] OSBPs are crucial for lipid transport, membrane maintenance, and signal transduction within the pathogen's cells.[2][9] By inhibiting OSBP, oxathiapiprolin disrupts these vital processes, affecting multiple stages of the pathogen's life cycle.[2][10]
The following diagrams illustrate the distinct molecular targets and pathways affected by each fungicide.
Section 3: Efficacy and Spectrum of Activity
Both fungicides are highly effective against a range of oomycete pathogens, but there are nuances in their spectrum and potency. Oxathiapiprolin generally demonstrates exceptional activity at extremely low concentrations.
The half-maximal effective concentration (EC₅₀) is a measure of a fungicide's potency. The lower the EC₅₀ value, the more potent the compound. The following table summarizes EC₅₀ values from various studies against key oomycete pathogens.
| Pathogen | This compound (µg/mL) | Oxathiapiprolin (µg/mL) | Reference(s) |
| Phytophthora cinnamomi | 0.035 (mean) | 0.0004 (mean) | |
| Phytophthora citrophthora | 0.068 (mean) | 0.0003 (mean) | [11] |
| Phytophthora nicotianae | Not specified | 0.0001 (mean) | [11] |
| Phytophthora infestans | 0.1 - 0.5 (MIC) | Not specified | [1][12] |
| Phytophthora capsici | 1.0 - 5.0 (MIC) | Not specified | [1][12] |
| Pseudoperonospora cubensis | Not specified | 0.00031 (mycelial development) | |
| Pythium ultimum | Effective | Strong inhibitory activity | [1] |
| Pythium aphanidermatum | Not specified | Ineffective | [13] |
Key Observations:
-
Oxathiapiprolin consistently shows lower EC₅₀ values, indicating significantly higher intrinsic activity against susceptible Phytophthora and downy mildew pathogens compared to this compound.[11]
-
This compound is effective against a broad range of oomycetes including Phytophthora and Pythium species.[1][12]
-
Oxathiapiprolin is highly active against most plant-pathogenic oomycetes but is notably not active against certain Pythium species like Py. aphanidermatum.[3][13]
Section 4: Experimental Protocols
The data presented in this guide is derived from standardized experimental procedures. Below is a detailed methodology for a typical in vitro fungicide efficacy assay.
This protocol is used to determine the EC₅₀ values of fungicides against oomycete pathogens.
-
Pathogen Culture: Isolates of the target oomycete (e.g., Phytophthora cinnamomi) are grown on a suitable sterile medium, such as potato dextrose agar (PDA), at a controlled temperature (e.g., 20-25°C) in the dark.[14][15]
-
Fungicide Stock Solution Preparation: A stock solution of the fungicide is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then serially diluted with sterile distilled water to create a range of test concentrations.[16]
-
Amended Media Preparation: The fungicide dilutions are added to molten PDA after it has been autoclaved and cooled to approximately 45-50°C.[15][16] The amended media is then poured into 90 mm Petri dishes. A control set of plates containing only the solvent (at the highest concentration used) is also prepared.
-
Inoculation: A small mycelial plug (e.g., 5-6 mm in diameter) is taken from the margin of an actively growing pathogen culture and placed in the center of each fungicide-amended and control plate.[14][17]
-
Incubation: The plates are incubated at the optimal growth temperature for the pathogen for a set period (e.g., 4-7 days), or until the mycelial growth in the control plates reaches the edge of the dish.[16][17]
-
Data Collection and Analysis: The diameter of the fungal colony is measured in two perpendicular directions for each plate. The percentage of mycelial growth inhibition is calculated relative to the control. The EC₅₀ value is then determined by performing a probit or logistic regression analysis of the inhibition percentages against the logarithm of the fungicide concentrations.[18]
Section 5: Resistance Management and Conclusion
The distinct modes of action of this compound (FRAC 22) and oxathiapiprolin (FRAC 49) make them valuable tools for integrated pest management (IPM) and fungicide resistance management programs.[1][4] The risk of resistance development to this compound is considered low to medium.[1][19] For oxathiapiprolin, while highly effective, its novel and specific target site means that resistance management is critical to preserve its long-term efficacy. The use of pre-packed mixtures and rotation with fungicides from different FRAC groups is a key strategy.[3]
References
- 1. This compound | Oomycete Fungicide for Plant Research [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Oxathiapiprolin-based fungicides provide enhanced control of tomato late blight induced by mefenoxam-insensitive Phytophthora infestans | PLOS One [journals.plos.org]
- 4. mda.state.mn.us [mda.state.mn.us]
- 5. chemicalwarehouse.com [chemicalwarehouse.com]
- 6. Oxathiapiprolin - Wikipedia [en.wikipedia.org]
- 7. This compound (Ref: LGC 30473) [sitem.herts.ac.uk]
- 8. The Novel Oomycide Oxathiapiprolin Inhibits All Stages in the Asexual Life Cycle of Pseudoperonospora cubensis - Causal Agent of Cucurbit Downy Mildew - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 12. Synthesis and fungicidal activity of this compound against Oomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. DSpace [dr.lib.iastate.edu]
- 15. researchgate.net [researchgate.net]
- 16. In Vitro Evaluation of Azoxystrobin, Boscalid, Fentin-Hydroxide, Propiconazole, Pyraclostrobin Fungicides against Alternaria alternata Pathogen Isolated from Carya illinoinensis in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Evaluation of the Ability of Seven Active Ingredients of Fungicides to Suppress Phytophthora cactorum at Diverse Life Stages, and Variability in Resistance Found among Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. apsjournals.apsnet.org [apsjournals.apsnet.org]
Cross-Species Antifungal Efficacy of Ethaboxam: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of the antifungal activity of Ethaboxam, a thiazole carboxamide fungicide. It is designed to offer an objective overview of its performance against various fungal pathogens, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action and experimental workflows.
Executive Summary
This compound is a targeted fungicide primarily effective against Oomycetes, a class of water molds responsible for significant crop diseases. Its mode of action involves the disruption of β-tubulin assembly during mitosis, a mechanism that distinguishes it from many other fungicides and makes it a valuable tool for resistance management.[1] This guide presents quantitative data on its efficacy, details the experimental protocols used for its evaluation, and provides visual diagrams to illustrate its molecular mechanism and the workflow for its assessment.
Data Presentation: Comparative Antifungal Activity of this compound
The following tables summarize the in vitro antifungal activity of this compound against a range of Oomycete species, expressed in terms of Minimum Inhibitory Concentration (MIC) and 50% Effective Concentration (EC50). These values are critical for understanding the potency and spectrum of this compound's activity.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Phytophthora and Pythium Species
| Fungal Species | Isolate(s) | MIC Range (mg/L) | Reference |
| Phytophthora infestans | 9 isolates | 0.1 - 0.5 | [2][3] |
| Phytophthora capsici | 8 isolates | 1.0 - 5.0 | [2][3] |
| Pythium spp. | Not specified | Effective inhibition observed | [2] |
Table 2: 50% Effective Concentration (EC50) of this compound against Various Oomycete Species
| Fungal Species | Isolate(s) | EC50 Range (µg/mL) | Mean EC50 (µg/mL) | Reference |
| Pythium ultimum (Metalaxyl-Sensitive) | Multiple isolates | 0.012 - 0.183 | - | [3] |
| Pythium ultimum (Metalaxyl-Resistant) | Multiple isolates | 11.35 - 49.96 | - | [3] |
| Bremia lactucae | Multiple isolates | 0.017 - 0.069 | 0.035 | [3] |
| Phytophthora nagaii | KACC45737 | 0.01782 - 0.02356 | 0.02065 | [4] |
| Phytophthora tentaculata | KACC40912 | 0.06527 - 0.08145 | 0.07452 | [4] |
| Phytophthora citrophthora | 62 isolates | - | 0.068 | [5] |
| Phytophthora spp. from citrus | 71 isolates | - | 0.005 | [5] |
| Pythium sylvaticum | Multiple isolates | Variable with temperature | - | [1][6] |
| Pythium torulosum | Multiple isolates | Variable with temperature | - | [1][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Agar Dilution Method for MIC Determination
This method is a standard procedure for determining the minimum inhibitory concentration of an antifungal agent.
Materials:
-
Pure culture of the test fungus
-
This compound stock solution of known concentration
-
Sterile Potato Dextrose Agar (PDA) or other suitable growth medium
-
Sterile petri dishes
-
Sterile distilled water
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Fungicide-Amended Agar: A series of twofold dilutions of the this compound stock solution are prepared in sterile distilled water. Each dilution is then mixed with molten PDA (cooled to approximately 45-50°C) to achieve the desired final concentrations in the agar plates. A control plate containing PDA without this compound is also prepared.
-
Inoculum Preparation: A spore suspension or mycelial plug from the leading edge of an actively growing fungal culture is prepared. For spore suspensions, the concentration is adjusted to a standard level (e.g., 1 x 10^6 spores/mL).
-
Inoculation: A small, standardized volume of the fungal inoculum (e.g., a 5 mm mycelial plug or a spot of spore suspension) is placed onto the center of each this compound-amended and control agar plate.
-
Incubation: The inoculated plates are incubated at an optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.
-
Observation and MIC Determination: The plates are examined for fungal growth after a defined incubation period (e.g., 3-7 days). The MIC is determined as the lowest concentration of this compound that completely inhibits visible mycelial growth.
Mycelial Growth Inhibition Assay for EC50 Determination
This assay is used to quantify the inhibitory effect of a fungicide on the radial growth of a fungus.
Materials:
-
Pure culture of the test fungus
-
This compound stock solution
-
Sterile PDA or other suitable growth medium in petri dishes
-
Sterile cork borer or scalpel
-
Ruler or calipers
-
Incubator
Procedure:
-
Preparation of Fungicide-Amended Plates: As with the agar dilution method, a range of this compound concentrations are incorporated into the agar plates.
-
Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the margin of an actively growing fungal colony and placed mycelium-side down in the center of each fungicide-amended and control plate.
-
Incubation: The plates are incubated under optimal conditions for fungal growth.
-
Measurement of Mycelial Growth: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches a significant portion of the plate's diameter.
-
Calculation of Inhibition and EC50: The percentage of mycelial growth inhibition is calculated for each concentration using the formula:
-
Inhibition (%) = [(dc - dt) / dc] * 100
-
where dc is the average diameter of the colony on the control plate and dt is the average diameter of the colony on the treated plate.
-
-
-
The EC50 value, the concentration of this compound that causes a 50% reduction in mycelial growth, is then determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a regression analysis.
Mandatory Visualization
Signaling Pathway of this compound's Antifungal Action
Caption: Mechanism of this compound's antifungal activity targeting β-tubulin.
Experimental Workflow for Antifungal Activity Assessment
Caption: General workflow for assessing the antifungal activity of this compound.
References
- 1. njccwei.com [njccwei.com]
- 2. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. webstore.ansi.org [webstore.ansi.org]
- 4. soybeanresearchdata.com [soybeanresearchdata.com]
- 5. intertekinform.com [intertekinform.com]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
Quantitative comparison of Ethaboxam persistence in different soil types
Ethaboxam's Persistence in Soil: A Comparative Analysis
This compound, a fungicide crucial for managing Oomycete pathogens, exhibits varying persistence in different soil environments. This guide provides a quantitative comparison of this compound's degradation in diverse soil types, supported by experimental data and detailed methodologies for researchers, scientists, and professionals in drug development.
Quantitative Persistence of this compound in Various Soil Types
The persistence of this compound in soil is significantly influenced by soil properties and environmental conditions. The dissipation half-life (DT50) is a key metric for quantifying this persistence. The following table summarizes the aerobic soil metabolism and terrestrial field dissipation half-lives of this compound in different soil types, compiled from various regulatory and research sources.
| Soil Type | DT50 (days) - Aerobic Soil Metabolism | DT50 (days) - Terrestrial Field Dissipation | Key Soil Properties Influencing Persistence |
| Sandy Loam | 0.9 - 9.6[1] | 2.3 - 11.6[1] | Lower organic matter and clay content can lead to faster degradation. |
| Loam | 0.9 - 9.6[1] | 2.3 - 11.6[1] | Moderate persistence due to balanced texture and organic matter. |
| Clay Loam | 0.9 - 9.6[1] | Not specified | Higher clay and organic matter content may increase adsorption, potentially affecting degradation rates. |
| Sand | Not specified | 2.3 - 11.6[1] | Good aeration can promote aerobic microbial degradation. |
| Loamy Sand | Not specified | Not specified | Generally, lower persistence is expected compared to finer textured soils. |
Under anaerobic conditions, the degradation of this compound is significantly slower, with a reported half-life of 135 days. The soil organic carbon-water partitioning coefficient (Koc) for this compound ranges from 404 to 1,684 mL/g, indicating moderate to low mobility in soil[1].
Factors Influencing this compound Persistence
Several factors inherent to soil composition and environmental conditions can alter the degradation rate of this compound:
-
Soil Texture: The proportion of sand, silt, and clay influences aeration, water movement, and microbial activity, all of which affect degradation rates.
-
Organic Matter: Higher organic matter content can increase the adsorption of this compound, which may either enhance or inhibit microbial degradation depending on the specific conditions.
-
Soil pH: The pH of the soil can affect the chemical stability of this compound and the activity of soil microorganisms responsible for its degradation.
-
Moisture and Temperature: Optimal moisture and temperature ranges promote microbial activity, leading to faster degradation of the fungicide.
Experimental Protocols
The following sections detail the methodologies for conducting key experiments to assess the persistence of this compound in soil. These protocols are based on established regulatory guidelines such as OECD 307 and US EPA OCSPP 835.4100.
Aerobic Soil Metabolism Study
This laboratory study is designed to determine the rate and pathway of this compound degradation in soil under controlled aerobic conditions.
1. Soil Selection and Preparation:
-
Select a range of representative agricultural soils with varying textures, organic matter content, and pH.
-
Air-dry the soils and sieve them to a particle size of <2 mm.
-
Adjust the moisture content of the soils to 40-60% of their maximum water holding capacity.
2. Application of this compound:
-
Prepare a stock solution of radiolabeled (e.g., ¹⁴C) this compound.
-
Apply the solution to the soil samples to achieve a uniform concentration, typically corresponding to the maximum recommended field application rate.
3. Incubation:
-
Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25°C).
-
Maintain aerobic conditions by ensuring adequate air exchange.
4. Sampling and Extraction:
-
Collect triplicate soil samples at predefined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).
-
Extract this compound and its metabolites from the soil using an appropriate organic solvent (e.g., acetonitrile/water mixture).
5. Analysis:
-
Analyze the extracts using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) to quantify the parent compound and its degradation products.
-
Determine the amount of ¹⁴CO₂ evolved to assess mineralization.
6. Data Analysis:
-
Calculate the dissipation half-life (DT50) of this compound using first-order kinetics.
-
Identify the major degradation products and delineate the degradation pathway.
Terrestrial Field Dissipation Study
This study evaluates the persistence and mobility of this compound under real-world field conditions.
1. Site Selection:
-
Choose multiple field sites with different soil types and climatic conditions that are representative of the intended use areas for this compound.
2. Plot Establishment and Application:
-
Establish experimental plots and apply this compound at the maximum recommended rate.
3. Soil Sampling:
-
Collect soil core samples from different depths (e.g., 0-15 cm, 15-30 cm) at various time points after application, continuing for at least one year.
4. Sample Handling and Analysis:
-
Store and transport the soil samples under conditions that prevent further degradation.
-
Analyze the samples for this compound and its metabolites using a validated analytical method, such as LC-MS/MS.
5. Data Evaluation:
-
Determine the field dissipation half-life (DT50) for this compound in each soil layer.
-
Assess the potential for leaching and accumulation of the compound and its metabolites in the soil profile.
Visualizations
Experimental Workflow for this compound Soil Persistence Study
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
